Betalutin
Descripción
Propiedades
Fórmula molecular |
C30H47N7O10S |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1 |
Clave InChI |
RMJFCRKHOJOLIN-CGAIIQECSA-N |
SMILES isomérico |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Betalutin (¹⁷⁷Lu-lilotomab satetraxetan): A Technical Guide to its Mechanism of Action in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation radioimmunoconjugate (RIC) engineered for the targeted treatment of B-cell malignancies, particularly relapsed or refractory non-Hodgkin's lymphoma (NHL).[1][2] This technical guide provides a comprehensive overview of this compound's core mechanism of action, detailing the molecular interactions, cellular consequences, and the preclinical and clinical data that underpin its therapeutic rationale. By combining the specificity of a monoclonal antibody with the cytotoxic power of a beta-emitting radionuclide, this compound offers a promising therapeutic avenue for patients with limited treatment options.
Core Components and Molecular Architecture
This compound is a complex molecule comprising three key components:
-
Lilotomab (HH1): A murine monoclonal antibody that specifically targets the CD37 glycoprotein.[3][4] CD37 is a tetraspanin protein highly expressed on the surface of mature B-lymphocytes, making it an ideal target for B-cell malignancies.[5][6][7]
-
Satetraxetan: A DOTA-derived bifunctional chelator that acts as a stable linker, covalently attaching the radionuclide to the lilotomab antibody.
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitting radionuclide. The beta emissions are the primary source of cytotoxicity, inducing DNA damage in target cells. The gamma emissions allow for imaging and dosimetry studies.[8]
The result is a targeted delivery system that brings a potent radioactive payload directly to malignant B-cells.[9]
Mechanism of Action: A Multi-faceted Approach
This compound's therapeutic effect is achieved through a sequence of events initiated by the binding of lilotomab to CD37 on the surface of B-cells.
Targeting and Binding
Radiation-Induced DNA Damage and Cell Cycle Arrest
The beta particles emitted by ¹⁷⁷Lu penetrate the cell nucleus and induce DNA double-strand breaks.[13][14] This triggers a DNA damage response, leading to the activation of sensor proteins such as ATM and ATR.[13] In Burkitt's lymphoma and mantle cell lymphoma cell lines, this activation leads to the phosphorylation of CHK1, which in turn phosphorylates WEE-1 and MYT-1.[13] This cascade results in the inhibitory phosphorylation of CDK1 at Tyr15 and Thr14, leading to a G2/M cell cycle arrest to allow for DNA repair.[13][15][16] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[13]
CD37-Mediated Signaling
Beyond its role as a docking site for this compound, CD37 is an active signaling molecule. Upon ligation by an anti-CD37 antibody, CD37 can initiate both pro-apoptotic and pro-survival signals.
-
Pro-Apoptotic Signaling: The N-terminal domain of CD37 contains an ITIM-like motif. Upon ligation, this motif is phosphorylated by the LYN kinase, leading to the recruitment and activation of the tyrosine phosphatase SHP-1. This cascade results in the upregulation of the pro-apoptotic protein BIM, ultimately leading to cell death.
-
Pro-Survival Signaling: Conversely, the C-terminal domain of CD37 has an ITAM-like motif. Its phosphorylation leads to the activation of the PI3K/AKT pathway, which promotes cell survival by phosphorylating and inactivating GSK3β.
The ultimate fate of the cell is determined by the balance of these opposing signals.
Immunomodulatory Effects
This compound has also been shown to exert immunomodulatory effects, including:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the lilotomab antibody can be recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the targeted killing of the malignant B-cell.[17][18]
-
Complement-Dependent Cytotoxicity (CDC): The binding of lilotomab to CD37 can activate the complement cascade, resulting in the formation of a membrane attack complex and subsequent lysis of the tumor cell.[12][19][20]
Quantitative Data from Clinical and Preclinical Studies
Clinical Efficacy (LYMRIT 37-01 Trial)
The Phase I/IIa LYMRIT 37-01 trial investigated the safety and efficacy of this compound in patients with relapsed indolent NHL.[5][21][22][23][24]
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) |
| All Patients (n=74) | 61% | 30% |
| Follicular Lymphoma (FL) | 65% | 30% |
| Rituximab-Refractory FL | 58% | 19% |
| FL with ≥2 prior therapies (n=37) | 70% | 27% |
| Marginal Zone Lymphoma (MZL) | 78% | 44% |
| "40/15" Regimen (40mg lilotomab pre-dosing, 15 MBq/kg this compound) | 58% | 28% |
Data sourced from multiple reports of the LYMRIT 37-01 trial.[5][21][22][23][24]
Dosimetry Data (LYMRIT 37-01 Trial)
Dosimetry studies were conducted to determine the absorbed radiation dose in various organs.[1][25][26]
| Organ | Absorbed Dose (mGy/MBq) |
| Spleen | 1.54 - 3.60 |
| Liver | 0.70 - 1.15 |
| Kidneys | 0.16 - 0.79 |
| Whole Body | 0.08 - 0.17 |
| Red Marrow (No lilotomab pre-dosing) | 1.48 (mean) |
| Red Marrow (40mg lilotomab pre-dosing) | 0.94 (mean) |
| Red Marrow (100mg/m² lilotomab pre-dosing) | 0.89 (mean) |
| Tumor | 1.33 - 2.67 (mean, by arm) |
Data from patients in the LYMRIT 37-01 trial.[1][25][26]
Preclinical Biodistribution in Xenograft Mice
Biodistribution studies in nude mice with Daudi lymphoma xenografts showed favorable tumor targeting.[27][28]
| Tissue | Absorbed Dose (Gy) at 40 MBq/kg |
| Tumor | 2.4 |
| Blood | < 1 |
| Other Normal Tissues | < 1 |
Extrapolated from preclinical data.[27][28]
Experimental Protocols
Patient Dosimetry Calculation
Objective: To determine the absorbed radiation dose in tumors and normal organs in patients treated with ¹⁷⁷Lu-lilotomab satetraxetan.
Methodology (based on the LYMRIT 37-01 trial): [1][25]
-
Image Acquisition:
-
Acquire serial planar and SPECT/CT images at multiple time points post-injection of this compound.
-
Use a dual-head SPECT/CT scanner equipped with medium-energy collimators.
-
-
Image Analysis:
-
Delineate regions of interest (ROIs) for organs with significant uptake (e.g., liver, spleen, kidneys) and tumors on the CT images.
-
Determine the total activity in each ROI from the SPECT images at each time point.
-
Calculate the patient-specific mass of each organ and tumor from the CT data.
-
-
Time-Activity Curve Generation:
-
Plot the activity in each organ and tumor as a function of time to generate time-activity curves.
-
Fit the curves to an appropriate mathematical function (e.g., mono- or bi-exponential) to determine the cumulated activity.
-
-
Absorbed Dose Calculation:
-
Utilize the OLINDA/EXM software to calculate the absorbed dose.
-
Input the cumulated activity and patient-specific organ/tumor masses into the software.
-
The software applies the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose in mGy/MBq.
-
Preclinical Biodistribution Study
Objective: To determine the in vivo distribution and tumor-targeting of ¹⁷⁷Lu-lilotomab satetraxetan in a murine xenograft model.
Methodology (based on preclinical studies): [27][28]
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant human B-cell lymphoma xenografts (e.g., Daudi or Raji cells) subcutaneously.
-
-
Radioimmunoconjugate Administration:
-
Administer a defined activity of ¹⁷⁷Lu-lilotomab satetraxetan via tail vein injection.
-
-
Tissue Collection and Measurement:
-
At various time points post-injection, euthanize cohorts of mice.
-
Collect tumors and various organs (e.g., blood, liver, spleen, kidneys, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
Plot the %ID/g versus time for each tissue to visualize the biodistribution and clearance profile.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To assess the ability of lilotomab to induce the killing of target B-cell lymphoma cells by immune effector cells.
-
Cell Preparation:
-
Prepare target cells (CD37-positive B-cell lymphoma cell line) and effector cells (e.g., human peripheral blood mononuclear cells or isolated NK cells).
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add varying concentrations of lilotomab or an isotype control antibody.
-
Add the effector cells at a specific effector-to-target cell ratio.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.
-
-
Cytotoxicity Measurement:
-
Measure the extent of target cell lysis using a suitable method, such as:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase from lysed cells.
-
Calcein AM Release Assay: Pre-load target cells with Calcein AM and measure its release upon cell lysis.
-
Flow Cytometry: Use viability dyes (e.g., 7-AAD, Annexin V) to quantify dead and dying target cells.
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To determine the ability of lilotomab to induce complement-mediated lysis of target B-cell lymphoma cells.
General Protocol: [12][19][20][30][31]
-
Cell Preparation:
-
Prepare target cells (CD37-positive B-cell lymphoma cell line).
-
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add varying concentrations of lilotomab or an isotype control antibody.
-
-
Complement Addition:
-
Add a source of complement (e.g., normal human serum) to the wells.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cytotoxicity Measurement:
-
Measure target cell viability using methods such as:
-
Calcein AM Staining: Stain remaining viable cells with Calcein AM and quantify fluorescence.
-
LDH Release Assay: Measure the release of LDH from lysed cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measure ATP levels in viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Conclusion
This compound represents a sophisticated and targeted approach to the treatment of B-cell malignancies. Its mechanism of action is multifaceted, leveraging the specificity of the anti-CD37 antibody lilotomab to deliver a potent beta-emitting radionuclide, ¹⁷⁷Lu, directly to tumor cells. The resulting DNA damage, induction of G2/M cell cycle arrest, and initiation of apoptotic signaling pathways, coupled with its immunomodulatory effects, underscore its therapeutic potential. The quantitative data from clinical trials and preclinical studies provide a strong foundation for its continued development and application in the clinical setting, offering a valuable new option for patients with relapsed or refractory B-cell lymphomas.
References
- 1. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Lilotomab - Wikipedia [en.wikipedia.org]
- 4. lilotomab | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lutetium-177 lilotomab satetraxetan - Nordic Nanovector - AdisInsight [adisinsight.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CDC Assay Protocols | Revvity [revvity.com]
- 20. sartorius.com [sartorius.com]
- 21. Nordic presents new Phase l/ll data of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 22. targetedonc.com [targetedonc.com]
- 23. onclive.com [onclive.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma-Are We Hitting the Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biodistribution and dosimetry of (177)Lu-tetulomab, a new radioimmunoconjugate for treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 30. agilent.com [agilent.com]
- 31. Exploring complement-dependent cytotoxicity by rituximab isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 177Lu-lilotomab Satetraxetan: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical and radiochemical properties, mechanism of action, and preclinical and clinical data of 177Lu-lilotomab satetraxetan. Detailed experimental protocols for key assays are also included to support researchers in the field of radioimmunotherapy.
Molecular Structure
177Lu-lilotomab satetraxetan is a next-generation antibody-radionuclide conjugate (ARC) that combines the targeting specificity of a monoclonal antibody with the cytotoxic potential of a beta-emitting radionuclide.[1] It is composed of three key components: the murine anti-CD37 monoclonal antibody lilotomab, the chelator satetraxetan (a derivative of DOTA), and the radioisotope Lutetium-177.
-
Lilotomab: A murine IgG1 monoclonal antibody that specifically targets the CD37 antigen, a transmembrane glycoprotein (B1211001) highly expressed on the surface of normal and malignant B-cells.[2][3]
-
Satetraxetan: A bifunctional chelator, p-SCN-benzyl-DOTA, which covalently links to the lilotomab antibody and securely chelates the Lutetium-177 radioisotope.[3] The isothiocyanate group (-NCS) of the chelator forms a stable thiourea (B124793) bond with primary amine groups (e.g., on lysine (B10760008) residues) of the antibody.
-
Lutetium-177 (177Lu): A medium-energy beta- and gamma-emitting radionuclide. Its beta emissions deliver a cytotoxic radiation dose to the target cells, while its gamma emissions are suitable for imaging and dosimetry studies.[4]
The satetraxetan chelator is conjugated to lysine residues on the lilotomab antibody.
Diagram of the Molecular Structure of 177Lu-lilotomab satetraxetan
References
- 1. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
CD37: A Promising Target for Radioimmunotherapy in B-cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tetraspanin CD37 has emerged as a compelling molecular target for the treatment of B-cell malignancies.[1][2] Its high expression on mature B-cells, including malignant ones, and its limited presence in other tissues make it an attractive candidate for targeted therapies such as radioimmunotherapy (RIT).[3][4] This technical guide provides a comprehensive overview of CD37 as a therapeutic target for RIT, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Concepts in CD37-Targeted Radioimmunotherapy
Radioimmunotherapy leverages monoclonal antibodies to deliver cytotoxic radionuclides directly to tumor cells. In the context of CD37, the murine monoclonal antibody lilotomab (also known as tetulomab or HH1) is conjugated to a chelator, satetraxetan, which securely binds the β-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[5] This radioimmunoconjugate, ¹⁷⁷Lu-lilotomab satetraxetan (Betalutin®), has been the subject of extensive investigation.[6][7] The β-particles emitted by ¹⁷⁷Lu have a mean range of 0.67 mm, enabling a "cross-fire" effect that can kill adjacent tumor cells, even those with low or no antigen expression.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of CD37-targeted radioimmunotherapy.
Table 1: Preclinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan
| Model System | Treatment Group | Outcome | Reference |
| SCID mice with Daudi lymphoma xenografts | 100 MBq/kg ¹⁷⁷Lu-HH1 | Threefold increase in survival compared to control | [8] |
| SCID mice with Daudi lymphoma xenografts | 50 and 100 MBq/kg ¹⁷⁷Lu-tetulomab | Significantly increased survival compared to control | [9] |
| Nude mice with Ramos xenografts | 530 MBq/kg ¹⁷⁷Lu-HH1 | Significant tumor growth delay and increased survival compared to ¹⁷⁷Lu-rituximab | [8] |
| Rituximab-resistant NHL mouse model | ¹⁷⁷Lu-lilotomab satetraxetan + rituximab (B1143277) | Median survival time doubled compared to ¹⁷⁷Lu-lilotomab monotherapy and five times longer than rituximab monotherapy | [10] |
Table 2: Clinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (LYMRIT-37-01 Phase 1/2a Study)
| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (DoR) | Reference |
| All patients (n=74) | Single administration | 61% | 30% | 13.6 months (overall), 32.0 months (for CR) | [6] |
| Follicular Lymphoma (FL) (n=57) | Single administration | 65% | - | - | [6] |
| Rituximab-refractory FL (n=26) | Single administration | 58% | 19% | - | [6] |
| Rituximab-refractory FL with ≥2 prior therapies (n=21) | Single administration | 67% | 24% | - | [6] |
Table 3: Clinical Efficacy of ¹⁷⁷Lu-lilotomab satetraxetan in Diffuse Large B-cell Lymphoma (DLBCL) (LYMRIT 37-05 Phase 1 Trial)
| Patient Population | Dosing Regimen | Outcome | Reference |
| Relapsed/refractory DLBCL (transplant-ineligible) (n=6 evaluable) | 20 MBq/kg with 100 mg/m² lilotomab | 1 Complete Response, 1 Partial Response | [11] |
Table 4: Biodistribution and Dosimetry of ¹⁷⁷Lu-lilotomab satetraxetan
| Parameter | Finding | Significance | Reference |
| Total Tumor Absorbed Dose (tTAD) | ≥ 200 cGy associated with significant decreases in metabolic tumor volume and total lesion glycolysis at 3 months. All non-responders had tTAD < 200 cGy. | Suggests a dose-response relationship and a potential therapeutic threshold. | [12] |
| Normal Tissue Absorbed Doses | Extrapolated doses for ¹⁷⁷Lu-tetraxetan-tetulomab at 40 MBq/kg were significantly lower than for 15 MBq/kg Zevalin. | Suggests a favorable safety profile allowing for potentially higher tumor radiation doses. | [13] |
Signaling Pathways Involving CD37
CD37 is not merely a passive docking site but an active participant in intracellular signaling, influencing cell survival, proliferation, and apoptosis.[3][14] Its role is complex, with evidence suggesting both tumor-suppressive and pro-survival functions depending on the context.
One key interaction is with Suppressor of Cytokine Signaling 3 (SOCS3). CD37 can interact with SOCS3, which in turn inhibits the IL-6 signaling pathway.[15][16] The absence or downregulation of CD37 can lead to constitutive activation of the IL-6 pathway, promoting tumor development.[15][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-CD37 targeted immunotherapy of B-Cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Lilotomab - Wikipedia [en.wikipedia.org]
- 6. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. Targeted Cancer Therapy with a Novel Anti-CD37 Beta-Particle Emitting Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Results of preclinical study demonstrates lilotomab satetraxetan reverses tumour resistance to rituximab in NHL disease models - ecancer [ecancer.org]
- 11. onclive.com [onclive.com]
- 12. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetraspanin CD37 Directly Mediates Transduction of Survival and Apoptotic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetraspanin CD37 protects against the development of B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetraspanin CD37 protects against the development of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Core Therapeutic Engine: Unpacking the Role of Lutetium-177 in Betalutin®
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation antibody-radionuclide-conjugate (ARC) representing a significant advancement in the treatment of B-cell malignancies, particularly relapsed/refractory non-Hodgkin's lymphoma (NHL).[1][2] Its therapeutic efficacy is derived from a sophisticated design that combines the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a radioisotope. The core of this therapeutic strategy is the radioisotope Lutetium-177 (¹⁷⁷Lu). This technical guide provides an in-depth examination of the pivotal role of ¹⁷⁷Lu in the mechanism of action, preclinical efficacy, and clinical performance of this compound®.
This compound® consists of three key components:
-
Lilotomab: A murine monoclonal antibody that specifically targets the CD37 glycoprotein, an antigen highly expressed on the surface of mature B-cells, including malignant ones.[1][2]
-
Satetraxetan: A chelator that securely links the Lutetium-177 radioisotope to the lilotomab antibody.[3][4]
-
Lutetium-177 (¹⁷⁷Lu): A medium-energy beta (β⁻) and gamma (γ) emitting radioisotope that serves as the cytotoxic payload.[1][5]
This document will detail the physical properties of ¹⁷⁷Lu, its mechanism of inducing targeted cell death, and the preclinical and clinical data that underscore its central role in the therapeutic effect of this compound®.
The Cytotoxic Engine: Properties of Lutetium-177
Lutetium-177 is the cornerstone of this compound's cell-killing capability. Its selection as a therapeutic radionuclide is based on a favorable combination of physical and decay characteristics that allow for potent, localized radiation delivery with minimal damage to surrounding healthy tissues.[6][7]
The key properties of ¹⁷⁷Lu are its half-life, the type and energy of its emissions, and the tissue penetration range of its particles.[5][6][7][8] The relatively long half-life of 6.65 days is well-suited for antibody-based therapies, as it allows sufficient time for the ARC to circulate, accumulate at the tumor site, and deliver a sustained therapeutic dose.[6] The beta particles emitted by ¹⁷⁷Lu are responsible for its therapeutic effect.[1][9] These electrons travel short distances in tissue, depositing their energy and causing cellular damage within a localized area, which is ideal for targeting tumor cells while sparing adjacent healthy tissue.[6][7] Furthermore, ¹⁷⁷Lu also emits low-energy gamma photons, a property that enables non-invasive imaging (scintigraphy or SPECT) to visualize the biodistribution and tumor targeting of the radiopharmaceutical, embodying a theranostic approach.[5][7][8]
| Property | Value | Citation |
| Half-life | ~6.65 days | [5][6] |
| Decay Mode | Beta (β⁻) Emission | [5] |
| Max. Beta Energy (Eβmax) | 0.497 MeV (78.6%) | [6][7] |
| Mean Beta Energy | 0.133 MeV | |
| Max. Tissue Penetration (β⁻) | ~2 mm | [9] |
| Mean Tissue Penetration (β⁻) | 670 µm | [7] |
| Gamma Photon Emissions | 113 keV (6.4%), 208 keV (11%) | [6][7] |
Mechanism of Action: From Targeting to Cell Death
The therapeutic action of this compound® is a multi-step process that begins with systemic administration and culminates in the apoptosis of malignant B-cells. ¹⁷⁷Lu is the ultimate effector in this process, delivering the cytotoxic radiation dose directly to the target cells.
Targeting and Internalization
Following intravenous infusion, this compound® circulates in the bloodstream. The lilotomab component specifically binds to the CD37 antigen on the surface of B-lymphoma cells.[1][2] Upon binding, the this compound®-CD37 complex is internalized by the cell, a process that concentrates the ¹⁷⁷Lu payload within the malignant cell, thereby increasing the absorbed radiation dose and enhancing its cytotoxic effect.[1]
¹⁷⁷Lu-Mediated DNA Damage and Signaling Cascade
Once internalized, the ¹⁷⁷Lu decays, emitting high-energy beta particles. These particles traverse the cellular environment, depositing energy that leads to the formation of reactive oxygen species and, most critically, causes direct damage to cellular macromolecules, including DNA double-strand breaks (DSBs).[9][10]
The cell recognizes these DSBs through sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). This recognition triggers a downstream signaling cascade designed to arrest the cell cycle and allow for DNA repair.[10] In many B-cell lymphoma models, this involves the phosphorylation and activation of checkpoint kinase 1 (CHK1), which in turn phosphorylates and activates the kinases WEE-1 and MYT-1. These kinases then add inhibitory phosphate (B84403) groups to cyclin-dependent kinase 1 (CDK1), a key regulator of the G2-to-mitosis transition. The resulting inhibition of CDK1 leads to cell cycle arrest in the G2/M phase.[10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[10]
Preclinical Evidence of ¹⁷⁷Lu's Therapeutic Efficacy
A robust body of preclinical research has validated the central role of ¹⁷⁷Lu in this compound's anti-tumor activity. These studies, conducted in various NHL cell lines and animal models, demonstrate that the therapeutic effect is directly attributable to the targeted radiation delivered by ¹⁷⁷Lu.
In Vitro Sensitivity
Clonogenic and proliferation assays have been used to determine the sensitivity of different NHL cell lines to ¹⁷⁷Lu-lilotomab. Results show varying degrees of sensitivity, with transformed follicular lymphoma (DOHH2) cells being highly sensitive, while Burkitt's lymphoma (Ramos) cells were least sensitive.[11] This differential sensitivity has been linked to the cell's ability to enact G2/M cell cycle arrest; cells with a less robust arrest mechanism, like DOHH2, were more susceptible to ¹⁷⁷Lu-induced apoptosis.
In Vivo Tumor Growth Delay
Studies in mouse xenograft models have demonstrated significant, dose-dependent tumor growth delay and increased survival with ¹⁷⁷Lu-lilotomab treatment.[12]
| Cell Line (NHL Subtype) | Animal Model | ¹⁷⁷Lu-lilotomab Activity | Outcome | Citation |
| DOHH2 (Transformed FL) | SCID Mice | 100 MBq/kg | Significant tumor growth delay; Median survival increased to 41 days vs. 27 days (control) | [12] |
| OCI-Ly8 (DLBCL) | Athymic Mice | 500 MBq/kg | Significant tumor growth delay | |
| Ramos (Burkitt's Lymphoma) | Athymic Mice | 500 MBq/kg | Significant tumor growth delay | |
| Rec-1 (Mantle Cell) | SCID Mice | N/A | Combination with rituximab (B1143277) resulted in significantly improved survival | [1] |
Synergy with Other Agents
Preclinical research has also revealed that the radiation from ¹⁷⁷Lu can potentiate the effects of other therapies. Treatment with this compound® was shown to up-regulate the expression of the CD20 antigen on NHL cell lines.[13][14] This provides a strong rationale for combination therapy with anti-CD20 antibodies like rituximab, potentially reversing rituximab resistance.[15][16][17][18] Studies in rituximab-resistant xenograft models showed that the combination of this compound® and rituximab acted synergistically to suppress tumor growth.[15][18][19] Additionally, combining ¹⁷⁷Lu-lilotomab with G2/M cell cycle checkpoint inhibitors (e.g., MK-1775) enhanced its therapeutic effect in vitro and in vivo.[3]
Detailed Experimental Protocols (Representative Methodologies)
The following sections describe generalized protocols for key experiments used to evaluate the efficacy of ¹⁷⁷Lu-lilotomab.
Protocol 1: In Vitro Cell Proliferation Assay
This protocol assesses the impact of ¹⁷⁷Lu-lilotomab on the metabolic activity and proliferation of NHL cell lines.
-
Cell Culture: NHL cell lines (e.g., DOHH2, Ramos, Rec-1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Cells are seeded into 96-well microplates at a density of 1x10⁴ to 2x10⁴ cells/well and allowed to adhere overnight if applicable.
-
Treatment: Cells are treated with serial dilutions of ¹⁷⁷Lu-lilotomab, unlabeled lilotomab (cold antibody), or an irrelevant control ¹⁷⁷Lu-antibody for a specified period (e.g., 24-72 hours).
-
Assay: A viability reagent such as WST-1 or MTT is added to each well according to the manufacturer's instructions.[10]
-
Measurement: After incubation (typically 1-4 hours), the absorbance is measured using a microplate spectrophotometer at the appropriate wavelength.
-
Analysis: The absorbance values, which correlate with the number of metabolically active cells, are used to calculate the percentage of proliferation inhibition relative to untreated controls and to determine IC₅₀ values.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of ¹⁷⁷Lu-lilotomab in a living animal model.
-
Animal Model: Immunocompromised mice (e.g., SCID or Athymic Nude) are used.
-
Tumor Implantation: 5-10 million NHL cells (e.g., DOHH2, Raji2R) in a suspension of PBS/Matrigel are injected subcutaneously into the flank of each mouse.[12][18]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Treatment Groups: Mice are randomized into treatment groups: (a) Saline (Control), (b) Unlabeled Lilotomab, (c) ¹⁷⁷Lu-lilotomab (at various doses, e.g., 100-500 MBq/kg), (d) Combination therapies. Treatments are administered via a single intravenous injection.
-
Endpoints: The primary endpoints are tumor growth delay (time for tumors to reach a predetermined size) and overall survival. Animal body weight is monitored as a measure of toxicity.
-
Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated. Statistical analyses (e.g., t-test, log-rank test) are used to determine significant differences between groups.
Clinical Role of ¹⁷⁷Lu: Efficacy and Safety Data
Clinical trials have confirmed the therapeutic promise of this compound® observed in preclinical studies, with ¹⁷⁷Lu-mediated radiation being the driver of efficacy. The pivotal LYMRIT 37-01 Phase 1/2a study provided key data on the safety and efficacy of this compound® in patients with relapsed/refractory iNHL.[20][21]
The study explored different dosing regimens, including pre-dosing with unlabeled lilotomab to improve tumor targeting and reduce hematologic toxicity.[3][20] The most common and predictable adverse events were transient and reversible grade 3/4 neutropenia and thrombocytopenia, which are expected effects of radionuclide therapy.[11][20]
Clinical Efficacy of this compound® (LYMRIT 37-01 Study)
The single-dose administration of ¹⁷⁷Lu-lilotomab demonstrated durable responses in a heavily pre-treated patient population.
| Patient Population (Follicular Lymphoma) | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) | Citation |
| All FL Patients (n=57) | 65% | 24% | 13.6 months | [11][22] |
| FL with ≥2 Prior Therapies (n=37) | 70% | 32% | 13.6 months | [4][11] |
| Rituximab-Refractory FL (≥2 prior therapies, n=21) | 67% | 24% | N/A | [11][20] |
| Patients Achieving CR | N/A | 100% | 32.0 months | [11][20] |
These results highlight the potent cytotoxic effect delivered by ¹⁷⁷Lu, capable of inducing deep and lasting remissions even in patients refractory to previous treatments. Dosimetry sub-studies confirmed that higher tumor-absorbed radiation doses correlated with better treatment responses, directly linking the radiation from ¹⁷⁷Lu to clinical benefit.
Conclusion
Lutetium-177 is not merely a component of this compound®; it is the engine of its therapeutic action. Its well-balanced physical properties—a suitable half-life and localized, high-energy beta emission—enable the targeted destruction of malignant B-cells while managing systemic toxicity.[6][7] The mechanism of action, centered on ¹⁷⁷Lu-induced DNA double-strand breaks and subsequent cell cycle arrest or apoptosis, is well-supported by extensive preclinical data.[10] Clinical trials have successfully translated these findings into meaningful patient outcomes, demonstrating high rates of durable responses in difficult-to-treat NHL populations.[11][20] The ability of ¹⁷⁷Lu-mediated radiation to also modulate the tumor microenvironment and synergize with other agents, such as rituximab, further underscores its importance and potential to expand the therapeutic landscape for B-cell malignancies.[15][18] For researchers and drug developers, the success of ¹⁷⁷Lu in this compound® serves as a powerful example of the potential of targeted radionuclide therapy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. In vitro characterisation of [177Lu]Lu-DOTA-C595 as a novel radioimmunotherapy for MUC1-CE positive pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CD20 expression regulates CD37 levels in B-cell lymphoma – implications for immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]
- 15. ashpublications.org [ashpublications.org]
- 16. 3D Cell Culture Proliferation Assay [visikol.com]
- 17. researchgate.net [researchgate.net]
- 18. Nordic Nanovector: this compound In Combination With Rituximab Demonstrates Synergistic Anti-Tumour Effect In Preclinical Non-Hodgkin Lymphoma Model - BioSpace [biospace.com]
- 19. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Betalutin (177Lu-lilotomab satetraxetan) in Non-Hodgkin's Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical studies of Betalutin® (177Lu-lilotomab satetraxetan), a next-generation antibody-radionuclide conjugate (ARC), in various non-Hodgkin's lymphoma (NHL) models. This compound comprises the murine anti-CD37 monoclonal antibody, lilotomab, conjugated via the satetraxetan linker to the β-emitting radionuclide Lutetium-177 (177Lu).[1][2] The preclinical data robustly support its mechanism of action, therapeutic efficacy, and potential in combination therapies, particularly for rituximab-resistant NHL.
Mechanism of Action: Targeting CD37 and Inducing DNA Damage
This compound's therapeutic strategy is centered on targeting the CD37 antigen, a glycoprotein (B1211001) highly expressed on the surface of mature and malignant B-cells.[2][3] The lilotomab antibody ensures specific delivery of the 177Lu payload to these cells.[1] The β-particles emitted by 177Lu have a short range, enabling targeted irradiation of tumor cells while minimizing damage to surrounding healthy tissues.[4][5] This targeted radiation induces DNA damage, leading to cell cycle arrest and apoptosis, which are key mechanisms of its anti-tumor activity.[3][6]
In Vitro Efficacy: Cytotoxicity and Reversal of Rituximab (B1143277) Resistance
Preclinical in vitro studies have demonstrated this compound's potent cytotoxic effects across a range of NHL cell lines. Furthermore, a significant finding is its ability to counteract rituximab resistance, a major clinical challenge in NHL treatment.[7][8]
Experimental Protocol: CD20 Binding Assay
To assess the effect of this compound on rituximab binding, rituximab-resistant (Raji2R) and parental (Raji) NHL cell lines were incubated with 177Lu-lilotomab. Following incubation, the cells were washed and stained with a fluorescently labeled anti-CD20 antibody (rituximab). The binding of rituximab was then quantified using flow cytometry.[2][9]
Key In Vitro Findings
Studies have shown that treatment with 177Lu-lilotomab significantly increases the binding of rituximab to rituximab-resistant NHL cells.[7][9] This is attributed to the upregulation of CD20 expression on the cell surface. This enhanced binding translates to a functional improvement in rituximab's efficacy, as evidenced by an increase in antibody-dependent cellular cytotoxicity (ADCC). In one study, rituximab binding in Raji2R cells was initially 36% ± 5% of that in the sensitive parental Raji cells.[9][10] After treatment with 177Lu-lilotomab, this relative binding increased to 53% ± 3%.[10] This led to a 50% increase in rituximab-mediated ADCC activity in the resistant cells.[9][10]
Table 1: Summary of In Vitro Efficacy Data
| Cell Line | Experiment | Key Finding | Reference |
| Raji2R (Rituximab-Resistant) | CD20 Binding Assay | Rituximab binding increased from 36% to 53% of parental cell line levels after 177Lu-lilotomab treatment. | [9][10] |
| Raji2R (Rituximab-Resistant) | ADCC Assay | Rituximab-mediated ADCC induction increased by 50% after 177Lu-lilotomab treatment. | [9][10] |
| DOHH2 (Transformed Follicular Lymphoma) | Clonogenic & Proliferation Assays | Highly sensitive to 177Lu-lilotomab. | [3] |
| Ramos (Burkitt's Lymphoma) | Clonogenic & Proliferation Assays | Least sensitive to 177Lu-lilotomab. | [3] |
| U2932, OCI-Ly8, Rec-1 | Clonogenic & Proliferation Assays | Intermediate sensitivity to 177Lu-lilotomab. | [3] |
In Vivo Therapeutic Efficacy in NHL Xenograft Models
The anti-tumor activity of this compound has been validated in several in vivo preclinical models of NHL, demonstrating significant tumor growth delay and improved survival.[3][4]
Experimental Protocol: Xenograft Tumor Growth Delay and Survival Studies
Animal models, typically severe combined immunodeficient (SCID) or athymic nude mice, are subcutaneously or intravenously inoculated with human NHL cell lines (e.g., DOHH2, Ramos, OCI-Ly8, Raji2R, Daudi) to establish tumors.[3][11] Once tumors reach a predetermined size, mice are treated with a single intravenous injection of this compound, control antibodies, or saline. Tumor volumes are measured regularly, and survival is monitored.[3][11]
Key In Vivo Findings
In a rituximab-resistant NHL mouse model, the combination of this compound and rituximab acted synergistically to suppress tumor growth.[7][8] The median survival time for mice treated with this combination was doubled compared to this compound monotherapy and was five times longer than for those receiving only rituximab.[7][8] In other models, this compound monotherapy also showed significant efficacy. For instance, in SCID mice with DOHH2 xenografts, a low activity dose of 100 MBq/kg of 177Lu-lilotomab was sufficient to significantly delay tumor growth.[3][12] However, for more aggressive models like OCI-Ly8 or Ramos xenografts in athymic mice, a higher activity of 500 MBq/kg was required to achieve significant tumor growth delay.[3][12]
Table 2: Summary of In Vivo Efficacy in NHL Xenograft Models
| NHL Model | Animal Model | Treatment Groups | Key Finding | Reference |
| Raji2R (Rituximab-Resistant) | Athymic Nude Mice | 177Lu-lilotomab + Rituximab | Synergistic tumor growth suppression; median survival doubled vs. This compound alone and 5x vs. rituximab alone. | [7][8] |
| DOHH2 (Transformed FL) | SCID Mice | 177Lu-lilotomab (100 MBq/kg) | Significant tumor growth delay. | [3][12] |
| OCI-Ly8 (DLBCL) | Athymic Nude Mice | 177Lu-lilotomab (500 MBq/kg) | Significant tumor growth delay. | [3] |
| Ramos (Burkitt's Lymphoma) | Athymic Nude Mice | 177Lu-lilotomab (500 MBq/kg) | Significant tumor growth delay. | [3] |
| Daudi (Burkitt's Lymphoma) | Nude Mice | 177Lu-lilotomab + Rituximab | Median time to complete remission was 5 times shorter (13 days) than with either treatment alone (>66 days). | [11] |
Signaling Pathways and Molecular Mechanisms
This compound-Induced Cell Cycle Arrest
A key mechanism underlying this compound's cytotoxicity is the induction of G2/M cell cycle arrest.[3] The sensitivity of NHL cells to this compound has been shown to correlate with the extent of this arrest. The strong cytotoxicity in DOHH2 cells, for example, was associated with a reduced G2/M arrest, lower phosphorylation of cyclin-dependent kinase-1 (CDK1) by WEE-1 and MYT-1 kinases, and consequently, higher levels of apoptosis.[3] This suggests that tumors with reduced inhibitory CDK1 phosphorylation may be particularly susceptible to this compound treatment.[3]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-CD37 radioimmunotherapy with 177Lu-NNV003 synergizes with the PARP inhibitor olaparib in treatment of non-Hodgkin’s lymphoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theranostics in Hematological Malignancies: Cutting-Edge Advances in Diagnosis and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]
- 10. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) The Therapeutic Effectiveness of 177Lu-Lilotomab in [research.amanote.com]
- 12. [PDF] Assessment of CD37 B-cell antigen and cell of origin significantly improves risk prediction in diffuse large B-cell lymphoma. | Semantic Scholar [semanticscholar.org]
Navigating the Radioimmunotherapeutic Frontier: An In-depth Analysis of Early-Phase Clinical Data for Betalutin (LYMRIT-37-01)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for Betalutin (¹⁷⁷Lu-lilotomab satetraxetan), a promising antibody-radionuclide conjugate (ARC) investigated for the treatment of relapsed/refractory indolent non-Hodgkin lymphoma (iNHL). The focus of this whitepaper is the LYMRIT-37-01 trial, a pivotal Phase I/II study that has laid the groundwork for understanding the safety, efficacy, and therapeutic potential of this novel agent.
Introduction: The Therapeutic Rationale for this compound
This compound represents a targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the cytotoxic power of a radioisotope. Its mechanism of action is centered on the CD37 antigen, a transmembrane protein highly expressed on the surface of B-cell malignancies.[1][2] The lilotomab component of this compound is a murine monoclonal antibody that specifically binds to CD37.[2] This antibody is conjugated to the chelator satetraxetan, which securely holds the β-emitting radioisotope Lutetium-177 (¹⁷⁷Lu).[2][3] Upon administration, this compound targets and binds to CD37-positive cancer cells, delivering a localized and potent dose of radiation, ultimately leading to tumor cell death.[4]
Mechanism of Action
Caption: this compound's mechanism of action, from binding to apoptosis.
The LYMRIT-37-01 Trial: A Synopsis of the Study Design
The LYMRIT-37-01 study was a Phase I/II, open-label, single-injection, dose-escalation trial designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed iNHL.[5][6][7] The trial enrolled 74 patients across 13 sites.[6] The median age of the participants was 68 years, and they had received a median of three prior therapies, indicating a heavily pre-treated population.[6]
The primary objectives of the study were to determine the maximum tolerated dose (MTD) and to establish a recommended Phase II dose.[4][5] The trial explored various dosing regimens of this compound in combination with different pre-dosing strategies of lilotomab to optimize the therapeutic window.[7]
Experimental Workflow
Caption: High-level overview of the LYMRIT-37-01 trial workflow.
Efficacy Data: A Quantitative Summary
The LYMRIT-37-01 trial demonstrated promising anti-tumor activity for this compound in patients with relapsed/refractory iNHL. A significant reduction in tumor size was observed in 90% of the 59 evaluable patients.[8]
Table 1: Overall Efficacy in Evaluable iNHL Patients
| Efficacy Endpoint | Percentage |
| Overall Response Rate (ORR) | 61%[9][10] |
| Complete Response (CR) | 30%[9][10] |
Table 2: Efficacy in Follicular Lymphoma (FL) Patients
| Patient Subgroup | Overall Response Rate (ORR) | Complete Response (CR) |
| All Follicular Lymphoma | 65%[9][10] | 30%[9][10] |
| Rituximab-Refractory Follicular Lymphoma | 58%[9][10] | 19%[9][10] |
| Third-Line Follicular Lymphoma | 66%[8] | 25%[8] |
Safety and Tolerability Profile
This compound was generally well-tolerated, with a manageable safety profile. The most common adverse events were hematologic and transient in nature.
Table 3: Key Grade 3/4 Hematologic Adverse Events
| Adverse Event | 40/15 Dosing Regimen | 100/20 Dosing Regimen |
| Neutropenia | 56%[11] | 47%[11] |
| Thrombocytopenia | 56%[11] | 42%[11] |
Importantly, no febrile neutropenia was reported.[11] Serious adverse events (SAEs) occurred in 19% of patients, with the most frequent being atrial fibrillation, thrombocytopenia, lymphoma progression, and sepsis (all n=2).[11] Five patients developed transient anti-drug antibodies.[11] There were no study drug-related deaths during the treatment period.[11]
Experimental Protocols
Patient Eligibility
Eligible patients were adults with a confirmed diagnosis of relapsed or refractory, CD37-positive indolent non-Hodgkin lymphoma who had received at least one prior systemic therapy. Patients were required to have measurable disease and an adequate performance status.
Dosing and Administration
The LYMRIT-37-01 trial investigated several dosing cohorts. A key aspect of the protocol was the pre-administration of lilotomab (unconjugated antibody) prior to the this compound infusion. This "pre-dosing" strategy aimed to improve the biodistribution of the radioimmunoconjugate to the tumor sites by saturating non-tumor CD37 sinks. The study also included pre-treatment with rituximab.[4]
This compound was administered as a single intravenous injection. The dose was escalated in successive patient cohorts to determine the maximum tolerated dose. The two recommended Phase 2 doses (RP2Ds) that emerged from Part A of the study were the 40/15 regimen and the 100/20 regimen.[11]
Efficacy and Safety Assessments
Tumor response was assessed by investigators according to the International Working Group criteria for malignant lymphoma. Safety was monitored through the regular recording of adverse events, laboratory tests (hematology and clinical chemistry), and physical examinations. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.
Conclusion and Future Directions
The early-phase data from the LYMRIT-37-01 trial establish this compound as a promising therapeutic agent for patients with relapsed/refractory indolent non-Hodgkin lymphoma. The single-agent activity, characterized by a high overall response rate and a significant number of complete responses, coupled with a manageable and predictable safety profile, underscores its potential as a new treatment option. The convenience of a single administration is also a notable advantage.[8]
The findings from this foundational study have paved the way for further clinical development, including the randomized Phase 2b PARADIGME trial, which aims to further elucidate the optimal dosing regimen and confirm the efficacy of this compound in a larger patient population.[11] The continued investigation of this compound, both as a monotherapy and potentially in combination with other agents, holds significant promise for improving outcomes for patients with B-cell malignancies.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. P1165: this compound® IN PATIENTS WITH RELAPSED/ REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (DLBCL) NOT ELIGIBLE FOR AUTOLOGOUS STEM CELL TRANSPLANT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Safety Review Committee For Nordic Nanovector's Lymrit 37-01 Trial Recommends Dose Escalation To 20 MBq/kg With this compound - BioSpace [biospace.com]
- 8. Nordic presents new Phase l/ll data of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Nordic Nanovector - Mature Data from the LYMRIT 37-01 - Part A trial, Published in Blood Advances - HealthCap [healthcap.eu]
- 10. Nordic Nanovector - Mature Data from the LYMRIT 37-01 - Part A trial, Published in Blood Advances [prnewswire.com]
- 11. ashpublications.org [ashpublications.org]
Betalutin's Reprogramming of the Tumor Microenvironment in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation radioimmunotherapy (RIT) targeting the CD37 antigen, a transmembrane protein highly expressed on mature B cells and B-cell malignancies. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on the tumor microenvironment (TME) in hematological cancers, particularly non-Hodgkin's lymphoma (NHL). Beyond its direct cytotoxic effects through beta-particle emission, this compound orchestrates a complex interplay of immune-mediated responses that contribute to its therapeutic efficacy. This document synthesizes preclinical and clinical findings, detailing the mechanisms of action, experimental methodologies, and key quantitative data, offering a comprehensive resource for researchers and drug development professionals.
Introduction to this compound and its Primary Mechanism of Action
This compound is a radioimmunoconjugate composed of the murine anti-CD37 monoclonal antibody, lilotomab, linked to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via the chelator satetraxetan.[1][2] The primary mechanism of action involves the specific binding of lilotomab to the CD37 antigen on malignant B-cells, enabling targeted delivery of ¹⁷⁷Lu.[2] The subsequent emission of beta particles induces DNA damage, leading to cell cycle arrest and apoptosis of the targeted cancer cells.[2][3]
Modulation of the Tumor Microenvironment
The therapeutic impact of this compound extends beyond direct tumor cell killing to a significant reprogramming of the TME. This immunomodulation is a critical component of its anti-cancer activity.
Induction of Immunogenic Cell Death (ICD)
The radiation delivered by this compound is capable of inducing immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response.[1][4] This process is characterized by the release of damage-associated molecular patterns (DAMPs), including:
-
Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat-me" signal for dendritic cells (DCs).[4]
-
Release of High Mobility Group Box 1 (HMGB1): This nuclear protein, when released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and activation.[4]
-
Secretion of ATP: Extracellular ATP acts as a "find-me" signal, attracting antigen-presenting cells (APCs) to the tumor site.
The release of these DAMPs, along with tumor-associated antigens (TAAs) from the dying cancer cells, facilitates the priming and activation of tumor-specific T-cells, leading to a systemic anti-tumor immune response.[4][5]
dot
Caption: this compound-induced Immunogenic Cell Death Pathway.
Overcoming Rituximab (B1143277) Resistance
A significant aspect of this compound's effect on the TME is its ability to counteract resistance to rituximab, a cornerstone of B-cell lymphoma therapy. Preclinical studies have demonstrated that this compound upregulates the expression of the CD20 antigen on rituximab-resistant NHL cell lines.[6][7] This increased CD20 expression enhances the binding of rituximab and subsequently potentiates antibody-dependent cellular cytotoxicity (ADCC).[1][5][8]
Table 1: Quantitative Effects of this compound on Rituximab Binding and ADCC
| Cell Line | Treatment | Increase in Rituximab Binding (relative to untreated) | Increase in ADCC (relative to untreated) | Reference |
| Raji2R (rituximab-resistant) | ¹⁷⁷Lu-lilotomab-satetraxetan | Up to 53% ± 3% of parental cell line binding | 50% increase | [1][5] |
Modulation of Immune Cell Populations
While specific data on this compound's direct impact on the broader immune cell landscape within the TME is still emerging, the principles of radioimmunotherapy suggest several potential effects:
-
T-Cell Activation: The induction of ICD and subsequent antigen presentation by mature DCs are expected to lead to the activation and proliferation of cytotoxic CD8+ T-cells and helper CD4+ T-cells.[4][5]
-
Macrophage Repolarization: The radiation component of this compound may influence the polarization of tumor-associated macrophages (TAMs). While some studies suggest radiation can promote a pro-inflammatory M1 phenotype, this area requires further investigation specifically for this compound.
-
Natural Killer (NK) Cell Activity: The lilotomab component of this compound, being an antibody, can mediate ADCC through NK cells, contributing to tumor cell lysis.[5]
Signaling Pathways Modulated by this compound
G2/M Cell Cycle Arrest
Preclinical studies have elucidated that this compound's cytotoxic effect involves the modulation of the G2/M cell cycle checkpoint.[3] The beta radiation from ¹⁷⁷Lu induces DNA double-strand breaks, which are recognized by sensor proteins like ATM and ATR.[3] This initiates a signaling cascade that can lead to the phosphorylation of CDK1, resulting in G2/M arrest to allow for DNA repair.[3] However, in some lymphoma subtypes, this arrest is less pronounced, leading to increased apoptosis.[3]
dot
Caption: this compound's Influence on the G2/M Cell Cycle Checkpoint.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the context of this compound's effects on the tumor microenvironment.
In Vitro Rituximab Binding Assay
Objective: To quantify the change in rituximab binding to lymphoma cells following treatment with this compound.
Protocol:
-
Cell Culture: Culture rituximab-resistant (e.g., Raji2R) and sensitive parental lymphoma cell lines.
-
Treatment: Treat cells with varying concentrations of ¹⁷⁷Lu-lilotomab-satetraxetan for a specified duration (e.g., 72 hours).
-
Staining: Incubate the treated and control cells with a fluorescently labeled anti-CD20 antibody (rituximab).
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound rituximab.
-
Data Analysis: Compare the MFI of treated cells to untreated controls to determine the relative increase in rituximab binding.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the ability of this compound to enhance rituximab-mediated ADCC.
Protocol:
-
Target Cell Preparation: Label lymphoma cells (e.g., Raji2R) with a fluorescent dye (e.g., Calcein AM).
-
Effector Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells from healthy donors.
-
Co-culture: Co-culture the labeled target cells with effector cells at a specific effector-to-target (E:T) ratio in the presence of rituximab, with or without prior treatment of target cells with this compound.
-
Cytotoxicity Measurement: After incubation, measure the release of the fluorescent dye from lysed target cells using a fluorometer.
-
Calculation: Calculate the percentage of specific lysis based on the fluorescence released from experimental wells compared to control wells (spontaneous and maximum release).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with rituximab in a tumor model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously or intravenously inject rituximab-resistant lymphoma cells to establish tumors.
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, rituximab alone, this compound alone, and this compound in combination with rituximab.
-
Dosing: Administer treatments according to a predefined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor mice for survival and euthanize when tumors reach a predetermined size or when mice show signs of distress.
-
Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups.
dot
Caption: General Experimental Workflow for Preclinical Evaluation.
Future Directions and Conclusion
This compound represents a significant advancement in the treatment of hematological malignancies, not only through its direct cytotoxic effects but also through its capacity to modulate the tumor microenvironment. The ability to induce immunogenic cell death and overcome rituximab resistance highlights its potential to synergize with other immunotherapies.
Future research should focus on:
-
Detailed Immune Profiling: Comprehensive analysis of the changes in various immune cell subsets (T-cells, macrophages, dendritic cells, NK cells) within the TME of patients treated with this compound.
-
Cytokine Analysis: Measurement of a broad panel of cytokines and chemokines in patient samples to understand the systemic and local inflammatory response to this compound.
-
Combination Therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors and other immunomodulatory agents.
References
- 1. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]
- 2. Radio-Immunotherapy-Induced Immunogenic Cancer Cells as Basis for Induction of Systemic Anti-Tumor Immune Responses – Pre-Clinical Evidence and Ongoing Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of Radiotherapy and Immunotherapy for the Treatment of Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dual effects of radiotherapy on tumor microenvironment and its contribution towards the development of resistance to immunotherapy in gastrointestinal and thoracic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auntminnie.com [auntminnie.com]
- 8. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Path: A Technical Guide to the Biodistribution and Dosimetry of 177Lu-lilotomab
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the biodistribution, dosimetry, and underlying mechanisms of 177Lu-lilotomab, a promising radioimmunotherapeutic agent for B-cell malignancies. This document synthesizes key findings from preclinical and clinical investigations, presenting quantitative data, detailed experimental protocols, and visual representations of complex biological and procedural workflows.
Biodistribution: Tracking the Trajectory of 177Lu-lilotomab
The biodistribution of 177Lu-lilotomab, a murine anti-CD37 antibody conjugated to the beta- and gamma-emitting radionuclide Lutetium-177, has been characterized in both animal models and human clinical trials. Understanding its localization in the body is paramount for assessing therapeutic efficacy and potential toxicities.
Preclinical Biodistribution in Xenograft Models
Early preclinical evaluations in nude mice bearing human non-Hodgkin lymphoma xenografts (Daudi) demonstrated favorable tumor targeting and stability of 177Lu-lilotomab.[1][2] These studies compared its biodistribution to that of 177Lu-rituximab and free 177Lu, showing that 177Lu-lilotomab exhibited significant tumor-to-normal tissue ratios, a critical factor for effective radioimmunotherapy.[1][2] The biological half-life in the blood was noted to be higher for 177Lu-lilotomab compared to 177Lu-rituximab.[1][2] Notably, varying the protein dose from 0.01 to 1 mg/kg did not significantly alter the biodistribution profile.[1][2]
Clinical Biodistribution in Patients with Non-Hodgkin Lymphoma
Phase 1/2a clinical trials in patients with relapsed CD37-positive indolent non-Hodgkin lymphoma have provided crucial human biodistribution data.[3][4][5][6][7] The highest physiological uptake of 177Lu-lilotomab was observed in the liver and spleen, in addition to the red marrow.[3][7] Organs with distinct uptake also included the kidneys.[3][7]
The introduction of a "predosing" regimen, administering non-radiolabeled lilotomab prior to the 177Lu-lilotomab infusion, was found to significantly impact biodistribution and dosimetry.[4][8][9] Predosing with lilotomab was shown to reduce clearance and the volume of distribution, leading to improved tumor targeting and a reduction in hematologic toxicity.[4] Specifically, it mitigates the absorbed dose to the red marrow, which is a primary dose-limiting organ.[8][9]
Dosimetry: Quantifying the Radiation Dose
Dosimetry studies are essential for determining the absorbed radiation doses to both tumor and healthy tissues, ensuring a therapeutic effect while minimizing toxicity. For 177Lu-lilotomab, patient-specific dosimetry has been a key component of clinical trials.
Clinical Dosimetry Findings
Data from a Phase 1 trial provided detailed dosimetry estimates for various organs.[3][7] The absorbed doses were generally found to be modest when compared to commonly assumed tolerance limits.[3] The following table summarizes the absorbed dose ranges observed in this trial.
| Organ | Absorbed Dose Range (mGy/MBq) | Reference |
| Spleen | 1.54 - 3.60 | [3] |
| Liver | 0.70 - 1.15 | [3] |
| Kidneys | 0.16 - 0.79 | [3] |
| Whole Body | 0.08 - 0.17 | [3] |
The impact of lilotomab predosing on the red marrow absorbed dose was significant. A study comparing different treatment arms showed that the mean red marrow absorbed dose was significantly lower in patients who received lilotomab predosing.[8][9]
| Treatment Arm | Mean Red Marrow Absorbed Dose (mGy/MBq) | Reference |
| Arm 1 (40 mg lilotomab predose) | 0.94 | [8] |
| Arm 4 (100 mg/m² lilotomab predose) | 0.89 | [8] |
| Arms 2 & 3 (No lilotomab predose) | 1.48 | [9] |
Furthermore, predosing with lilotomab significantly increased the ratio of the tumor-to-red marrow absorbed dose, enhancing the therapeutic window.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols employed in the investigation of 177Lu-lilotomab.
Preclinical Biodistribution Study Protocol
A representative experimental workflow for preclinical biodistribution studies is as follows:
Clinical Dosimetry Study Protocol
The protocol for patient-specific dosimetry in clinical trials involves several key steps:
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
177Lu-lilotomab exerts its therapeutic effect through the emission of beta particles, which cause DNA double-strand breaks in target cells.[10][11] This DNA damage triggers a cellular response that can lead to cell cycle arrest and ultimately apoptosis.
The signaling pathway initiated by 177Lu-lilotomab-induced DNA damage involves the activation of ATM/ATR sensor proteins.[10][11] In Burkitt's lymphoma and mantle cell lymphoma cells, this leads to the phosphorylation and activation of CHK1, which in turn phosphorylates WEE-1 and MYT-1.[10][11] This cascade results in the inhibitory phosphorylation of CDK1, causing a G2/M cell cycle arrest to allow for DNA repair.[10][11] If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis.[11] Interestingly, in follicular lymphoma cells, the response can differ, with the phosphorylation of CDK1 at a different site promoting G2/M progression.[11]
This technical guide provides a foundational understanding of the biodistribution and dosimetry of 177Lu-lilotomab. The presented data and protocols are essential for the continued development and optimization of this and other radioimmunotherapeutic agents. Further research will continue to refine our knowledge and enhance the clinical application of targeted radionuclide therapies.
References
- 1. Biodistribution and dosimetry of (177)Lu-tetulomab, a new radioimmunoconjugate for treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Article: Biodistribution and dosimetry results from a phase 1 trial of 177Lu-lilotomab satetraxetan antibody-radionuclide conjugate therapy | Nuclear Pharmacy Programs [nuclear.pharmacy.purdue.edu]
- 6. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Evolution of Anti-CD37 Radioimmunoconjugates: A Technical Guide to a Resurging Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetraspanin CD37 has emerged as a compelling target for B-cell malignancies, spurring the development of various immunotherapeutic strategies. Among these, radioimmunoconjugates (RICs) represent a potent modality, leveraging the specificity of monoclonal antibodies to deliver cytotoxic radiation directly to tumor cells. This technical guide provides an in-depth exploration of the history and development of anti-CD37 RICs, from early clinical investigations with Iodine-131 to the more recent advancements with Lutetium-177 and Lead-212. It details the underlying biology of CD37, the evolution of RIC technology, comprehensive summaries of preclinical and clinical data, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers and drug development professionals in the field of oncology and targeted radionuclide therapy.
Introduction: The Rationale for Targeting CD37 in B-Cell Malignancies
CD37 is a 40-52 kDa transmembrane glycoprotein (B1211001) and a member of the tetraspanin superfamily, highly expressed on the surface of mature B-lymphocytes but absent on hematopoietic stem cells and plasma cells.[1][2][3] Its expression is largely retained in B-cell malignancies such as non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), making it an attractive target for therapeutic intervention.[4][5] The internalization of CD37 upon antibody binding further enhances its suitability for the delivery of cytotoxic payloads like radionuclides.[3][6]
The biological role of CD37 is complex, involving the regulation of B-cell proliferation, survival, and signaling. Ligation of CD37 can initiate a cascade of events leading to apoptosis, mediated through dual signaling pathways involving immunoreceptor tyrosine-based activation motif (ITAM)-like and immunoreceptor tyrosine-based inhibition motif (ITIM)-like domains within its structure.
Historical Perspective: Early Development with Iodine-131
The concept of targeting CD37 with radioimmunotherapy is not new. Early clinical studies in the late 1980s and early 1990s explored the use of the murine anti-CD37 monoclonal antibody, MB-1, labeled with the beta- and gamma-emitter Iodine-131 (¹³¹I).
A notable phase I/II study evaluated ¹³¹I-MB-1 in patients with relapsed B-cell lymphoma. While the diagnostic value was limited, the radioimmunoconjugate demonstrated the ability to induce tumor responses at non-marrow ablative doses. This early work validated CD37 as a viable target for radioimmunotherapy, despite challenges such as the development of human anti-mouse antibodies (HAMA) and myelosuppression.[7]
The Modern Era of Anti-CD37 Radioimmunoconjugates
Renewed interest in anti-CD37 RICs has been fueled by advancements in antibody engineering, chelation chemistry, and the availability of more suitable radionuclides. The focus has shifted towards isotopes with more favorable physical properties, such as the beta-emitter Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Lead-212 (²¹²Pb).
¹⁷⁷Lu-Lilotomab Satetraxetan (Betalutin®)
¹⁷⁷Lu-lilotomab satetraxetan, commercially known as this compound®, is a next-generation anti-CD37 RIC. It comprises the murine monoclonal antibody lilotomab (also known as HH1) conjugated to the chelator satetraxetan (p-SCN-benzyl-DOTA), which securely holds the radioisotope ¹⁷⁷Lu.[8] ¹⁷⁷Lu is a medium-energy beta-emitter with a half-life of 6.7 days, which also emits gamma photons suitable for imaging and dosimetry.[1]
Preclinical studies demonstrated that ¹⁷⁷Lu-lilotomab has robust anti-tumor activity and a manageable toxicity profile.[8] Clinical trials in patients with relapsed/refractory indolent NHL have shown promising efficacy, with a significant overall response rate and a notable number of complete responses.[9] The most common toxicities are reversible hematological events, primarily neutropenia and thrombocytopenia.[9]
Alpha-Emitting Radioimmunoconjugates: ²¹²Pb-NNV003
Targeted alpha therapy represents a newer frontier in radioimmunotherapy. Alpha particles have a much shorter range and higher linear energy transfer compared to beta particles, resulting in highly localized and potent cytotoxicity. ²¹²Pb, with a half-life of 10.6 hours, is an alpha-emitter precursor that has been conjugated to the anti-CD37 antibody NNV003.
Preclinical studies of ²¹²Pb-NNV003 have demonstrated significant anti-proliferative effects in CLL and NHL cell lines and potent anti-tumor activity in animal models, with manageable transient hematological toxicity. These promising results support the further clinical development of this alpha-emitting anti-CD37 RIC.
Data Presentation: Quantitative Summary of Preclinical and Clinical Findings
The following tables summarize key quantitative data from preclinical and clinical studies of various anti-CD37 radioimmunoconjugates to facilitate comparison.
Table 1: Preclinical Characteristics of Anti-CD37 Radioimmunoconjugates
| Radioimmunoconjugate | Antibody | Radioisotope | Chelator/Linker | Cell Line(s) | Binding Affinity (Kd) | Internalization | Reference(s) |
| ¹³¹I-MB-1 | MB-1 (murine) | ¹³¹I | Direct Iodination | - | - | Higher than anti-CD20 | [5] |
| ¹⁷⁷Lu-tetulomab | tetulomab (murine) | ¹⁷⁷Lu | DOTA-based | Daudi, Raji, Rael | Similar to rituximab | 10-fold faster than rituximab | [6] |
| ¹⁷⁷Lu-lilotomab satetraxetan | lilotomab (murine) | ¹⁷⁷Lu | satetraxetan (p-SCN-benzyl-DOTA) | Raji2R | - | - | [8] |
| ¹⁷⁷Lu-NNV003 | NNV003 (humanized) | ¹⁷⁷Lu | DOTA-based | REC-1, DOHH-2, MEC-2 | - | - | [10][11] |
| ²¹²Pb-NNV003 | NNV003 (humanized) | ²¹²Pb | TCMC | MEC-2, Daudi | - | - |
Table 2: Preclinical In Vivo Efficacy of Anti-CD37 Radioimmunoconjugates
| Radioimmunoconjugate | Animal Model | Tumor Model | Dose | Key Efficacy Outcome(s) | Reference(s) |
| ¹⁷⁷Lu-tetulomab | SCID mice | Daudi xenograft | 50 & 100 MBq/kg | Significantly increased survival | [6] |
| ¹⁷⁷Lu-lilotomab satetraxetan | - | Raji2R xenograft | 150 & 350 MBq/kg | Inhibition of tumor growth | [8] |
| ¹⁷⁷Lu-NNV003 | Rag2 mice | REC-1 xenograft (s.c.) | 500 MBq/kg | Extended survival | [11] |
| ¹⁷⁷Lu-NNV003 | Rag2 mice | REC-1 xenograft (i.v.) | 50-100 MBq/kg | Improved survival | [11] |
| ²¹²Pb-NNV003 | - | Daudi & MEC-2 xenografts | - | 90% survival at 28 weeks |
Table 3: Clinical Trial Results for ¹⁷⁷Lu-lilotomab satetraxetan in Relapsed/Refractory Indolent NHL
| Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response | Key Grade 3/4 Toxicities | Reference(s) |
| Phase 1/2a | 74 (57 with FL) | 61% (65% in FL) | 30% | 13.6 months (overall), 32.0 months (for CRs) | Neutropenia (31.6%), Thrombocytopenia (26.3%) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of anti-CD37 radioimmunoconjugates.
Radiolabeling of Monoclonal Antibodies
5.1.1. Iodination with ¹³¹I (Iodogen Method) [7][12][13]
-
Prepare Iodogen-coated vials by dissolving Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a suitable organic solvent (e.g., chloroform), aliquoting into reaction vials, and evaporating the solvent under a stream of nitrogen.
-
Add the monoclonal antibody solution (e.g., MB-1 in phosphate-buffered saline, pH 7.4) to the Iodogen-coated vial.
-
Add the desired activity of Na¹³¹I to the vial and gently agitate for 5-10 minutes at room temperature.
-
Separate the radiolabeled antibody from free ¹³¹I using a desalting column (e.g., Sephadex G-25) or an anion exchange resin (e.g., AG1-X8).[12][13]
-
Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
5.1.2. Radiolabeling with ¹⁷⁷Lu using a DOTA-based Chelator [2][14][15][16]
-
Conjugation: React the monoclonal antibody (e.g., lilotomab) with a bifunctional DOTA chelator (e.g., p-SCN-benzyl-DOTA, also known as satetraxetan) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.8-8.5) for a specified time (e.g., 15 hours) at room temperature with gentle stirring.[2]
-
Purify the antibody-chelator conjugate from excess chelator by dialysis or size-exclusion chromatography.
-
Radiolabeling: Add ¹⁷⁷LuCl₃ to the purified antibody-chelator conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.0-5.5).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding a small amount of a competing chelator like DTPA or EDTA.
-
Determine the radiochemical purity using ITLC or HPLC.
5.1.3. Radiolabeling with ²¹²Pb using a TCMC-based Chelator [17][18][19][20][21]
-
Conjugation: Conjugate the monoclonal antibody (e.g., NNV003) with the bifunctional chelator TCMC (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane) in a demetalated buffer.
-
Purify the resulting immunoconjugate.
-
Radiolabeling: Add the ²¹²Pb solution to the TCMC-antibody conjugate in a buffer at pH 5.0-5.5.
-
Incubate at 37°C for approximately 30-60 minutes.[19]
-
Stop the reaction by adding EDTA.
-
Assess radiochemical purity by ITLC.
In Vitro Cytotoxicity Assay (MTT Assay)[22][23][24][25][26]
-
Seed target cells (e.g., Daudi, Raji) in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10⁵ cells/ml for suspension cells) and incubate overnight.[22]
-
Treat the cells with serial dilutions of the anti-CD37 RIC, unlabeled antibody, or an isotype control RIC for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[23]
-
Add a solubilization solution (e.g., acidic isopropanol (B130326) or a commercial solubilizing agent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
In Vivo Biodistribution Studies in Xenograft Mouse Models[27][28][29][30]
-
Tumor Model Establishment: Establish tumor xenografts by subcutaneously or intravenously injecting human B-cell lymphoma cells (e.g., Daudi, Raji, REC-1) into immunocompromised mice (e.g., SCID or NOD/SCID).[24][25][26][27][28]
-
Administration of RIC: Once tumors reach a specified size, administer a defined activity of the radiolabeled anti-CD37 antibody intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 24, 72, 144 hours post-injection), euthanize groups of mice.[29]
-
Collect blood and dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Dosimetry Calculations[36][37][38][39][40]
-
Data Acquisition: Obtain time-activity curves for source organs and tumors from biodistribution studies or serial SPECT/CT imaging in patients.
-
Time-Integrated Activity Calculation: Integrate the time-activity curves to determine the total number of radioactive disintegrations in each source organ.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) or the MIRD (Medical Internal Radiation Dose) formalism. This involves multiplying the time-integrated activity in each source organ by S-values (absorbed dose per unit cumulated activity) to calculate the absorbed dose to target organs.
Mandatory Visualizations
Signaling Pathways
Caption: Dual signaling pathways of CD37 ligation.
Experimental Workflow
Caption: General workflow for anti-CD37 RIC development.
Logical Relationships
Caption: Evolution of anti-CD37 radioimmunoconjugates.
Conclusion
The journey of anti-CD37 radioimmunoconjugates from their initial exploration to the current clinical landscape illustrates a persistent and evolving effort to harness the power of targeted radionuclide therapy for B-cell malignancies. The early work with ¹³¹I-MB-1, while facing limitations, provided the foundational proof-of-concept. The development of ¹⁷⁷Lu-lilotomab satetraxetan represents a significant advancement, demonstrating a favorable balance of efficacy and safety in a clinically challenging patient population. The emergence of alpha-therapies like ²¹²Pb-NNV003 signals a promising future direction, with the potential for even greater therapeutic potency. As our understanding of the underlying biology of CD37 deepens and as radioimmunoconjugate technology continues to advance, anti-CD37 RICs are poised to become an increasingly important component of the therapeutic armamentarium against B-cell cancers. This guide provides a comprehensive technical overview to support the ongoing research and development in this exciting field.
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Anti-CD37 targeted immunotherapy of B-Cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Antigen Targeting and Anti-tumor Activity of a New Anti-CD37 Radioimmunoconjugate Against Non-Hodgkin's Lymphoma | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iodination of monoclonal antibodies for diagnosis and radiotherapy using a convenient one vial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
- 17. oncoinvent.com [oncoinvent.com]
- 18. Preparation of 212Pb-labeled monoclonal antibody using a novel 224Ra-based generator solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Establishing SCID mouse models of B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. veterinarypaper.com [veterinarypaper.com]
- 27. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan): A Technical Overview of its Application in Follicular Lymphoma and Other B-cell Non-Hodgkin's Lymphomas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a next-generation radioimmunotherapy currently under investigation for the treatment of various B-cell non-Hodgkin's lymphomas (NHL). This technical guide provides a comprehensive overview of this compound, with a particular focus on its clinical development in follicular lymphoma (FL) versus other NHL subtypes, such as diffuse large B-cell lymphoma (DLBCL). We delve into its mechanism of action, summarize key clinical trial data, and provide detailed experimental protocols. Visualizations of signaling pathways, experimental workflows, and comparative efficacy are presented to facilitate a deeper understanding of this promising therapeutic agent.
Introduction to this compound®
This compound® is an antibody-radionuclide conjugate (ARC) that targets CD37, a transmembrane protein highly expressed on the surface of mature B-cells, including malignant B-lymphocytes.[1][2][3] The ARC consists of three components:
-
Lilotomab: A murine monoclonal antibody that specifically binds to the CD37 antigen.[1]
-
Satetraxetan: A chelator that securely links the radioisotope to the antibody.[4][5]
-
Lutetium-177 (¹⁷⁷Lu): A medium-energy beta-emitting radionuclide that induces cell death through DNA damage.[1][4] The gamma rays also emitted by ¹⁷⁷Lu allow for imaging and dosimetry measurements.[4]
This targeted approach allows for the selective delivery of cytotoxic radiation to malignant B-cells, minimizing damage to surrounding healthy tissues.[1] this compound® has received Orphan Drug designation in the USA and EU for follicular lymphoma.[1]
Mechanism of Action
The therapeutic effect of this compound® is initiated by the high-specificity binding of the lilotomab antibody to the CD37 antigen on B-cell lymphoma cells.[1] Following binding, the ARC is internalized by the cell.[3] The emitted beta particles from the ¹⁷⁷Lu then induce DNA damage, ultimately leading to programmed cell death (apoptosis).
Caption: Mechanism of action of this compound®.
CD37 Expression in B-cell Malignancies
CD37 is a tetraspanin protein expressed almost exclusively on cells of the immune system, with particularly high levels on mature B-cells.[6] Its expression is maintained in most B-cell malignancies, making it an attractive therapeutic target.[2][7] Studies have shown strong and uniform expression of CD37 in a majority of follicular lymphoma, diffuse large B-cell lymphoma, Burkitt's lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia samples.[7][8] Interestingly, while CD20 is a well-established target for therapies like rituximab (B1143277), CD37 is expressed at similar levels on B-cells, offering a valuable alternative therapeutic avenue, especially in cases of rituximab resistance.[7][9][10] However, some studies have reported variable CD37 expression in DLBCL, with approximately 50% of cases showing undetectable levels by immunohistochemistry, which has been correlated with inferior patient outcomes.[6][11]
Clinical Development in Follicular Lymphoma
This compound® has been extensively studied in relapsed/refractory follicular lymphoma, primarily through the pivotal Phase 1/2 LYMRIT-37-01 (PARADIGME) trial.[1][12]
LYMRIT-37-01 (PARADIGME) Trial
This trial was designed to determine the optimal dose and evaluate the safety and efficacy of this compound® in patients with relapsed indolent NHL, with a significant cohort of FL patients.[12][13]
-
Study Design: A Phase 1/2a dose-escalation and expansion study.[13]
-
Patient Population: Patients with relapsed, histologically confirmed indolent NHL, including follicular lymphoma (grades 1-3a), marginal zone lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma.[12] Key inclusion criteria included age ≥18 years, WHO performance status of 0-1, life expectancy ≥3 months, and measurable disease.[12]
-
Dosing Regimens: The study explored various dosing arms with different starting doses of ¹⁷⁷Lu-lilotomab satetraxetan (e.g., 10 MBq/kg, 15 MBq/kg, 20 MBq/kg) and with or without pre-dosing with lilotomab or rituximab.[12]
-
Primary Endpoints: Maximum tolerated dose (Phase 1) and overall response rate (ORR) (Phase 2).[12]
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), safety, and tolerability.
Caption: Simplified workflow of the LYMRIT-37-01 clinical trial.
Efficacy in Follicular Lymphoma
Interim results from the LYMRIT-37-01 trial have demonstrated promising efficacy in patients with follicular lymphoma.[12]
| Efficacy Endpoint | FL Population (n=57) | FL Subgroup (≥2 prior therapies) |
| Overall Response Rate (ORR) | 65%[12] | 70%[12] |
| Complete Response (CR) | 30%[12] | 32%[12] |
| Partial Response (PR) | 35%[12] | Not Reported |
| Stable Disease (SD) | 18%[12] | Not Reported |
| Median Progression-Free Survival (PFS) | 9.1 months[12] | Not Reported |
Safety and Tolerability in Follicular Lymphoma
The most common adverse events observed in the LYMRIT-37-01 trial were hematological, and generally manageable and reversible.[14][15] Dose-limiting toxicities were primarily hematologic in nature.[12]
Archer-1 Trial: Combination Therapy
The Phase 1b Archer-1 trial is investigating this compound® in combination with rituximab for the treatment of second-line follicular lymphoma.[16] The primary objective is to evaluate the safety and tolerability of the combination, with a secondary objective of assessing preliminary anti-tumor activity.[16]
Clinical Development in Other NHL Subtypes
Diffuse Large B-cell Lymphoma (DLBCL)
This compound® is also being investigated for the treatment of the more aggressive DLBCL subtype in the LYMRIT 37-05 trial.[17][18]
-
Study Design: A Phase 1, open-label, single-arm, dose-escalation study.[17][19]
-
Patient Population: Patients with relapsed/refractory DLBCL who are not eligible for autologous stem cell transplant.[18][20] Key inclusion criteria include histologically confirmed DLBCL, having received at least one prior line of therapy, and measurable disease.[18]
-
Dosing Regimens: The trial investigated escalating doses of this compound® (starting at 10 MBq/kg) in combination with varying doses of lilotomab.[19] One cohort received 20 MBq/kg of this compound® and 100 mg/m² of lilotomab.[1][19]
-
Primary Endpoint: Maximum tolerated dose (MTD).[18]
-
Secondary Endpoints: Safety and tolerability, pharmacokinetics, biodistribution, and preliminary anti-tumor activity.[18]
Efficacy in DLBCL
Initial results from the LYMRIT 37-05 trial (n=16) have shown that this compound® is well-tolerated with a good safety profile.[19] Clinical activity was observed in the highest dosing cohort, with one complete response and one partial response among six evaluable patients.[19]
Mantle Cell Lymphoma (MCL) and Other Indolent Lymphomas
The LYMRIT-37-01 trial also enrolled patients with other indolent lymphoma subtypes, including mantle cell lymphoma.[12][14] In an early analysis of this trial, of 18 evaluable patients, one had mantle cell lymphoma.[14] Preclinical studies have also demonstrated the efficacy of a chimeric version of this compound® in mouse xenograft models of MCL and chronic lymphocytic leukemia.[21]
Caption: Comparative efficacy of this compound® across NHL subtypes.
Dosimetry and Biodistribution
Dosimetry studies, such as the LYMRIT-37-02 trial, are crucial for understanding the pharmacokinetics, biodistribution, and radiation dosimetry of this compound®.[22] These studies help to optimize the therapeutic dose while minimizing radiation exposure to healthy organs.
Preclinical Studies and Future Directions
Preclinical studies have consistently demonstrated the anti-tumor activity of this compound® in various B-cell malignancy models.[4][21][23] These studies have also explored combination strategies, such as with rituximab, which have shown synergistic effects and the potential to overcome rituximab resistance.[9][10] Future research will likely focus on expanding the application of this compound® to other CD37-positive malignancies, refining combination therapies, and identifying biomarkers for patient stratification.[1]
Conclusion
This compound® represents a promising targeted radioimmunotherapy for B-cell non-Hodgkin's lymphomas. Clinical data, particularly in follicular lymphoma, have demonstrated significant anti-tumor activity with a manageable safety profile. While the data in more aggressive subtypes like DLBCL are still preliminary, they are encouraging. Ongoing and future studies will further elucidate the role of this compound®, both as a monotherapy and in combination with other agents, in the evolving treatment landscape for these hematological malignancies.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Potent Preclinical Efficacy of DuoHexaBody-CD37 in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nordic Nanovector's this compound® Receives Promising Innovative Medicine (PIM) Designation in the UK for the Treatment of Follicular Lymphoma - HealthCap [healthcap.eu]
- 4. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRF8 is a transcriptional activator of CD37 expression in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Study of Safety and Efficacy of this compound and Rituximab in Patients With FL [clin.larvol.com]
- 17. Nordic Nanovector begins dosing in Phase I trial of this compound for DLBCL - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Facebook [cancer.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. hra.nhs.uk [hra.nhs.uk]
- 21. Targeting B-cell malignancies with the beta-emitting anti-CD37 radioimmunoconjugate 177Lu-NNV003 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for 177Lu-lilotomab Satetraxetan Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the administration of 177Lu-lilotomab satetraxetan (also known as Betalutin®), an antibody-radionuclide conjugate (ARC), in the context of clinical trials for relapsed non-Hodgkin lymphoma (NHL).[1][2]
Mechanism of Action
177Lu-lilotomab satetraxetan is a radioimmunotherapy that targets the CD37 antigen, a glycoprotein (B1211001) highly expressed on the surface of B-cells, including malignant ones.[3] The therapeutic consists of two key components:
-
Lilotomab: A murine anti-CD37 monoclonal antibody that specifically binds to the CD37 antigen on B-cell lymphomas.[3]
-
177Lu-satetraxetan: The beta-emitting radionuclide Lutetium-177 is chelated by satetraxetan and conjugated to lilotomab.[2][4] The emitted beta particles induce DNA double-strand breaks in the target cells, leading to cell cycle arrest and apoptosis.
The targeted delivery of radiation to malignant B-cells aims to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues.[3][5]
Signaling Pathway
Caption: Mechanism of action of 177Lu-lilotomab satetraxetan.
Experimental Protocols
The following protocols are synthesized from the LYMRIT-37-01 and LYMRIT-37-05 clinical trials.[1][6][7]
Patient Selection Criteria (Inclusion - partial list)
-
Histologically confirmed CD37-positive B-cell non-Hodgkin lymphoma (e.g., follicular lymphoma, diffuse large B-cell lymphoma).[3][6][8]
-
ECOG performance status of 0-2.[6]
-
Measurable disease.[8]
-
Life expectancy of at least 3 months.[8]
Pre-treatment and Dosing Regimen
The administration of 177Lu-lilotomab satetraxetan involves a pre-treatment phase to improve tumor targeting and reduce hematologic toxicity.[4]
1. Rituximab (B1143277) Pre-treatment:
-
Patients may receive rituximab (375 mg/m²) infusions.[6][11] The timing of these infusions can vary, for example, at 4 and 3 weeks prior to 177Lu-lilotomab satetraxetan administration.[11]
2. Lilotomab Pre-dosing:
-
Unlabeled "cold" lilotomab is administered prior to the radiolabeled antibody.[4]
-
The purpose of pre-dosing is to saturate non-tumor binding sites and improve the biodistribution of the radioimmunoconjugate to the tumor.[4]
-
Different doses of lilotomab have been investigated, including a fixed dose of 40 mg and weight-based dosing of 100 mg/m².[12][13]
3. 177Lu-lilotomab satetraxetan Administration:
-
Administered as a single intravenous infusion.[12]
-
Dose escalation studies have evaluated dosages of 10, 15, and 20 MBq/kg body weight.[12][14]
-
The infusion is typically performed in an outpatient setting, with a surveillance period of at least 2 hours post-administration.[2]
Clinical Trial Patient Workflow
Caption: Patient workflow in a clinical trial of 177Lu-lilotomab satetraxetan.
Data Presentation
Dosimetry and Biodistribution
Dosimetry studies are crucial to understand the radiation absorbed doses in tumors and organs at risk.
| Organ/Tissue | Absorbed Dose (mGy/MBq) - Mean or Range | Reference |
| Tumor | 1.33 - 2.67 (mean, across different arms) | [13] |
| Red Marrow | 0.89 - 1.55 (mean, across different arms) | [13] |
| Spleen | 1.54 - 3.60 | [15] |
| Liver | 0.70 - 1.15 | [15] |
| Kidneys | 0.16 - 0.79 | [15] |
| Whole-body | 0.08 - 0.17 | [15] |
Pre-dosing with lilotomab has been shown to significantly increase the ratio of tumor to red marrow absorbed dose.[13]
Efficacy in Relapsed/Refractory Follicular Lymphoma (LYMRIT 37-01)
| Patient Group | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) | Reference |
| All iNHL patients (n=74) | 61% | 26% | 13.3 months | [12] |
| FL patients (n=57) | 65% | 24% | - | [12] |
| 3L FL patients (≥2 prior therapies) | 70% | 27% | - | [12] |
| FL patients (Arm 1: 40mg lilotomab + 15 MBq/kg this compound®) | 64% | 28% | - | [12] |
| FL patients (Arm 4: 100 mg/m2 lilotomab + 20 MBq/kg this compound®) | 69% | 19% | - | [12] |
| Rituximab-refractory FL (≥2 prior therapies, n=21) | 67% | 24% | 13.6 months (overall), 32.0 months (for CR) | [4] |
Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) are hematologic and generally manageable.
| Adverse Event (Grade ≥3) | Frequency | Reference |
| Neutropenia | Reported as a dose-limiting toxicity (DLT) | [4][6] |
| Thrombocytopenia | Reported as a DLT | [4] |
| Lymphocyte count decrease | 25.0% (in one study) | [6] |
| White blood cell count decrease | - | [6] |
In the LYMRIT 37-05 study for DLBCL, a single case of dose-limiting toxicity (Grade 4 neutropenia) was reported at the highest dose level.[6]
Logical Flow of a Dose-Escalation Clinical Trial
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. P1165: this compound® IN PATIENTS WITH RELAPSED/ REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (DLBCL) NOT ELIGIBLE FOR AUTOLOGOUS STEM CELL TRANSPLANT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. A Phase I/II study of lutetium (177Lu)-lilotomab satetraxetan | Clinical Research Studies Listing [val-upenn.ainfo.io]
- 10. Nordic Nanovector Announces Initial Results from LYMRIT 37-05 Phase 1 Trial of this compound® in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) - BioSpace [biospace.com]
- 11. Tumor-Absorbed Dose for Non-Hodgkin Lymphoma Patients Treated with the Anti-CD37 Antibody Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) Efficacy in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a radioimmunoconjugate composed of the murine anti-CD37 monoclonal antibody, lilotomab, conjugated to the beta- and gamma-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1] CD37 is a glycoprotein (B1211001) expressed on the surface of mature B cells, making it a prime target for B-cell malignancies like non-Hodgkin's lymphoma (NHL).[1] The therapeutic efficacy of this compound® stems from the targeted delivery of beta radiation to malignant B cells, inducing cell death.[1] This document provides detailed protocols and application notes for assessing the preclinical efficacy of this compound® in various lymphoma models.
In Vitro Efficacy Assessment
A battery of in vitro assays is crucial for determining the direct cytotoxic effects of this compound® on lymphoma cell lines and for elucidating its mechanism of action.
Cell Viability and Clonogenic Survival
Objective: To determine the dose-dependent effect of this compound® on the viability and proliferative capacity of lymphoma cell lines.
Data Summary:
| Cell Line | Histology | IC50 (µg/mL) | Sensitivity to ¹⁷⁷Lu-lilotomab | Reference |
| DOHH2 | Transformed Follicular Lymphoma | Not explicitly stated, but high | High | [2][3] |
| Ramos | Burkitt's Lymphoma | Not explicitly stated, but low | Low | [2][3] |
| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | Not explicitly stated, but intermediate | Intermediate | [2][3] |
| OCI-Ly8 | Diffuse Large B-cell Lymphoma (DLBCL) | Not explicitly stated, but intermediate | Intermediate | [2][3] |
| Rec-1 | Mantle Cell Lymphoma | Not explicitly stated, but intermediate | Intermediate | [2][3] |
Experimental Protocols:
1. Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay): [4]
-
Cell Culture: Culture lymphoma cell lines (e.g., Raji, DOHH2) in RPMI medium supplemented with 10% fetal bovine serum, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of concentrations of ¹⁷⁷Lu-lilotomab satetraxetan (e.g., 0-20 µg/mL) for 144 hours.[1]
-
Assay: At desired time points (e.g., 1 and 3 days post-treatment), add the RealTime-Glo™ MT Cell Viability Assay reagent to the wells according to the manufacturer's protocol.
-
Measurement: Measure luminescence, which is proportional to the number of viable cells, using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of viable cells. Calculate IC50 values using non-linear regression analysis.
2. Clonogenic Survival Assay: [5][6][7]
-
Cell Preparation: Prepare a single-cell suspension of the desired lymphoma cell line.
-
Treatment: Treat the cells in suspension with varying doses of ¹⁷⁷Lu-lilotomab satetraxetan for a specified duration (e.g., 18 hours).
-
Plating: After treatment, wash the cells and plate them in 6-well plates at a density predetermined to yield approximately 50-100 colonies per well for the untreated control.
-
Incubation: Incubate the plates for 9-14 days at 37°C in a 5% CO₂ incubator until visible colonies are formed.
-
Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution like 4% paraformaldehyde or 10% formalin. Stain the colonies with 0.5% crystal violet.
-
Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to generate cell survival curves.
Mechanism of Action Studies
Objective: To investigate the cellular mechanisms by which this compound® induces cell death, including effects on the cell cycle and apoptosis.
Data Summary:
| Cell Line | Assay | Key Finding | Reference |
| DOHH2 | Cell Cycle & Apoptosis | Reduced G2/M arrest and higher apoptosis correlated with high sensitivity. | [2][3] |
| Ramos, Rec-1, U2932, OCI-Ly8 | Cell Cycle | Stronger G2/M arrest correlated with lower sensitivity. | [2][3] |
| Raji2R (Rituximab-resistant) | Rituximab (B1143277) Binding & ADCC | ¹⁷⁷Lu-lilotomab treatment increased rituximab binding by ~50% and ADCC induction by 50%. | [4] |
Experimental Protocols:
1. Cell Cycle Analysis by Flow Cytometry: [8][9][10]
-
Treatment: Treat lymphoma cells (e.g., Ramos, DOHH2, Rec-1) with a defined concentration of ¹⁷⁷Lu-lilotomab satetraxetan (e.g., 6 MBq/mL) for 18 hours.
-
Sample Preparation: At various time points during and after treatment, harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
2. Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treatment: Treat lymphoma cells with ¹⁷⁷Lu-lilotomab satetraxetan as described for the cell cycle analysis.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells.
3. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: [4]
-
Target Cell Preparation: Incubate target cells (e.g., Raji2R) with ¹⁷⁷Lu-lilotomab satetraxetan (e.g., 1 µg/mL) for 18 hours.
-
ADCC Bioassay: Co-culture the treated target cells with an ADCC reporter bioassay kit containing Jurkat cells engineered to express the FcγRIIIa receptor (effector cells).
-
Measurement: Measure the resulting bioluminescence, which is proportional to ADCC activity.
-
Data Analysis: Compare the ADCC activity in treated versus untreated cells.
In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the anti-tumor activity, biodistribution, and dosimetry of this compound® in a physiological context.
Tumor Growth Inhibition Studies
Objective: To assess the ability of this compound® to inhibit tumor growth and improve survival in mouse models of non-Hodgkin's lymphoma.
Data Summary:
| Animal Model | Cell Line | Treatment | Key Finding | Reference |
| SCID Mice | DOHH2 (transformed follicular lymphoma) | ¹⁷⁷Lu-lilotomab (100 MBq/kg) | Significant delay in tumor growth. | [11] |
| Athymic Mice | OCI-Ly8 (DLBCL) or Ramos (Burkitt's lymphoma) | ¹⁷⁷Lu-lilotomab (500 MBq/kg) | Significant tumor growth delay. | [11] |
| Athymic Foxn1nu Mice | Raji2R (rituximab-resistant) | ¹⁷⁷Lu-lilotomab (350 MBq/kg) + Rituximab (4 x 10 mg/kg) | Synergistic suppression of tumor growth; doubled median survival time compared to this compound® alone and five times longer than rituximab alone. | [4][12] |
Experimental Protocol:
-
Animal Models: Utilize immunodeficient mouse strains such as SCID or athymic nude mice.
-
Tumor Implantation: Subcutaneously or intravenously inject a suspension of human non-Hodgkin's lymphoma cells (e.g., DOHH2, Ramos, Raji2R) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ¹⁷⁷Lu-lilotomab satetraxetan at various doses, combination therapies). Administer the treatment, typically via intravenous injection.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Survival Monitoring: Monitor the animals for signs of toxicity and record survival data.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. Analyze survival data using Kaplan-Meier curves.
Biodistribution and Dosimetry
Objective: To determine the distribution of ¹⁷⁷Lu-lilotomab satetraxetan in different organs and tumors and to calculate the absorbed radiation doses.
Experimental Protocol:
-
Radiolabeling: Label lilotomab satetraxetan with ¹⁷⁷Lu.
-
Animal Model: Use tumor-bearing mice as described above.
-
Injection: Administer a known activity of ¹⁷⁷Lu-lilotomab satetraxetan to the mice.
-
Imaging (SPECT/CT): At various time points post-injection, perform SPECT/CT imaging to visualize the distribution of the radioimmunoconjugate.
-
Tissue Harvesting: At the same time points, euthanize cohorts of mice and harvest tumors and major organs.
-
Radioactivity Measurement: Measure the radioactivity in the harvested tissues using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Use this data to perform dosimetry calculations (e.g., using OLINDA/EXM software) to estimate the absorbed radiation dose to each tissue.
Visualizations
Signaling and Experimental Workflows
Caption: Proposed mechanism of action for this compound®.
Caption: Workflow for in vivo assessment of this compound® efficacy.
Caption: Workflow for in vitro assessment of this compound® efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]
Application Notes and Protocols for Dosimetry Calculations in Betalutin™ Treatment Planning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for treatment planning with Betalutin™ (177Lu-lilotomab satetraxetan), a novel antibody-radionuclide conjugate for the treatment of non-Hodgkin lymphoma (NHL).[1][2] The protocols are based on methodologies reported in clinical trials and are intended to guide researchers in the accurate determination of absorbed radiation doses to tumors and organs at risk.
Introduction to this compound™ and the Importance of Dosimetry
This compound™ is a radioimmunotherapy agent that combines the anti-CD37 monoclonal antibody lilotomab with the beta- and gamma-emitting radionuclide Lutetium-177 (177Lu).[2][3] The CD37 antigen is a glycoprotein (B1211001) expressed on the surface of normal and malignant B-cells, making it a suitable target for radioimmunotherapy in B-cell malignancies like NHL.[1][4] The therapeutic efficacy of this compound™ is derived from the targeted delivery of beta radiation to tumor cells, while the gamma emissions of 177Lu allow for quantitative imaging to perform patient-specific dosimetry.[3]
Dosimetry is the science of calculating the absorbed dose of ionizing radiation in tissues and organs. In the context of this compound™ treatment, accurate dosimetry is crucial for:
-
Treatment Planning: To ensure that a therapeutically effective radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.
-
Safety Assessment: To monitor and limit the radiation dose to critical organs such as the red marrow, liver, spleen, and kidneys.[1][5]
-
Understanding Dose-Response Relationships: To correlate the absorbed dose in tumors with clinical outcomes and to optimize dosing regimens.[6][7]
Principles of this compound™ Dosimetry
The dosimetry of this compound™ is based on the Medical Internal Radiation Dose (MIRD) formalism. The fundamental principle involves quantifying the biodistribution of the radiopharmaceutical over time and then calculating the absorbed dose to target and source organs. This is achieved through a series of steps involving imaging, data analysis, and dose calculation using specialized software.
Key aspects of this compound™ dosimetry include:
-
Quantitative Imaging: Serial imaging, typically using Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT), is performed to determine the time-activity curves of 177Lu-lilotomab satetraxetan in tumors and relevant organs.[1][5]
-
Pharmacokinetics and Biodistribution: The imaging data are used to understand the uptake, distribution, and clearance of this compound™ throughout the body.
-
Absorbed Dose Calculation: Time-activity curves are integrated to determine the total number of radioactive decays in each source organ. This information, combined with patient-specific organ masses and S-values (absorbed dose per unit cumulated activity), is used to calculate the absorbed dose. Software such as OLINDA/EXM is commonly used for these calculations.[3][5]
Experimental Protocols
The following protocols are derived from methodologies used in the LYMRIT-37-01 phase 1/2a clinical trial of this compound™.[1][6]
Patient Preparation and Administration
-
Patient Selection: Patients with relapsed CD37-positive indolent non-Hodgkin lymphoma are eligible.[5] Exclusion criteria may include prior radioimmunotherapy or external beam radiation to areas that would interfere with dosimetry measurements.[1]
-
Predosing Regimens: To modulate the biodistribution of this compound™ and potentially reduce uptake in normal tissues, a predose of non-radioactive lilotomab may be administered. Different predosing strategies have been investigated, including:
-
This compound™ Administration: A single injection of 177Lu-lilotomab satetraxetan is administered intravenously.[8] The administered activity is typically based on the patient's body weight (e.g., 10, 15, or 20 MBq/kg).[3][5]
Quantitative Imaging Protocol
-
Imaging Modality: SPECT/CT is the imaging modality of choice for quantitative analysis of 177Lu biodistribution.[1]
-
Imaging Time Points: Serial imaging is performed at multiple time points post-injection to accurately determine the time-activity curves. A typical imaging schedule includes scans at:
-
Image Acquisition Parameters:
-
Energy Windows: Set to capture the primary gamma photon peaks of 177Lu (113 keV and 208 keV).[3]
-
Collimator: Medium-energy collimators are recommended.
-
Reconstruction: An iterative reconstruction algorithm with corrections for attenuation (using the CT data), scatter, and collimator-detector response is essential for accurate quantification.
-
Image Analysis and Activity Quantification
-
Volume of Interest (VOI) Delineation:
-
Activity Quantification:
-
The total activity within each VOI is determined from the quantitative SPECT images at each time point.
-
The activity concentration (MBq/mL) is calculated and then multiplied by the VOI volume to obtain the total activity.
-
-
Time-Activity Curve Generation:
-
The total activity in each source organ and tumor is plotted against time.
-
A mono-exponential or multi-exponential function is fitted to the data to generate a time-activity curve.
-
-
Time-Integrated Activity Calculation:
-
The time-activity curves are integrated from time zero to infinity to calculate the time-integrated activity (cumulated activity) in each source region.
-
Dosimetry Calculations
-
Software: The OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) software is a widely used tool for calculating absorbed doses.[3][5]
-
Input Data: The following data are required for OLINDA/EXM:
-
Radionuclide: 177Lu
-
Patient-specific organ and tumor masses.
-
Time-integrated activity coefficients for each source organ.
-
-
Dose Calculation: OLINDA/EXM uses the MIRD formalism and pre-calculated S-values to compute the absorbed dose to target organs. The software calculates the dose contribution from each source organ to each target organ and sums them to provide the total absorbed dose.
-
Red Marrow Dosimetry: A specific SPECT/CT imaging-based approach is often used for red marrow dosimetry, utilizing the activity measured in lumbar vertebrae (e.g., L2-L4).[1] This is necessary because blood-based methods can underestimate the red marrow dose due to specific binding of the radioimmunoconjugate.[1]
Data Presentation
The following tables summarize the quantitative dosimetry data from the LYMRIT-37-01 trial, illustrating the impact of different predosing regimens.
Table 1: Mean Absorbed Doses to Normal Organs in Patients Treated with this compound™
| Organ | No Lilotomab Predose (Arms 2 & 3) (mGy/MBq) | 40 mg Lilotomab Predose (Arm 1) (mGy/MBq) | 100 mg/m² Lilotomab Predose (Arm 4) (mGy/MBq) |
| Red Marrow | 1.48 | 0.94 | 0.89 |
| Spleen | 3.20 | 2.81 | 1.13 |
| Liver | 0.70 - 1.15 | 0.70 - 1.15 | Not specified |
| Kidneys | 0.16 - 0.79 | 0.16 - 0.79 | Not specified |
| Whole Body | 0.08 - 0.17 | 0.08 - 0.17 | Not specified |
*Data from a study with and without 40 mg lilotomab predosing, with no statistically significant difference found between the two regimens for these organs.[5] Data for other arms from a separate analysis.[1]
Table 2: Mean Tumor Absorbed Doses and Tumor-to-Red Marrow Dose Ratios
| Parameter | No Lilotomab Predose (Arms 2 & 3) | 40 mg Lilotomab Predose (Arm 1) | 100 mg/m² Lilotomab Predose (Arm 4) |
| Mean Tumor Absorbed Dose (mGy/MBq) | 1.79 | 2.15 | 2.67 |
| Mean Tumor-to-Red Marrow Dose Ratio | 1.07 | 2.16 | 4.62 |
Data sourced from Stokke et al., 2017.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in this compound™ dosimetry.
Caption: Experimental workflow for this compound™ dosimetry calculations.
References
- 1. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. tekinvestor.s3.dualstack.eu-west-1.amazonaws.com [tekinvestor.s3.dualstack.eu-west-1.amazonaws.com]
- 5. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma-Are We Hitting the Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols: Murine Xenograft Models for Evaluating Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) in Relapsed/Refractory Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) is a radioimmunoconjugate targeting the CD37 antigen, a transmembrane protein expressed on normal and malignant B-cells.[1][2][3] It comprises the murine anti-CD37 monoclonal antibody lilotomab conjugated to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via the chelator satetraxetan.[1][2][4][5] Preclinical studies in various animal models of non-Hodgkin lymphoma (NHL) have been instrumental in elucidating its mechanism of action, therapeutic efficacy, and potential in overcoming resistance to existing therapies.[4][6][7] These application notes provide a detailed overview of the animal models and experimental protocols used to study this compound in relapsed/refractory lymphoma settings.
Animal Models
Subcutaneous xenograft models in immunodeficient mice are the primary systems used for in vivo evaluation of this compound's efficacy. These models involve the implantation of human B-cell lymphoma cell lines into mice that lack a functional immune system, allowing the tumors to grow.
Table 1: Summary of Murine Xenograft Models for this compound Studies
| Lymphoma Subtype | Cell Line | Mouse Strain | Key Findings | Reference |
| Burkitt's Lymphoma | Ramos | Athymic Nude (Foxn1nu) | Significant tumor growth delay at 500 MBq/kg.[6] Combination with G2/M checkpoint inhibitors enhances anti-proliferative effect.[6] | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-Ly8 | Athymic Nude (Foxn1nu) | Significant tumor growth delay at 500 MBq/kg.[6] | [6] |
| Transformed Follicular Lymphoma | DOHH2 | SCID (C.B-17/lcrHan™Hsd-Prkdcscid) | Significant tumor growth delay even at a low activity of 100 MBq/kg.[6][8] Median survival increased to 41 days with 100 MBq/kg compared to 27 days in control.[6] | [6][8] |
| Rituximab-Resistant Burkitt's Lymphoma | Raji2R | N/A | This compound upregulates CD20 expression and increases rituximab (B1143277) binding, suggesting a mechanism to overcome rituximab resistance.[4] | [4] |
Experimental Protocols
Cell Line Culture and Preparation
Objective: To prepare a sufficient number of viable lymphoma cells for tumor induction in mice.
Materials:
-
Human B-cell lymphoma cell lines (e.g., Ramos, OCI-Ly8, DOHH2)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture lymphoma cell lines in T-75 or T-150 flasks with appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
On the day of tumor cell inoculation, harvest the cells by centrifugation.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using trypan blue exclusion and a hemocytometer. Adjust the cell suspension to the desired concentration for injection (typically 5-10 x 10⁶ cells in 100-200 µL).
Tumor Induction in Immunodeficient Mice
Objective: To establish subcutaneous lymphoma xenografts in mice.
Materials:
-
Immunodeficient mice (e.g., Athymic Nude, SCID), 6-8 weeks old
-
Prepared lymphoma cell suspension
-
1 mL syringes with 25-27 gauge needles
-
Animal handling and restraint equipment
Protocol:
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
On the day of inoculation, gently restrain the mouse.
-
Inject the prepared cell suspension (e.g., 5 x 10⁶ Ramos cells in 200 µL PBS) subcutaneously into the right flank of the mouse.
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Administration and Treatment Regimens
Objective: To administer this compound to tumor-bearing mice and evaluate its therapeutic effect.
Materials:
-
This compound (¹⁷⁷Lu-lilotomab satetraxetan)
-
Sterile saline solution (0.9% NaCl)
-
Animal balance
-
Appropriate shielding and radiation safety equipment
Protocol:
-
Calculate the required volume of this compound for each mouse based on its body weight and the desired dose (e.g., 100 MBq/kg, 250 MBq/kg, 500 MBq/kg).[6]
-
Administer this compound via intravenous (tail vein) injection.
-
For control groups, administer equivalent volumes of sterile saline, unlabeled lilotomab, or a non-specific ¹⁷⁷Lu-labeled antibody (e.g., ¹⁷⁷Lu-cetuximab).[6]
-
For combination studies, administer other therapeutic agents (e.g., MK-1775, rituximab) according to the specific experimental design. For example, in combination with MK-1775, the inhibitor can be administered alongside this compound.[6]
Assessment of Therapeutic Efficacy and Toxicity
Objective: To monitor tumor growth, animal survival, and any treatment-related toxicity.
Materials:
-
Digital calipers
-
Animal balance
Protocol:
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Plot tumor growth curves for each treatment group.
-
-
Survival Analysis:
-
Monitor the mice daily for signs of distress or morbidity.
-
Euthanize mice when the tumor volume reaches a predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant suffering, in accordance with institutional animal care and use guidelines.
-
Record the date of euthanasia or death for survival analysis (Kaplan-Meier curves).
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
-
Observe the mice for any clinical signs of toxicity, such as changes in behavior, appetite, or fur texture.
-
At the end of the study, major organs can be collected for histopathological analysis to assess any potential treatment-related damage.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its anti-tumor effect through the targeted delivery of beta-radiation to CD37-expressing lymphoma cells. This radiation induces DNA double-strand breaks, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[6][8] Studies have shown that the sensitivity of lymphoma cells to this compound is correlated with the extent of G2/M cell cycle arrest.[6] Cells that exhibit a less pronounced G2/M arrest, such as DOHH2, are more sensitive to this compound-induced cytotoxicity.[6]
Caption: Proposed mechanism of action for this compound in lymphoma cells.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a murine xenograft model.
Caption: General experimental workflow for preclinical evaluation of this compound.
Overcoming Rituximab Resistance
Preclinical studies have indicated that this compound may have a role in overcoming resistance to rituximab, a cornerstone of NHL therapy.[4] In rituximab-resistant cell lines, treatment with this compound has been shown to upregulate the expression of CD20, the target of rituximab. This increased CD20 expression enhances the binding of rituximab and restores antibody-dependent cellular cytotoxicity (ADCC) activity.
Caption: this compound's potential to overcome rituximab resistance.
Conclusion
The animal models and protocols described herein provide a robust framework for the preclinical evaluation of this compound in relapsed/refractory lymphoma. These studies have been crucial in demonstrating the therapeutic potential of targeting CD37 with radioimmunotherapy and have provided a strong rationale for its clinical development. The ability of this compound to show efficacy in various lymphoma subtypes, including those resistant to standard therapies, highlights its promise as a valuable addition to the treatment landscape for non-Hodgkin lymphoma.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma [explorationpub.com]
- 8. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Betalutin™ Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the imaging techniques used to monitor the tumor targeting of Betalutin™ (177Lu-lilotomab satetraxetan), a radioimmunotherapy agent for non-Hodgkin lymphoma (NHL). The following sections detail the underlying principles, experimental protocols for clinical imaging, and quantitative data derived from clinical trials.
Introduction to this compound™ and Imaging
This compound™ is a radioimmunoconjugate composed of the murine anti-CD37 monoclonal antibody, lilotomab, conjugated to the beta- and gamma-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) via the chelator satetraxetan.[1][2][3] The CD37 antigen is a promising therapeutic target as it is highly expressed on the surface of malignant B-cells in most B-cell lymphomas.[3][4] The gamma emissions of ¹⁷⁷Lu allow for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT), enabling the visualization of the drug's biodistribution and quantification of tumor uptake and radiation doses to normal organs.[1][2] This is crucial for assessing treatment efficacy and ensuring patient safety.[5][6][7]
Core Application: Clinical Biodistribution and Dosimetry Studies
The primary application of imaging in the context of this compound™ therapy is to perform patient-specific dosimetry to understand the safety and efficacy of the treatment. This involves serial imaging to determine the time-activity curves in tumors and critical organs.
Experimental Workflow for Clinical Imaging and Dosimetry
The following diagram outlines the typical workflow for a patient undergoing this compound™ therapy with accompanying imaging for dosimetry.
Caption: Clinical workflow for this compound™ imaging and dosimetry.
Experimental Protocol: SPECT/CT Imaging for this compound™
This protocol is based on methodologies reported in the LYMRIT-37-01 Phase 1/2a clinical trial.[3][5][6]
1. Patient Preparation and Dosing:
-
Pre-treatment with Rituximab: Patients are typically pre-treated with rituximab to deplete normal B-cells and improve the biodistribution of this compound™.[5][6]
-
Pre-dosing with Lilotomab: A "cold" (non-radiolabeled) lilotomab antibody is administered prior to this compound™ to improve tumor targeting and reduce uptake in normal tissues, particularly the spleen.[3][6]
-
This compound™ Administration: this compound™ is administered intravenously at a prescribed activity level (e.g., 10, 15, or 20 MBq/kg body weight).[5][6]
2. SPECT/CT Image Acquisition:
-
Imaging Time Points: Serial imaging is performed at multiple time points post-injection to accurately determine the pharmacokinetics. Typical time points include:
-
Day 0 (within a few hours of injection)
-
Day 2 or 3
-
Day 6 or 7
-
-
Instrumentation: A dual-head gamma camera equipped with a low-dose CT scanner is used.
-
Acquisition Parameters (Example):
-
Collimator: Medium-energy collimators.
-
Energy Windows: A 20% window centered at 208 keV and a 10% window at 113 keV for ¹⁷⁷Lu. Scatter correction windows may also be used.
-
SPECT Acquisition:
-
128x128 matrix.
-
60-64 projections over 360 degrees.
-
20-30 seconds per projection.
-
-
CT Acquisition: Low-dose CT for attenuation correction and anatomical localization (e.g., 120 kVp, 40 mAs).
-
-
Image Reconstruction:
-
An iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM) is used.
-
Corrections for attenuation (using the CT map), scatter, and collimator-detector response are applied.
-
3. Image Analysis and Quantification:
-
Volume of Interest (VOI) Delineation: VOIs are drawn on the co-registered SPECT/CT images for tumors and relevant organs (e.g., liver, spleen, kidneys, red marrow).
-
Activity Quantification: The mean counts within each VOI are converted to activity (in MBq) using a system calibration factor.
-
Time-Activity Curve Generation: The activity in each VOI at each time point is plotted against time. The area under this curve is calculated to determine the total number of disintegrations.
4. Dosimetry Calculation:
-
Software: Dosimetry is calculated using software such as OLINDA/EXM.[5]
-
Input Data: Patient-specific organ masses (derived from CT) and the time-activity curves are used as inputs.
-
Output: The software calculates the absorbed radiation dose (in mGy/MBq or cGy) for each organ and tumor.
Quantitative Data from Clinical Trials
The following tables summarize the biodistribution and dosimetry data from the LYMRIT-37-01 study.
Table 1: Mean Absorbed Doses in Normal Organs for Different Pre-dosing Regimens [6]
| Organ | Arm 1 (40 mg Lilotomab) (mGy/MBq) | Arms 2 & 3 (No Lilotomab) (mGy/MBq) | Arm 4 (100 mg/m² Lilotomab) (mGy/MBq) |
| Red Marrow | 0.94 | 1.48 | 0.89 |
| Spleen | 2.09 | 3.20 | 1.13 |
| Liver | 0.86 | 0.95 | 0.70 |
| Kidneys | 0.40 | 0.49 | 0.35 |
Table 2: Tumor Absorbed Doses and Response [6][7]
| Parameter | Value |
| Range of Tumor Absorbed Doses | 33 - 859 cGy |
| Mean Tumor Absorbed Dose per Administered Activity (Arms 1-4) | 1.33 - 2.67 mGy/MBq |
| Threshold for Clinical Response (tTAD*) | ≥ 200 cGy |
*tTAD: mean absorbed dose to the total tumor volume
Preclinical Imaging of this compound™
While clinical data is more extensive, preclinical studies in animal models, such as mice with lymphoma xenografts, are crucial for initial efficacy and safety assessments.[1][8] These studies typically involve similar imaging principles but on a smaller scale, often using dedicated small-animal SPECT/CT scanners.
Preclinical Imaging Workflow
Caption: Preclinical workflow for this compound™ imaging.
Conclusion
Imaging, particularly SPECT/CT, is an indispensable tool for monitoring the tumor targeting of this compound™. It provides critical, patient-specific data on biodistribution and dosimetry, which helps in understanding the therapeutic window and optimizing treatment regimens. The protocols and data presented here, derived from key clinical trials, offer a foundational guide for researchers and drug development professionals working with this compound™ and similar radioimmunotherapeutics.
References
- 1. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma [explorationpub.com]
- 3. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma-Are We Hitting the Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) with Other Agents in Non-Hodgkin's Lymphoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) is a radioimmunotherapeutic agent that targets the CD37 antigen, a transmembrane protein expressed on mature B-cells.[1][2] This novel therapy combines the targeting specificity of the lilotomab antibody with the cytotoxic potential of the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1] Preclinical studies have demonstrated that the efficacy of this compound® can be enhanced when used in combination with other therapeutic agents, offering promising new avenues for the treatment of Non-Hodgkin's Lymphoma (NHL). These combination strategies aim to overcome resistance mechanisms and improve therapeutic outcomes.[3][4][5]
This document provides a summary of key preclinical findings for this compound® in combination with rituximab (B1143277), the BCL-2 inhibitor venetoclax (B612062), and G2/M cell cycle checkpoint inhibitors. Detailed protocols for the experimental validation of these combination therapies in NHL cell lines are also presented.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound® with other agents in various NHL cell lines.
Table 1: Combination of this compound® and Rituximab in Rituximab-Resistant NHL Cell Lines
| Cell Line | Combination Effect | Key Findings | Reference |
| Raji2R (Rituximab-Resistant Burkitt's Lymphoma) | Synergistic | This compound® treatment increased rituximab binding to Raji2R cells to 53% ± 3% of the level in parental Raji cells (up from 36% ± 5% in untreated Raji2R cells).[6] This led to a 50% increase in rituximab-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) (p < 0.05).[6] The combination synergistically suppressed tumor growth in a Raji2R xenograft model.[3][5][6] | [3][5][6] |
| Daudi (Burkitt's Lymphoma) | Synergistic | The combination of ¹⁷⁷Lu-lilotomab and rituximab resulted in synergistic tumor suppression in a Daudi xenograft model.[7] | [7] |
| Rec-1 (Mantle Cell Lymphoma) | Additive | In an intravenous Rec-1 xenograft model, the combination of ¹⁷⁷Lu-lilotomab and rituximab showed an additive therapeutic effect.[7] | [7] |
Table 2: Combination of this compound® and Venetoclax in DLBCL Cell Lines
| Cell Line Type | Combination Effect | Key Findings | Reference |
| GCB-DLBCL (Germinal Center B-cell-like Diffuse Large B-cell Lymphoma) | Synergistic | In GCB-DLBCL cell lines with high BCL2 expression, the addition of the BCL2 inhibitor venetoclax to ¹⁷⁷Lu-lilotomab satetraxetan resulted in a synergistic cytotoxic effect.[8] | [8] |
Table 3: Combination of this compound® and G2/M Checkpoint Inhibitors
| Cell Line(s) | Combination Agent(s) | Key Findings | Reference |
| Ramos (Burkitt's Lymphoma) | MK-1775 (WEE-1 inhibitor), PD-166285 | The antiproliferative effect of ¹⁷⁷Lu-lilotomab was significantly enhanced when combined with MK-1775 (p = 0.0495) or PD-166285 (p = 0.0495).[2] | [2][9] |
| DOHH2 (Transformed Follicular Lymphoma) | MK-1775, PD-166285 | The antiproliferative effect of ¹⁷⁷Lu-lilotomab was increased by co-incubation with MK-1775 and PD-166285, although the effect was not statistically significant in this cell line.[2] | [2][9] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound and Rituximab in NHL cells.
Caption: this compound and Venetoclax synergistic induction of apoptosis.
Caption: Workflow for in vitro combination studies with this compound.
Experimental Protocols
Protocol 1: Determination of Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
This protocol outlines the steps to assess the cytotoxic effects of this compound® in combination with another agent and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
NHL cell lines (e.g., Raji, Daudi, DOHH2)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound® (¹⁷⁷Lu-lilotomab satetraxetan)
-
Second therapeutic agent (e.g., rituximab, venetoclax)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding:
-
Culture NHL cells to logarithmic growth phase.
-
Perform a cell count and determine viability using Trypan Blue exclusion.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions for this compound® and the second agent. It is recommended to perform a dose-response curve for each agent individually first to determine the IC₅₀ (half-maximal inhibitory concentration).
-
For combination studies, create a matrix of concentrations. For a constant ratio combination, mix the drugs at a fixed ratio of their IC₅₀ values (e.g., 1:1, 1:2, 2:1).
-
Add 100 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include wells with untreated cells (vehicle control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use the dose-response data to perform synergy analysis using the Chou-Talalay method with software like CompuSyn. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][10]
-
Protocol 2: Analysis of CD20 Expression by Flow Cytometry
This protocol is used to quantify the expression of CD20 on the surface of NHL cells following treatment with this compound®.
Materials:
-
NHL cell lines
-
Complete RPMI-1640 medium
-
This compound®
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
PE-conjugated anti-human CD20 antibody (or other suitable fluorochrome)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed NHL cells in 6-well plates at an appropriate density.
-
Treat the cells with this compound® at a predetermined concentration (e.g., IC₅₀) for 48-72 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the PE-conjugated anti-CD20 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the viable cell population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) for CD20 expression in the treated and untreated samples. An increase in MFI in the this compound®-treated cells compared to the control indicates upregulation of CD20.
-
Protocol 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol measures the ability of an antibody (rituximab) to induce the lysis of target NHL cells by effector cells (e.g., Natural Killer cells) and how this is affected by pre-treatment with this compound®.
Materials:
-
Target NHL cell lines (e.g., Raji2R)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated NK cells)
-
Complete RPMI-1640 medium
-
This compound®
-
Rituximab
-
96-well U-bottom plates
-
A non-radioactive cytotoxicity assay kit (e.g., based on LDH release or a fluorescent reporter)
Procedure:
-
Target Cell Preparation:
-
Treat target NHL cells with this compound® for 48-72 hours as described in Protocol 2 to upregulate CD20 expression.
-
On the day of the assay, harvest and wash the this compound®-treated and untreated target cells.
-
Label the target cells with the fluorescent dye or prepare them according to the cytotoxicity assay kit instructions.
-
Adjust the target cell concentration to 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs or NK cells from healthy donor blood.
-
Adjust the effector cell concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1).
-
-
ADCC Assay Setup:
-
In a 96-well U-bottom plate, add 50 µL of target cells (5,000 cells).
-
Add 50 µL of rituximab at various concentrations (e.g., 0.01 to 10 µg/mL). Include a no-antibody control.
-
Add 100 µL of effector cells at the desired E:T ratio.
-
Set up control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer the supernatant to a new plate and measure the signal (e.g., LDH activity or fluorescence) according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Compare the percentage of specific lysis for this compound®-pre-treated versus untreated target cells to determine if this compound® enhances rituximab-mediated ADCC.
-
Conclusion
The combination of this compound® with other targeted agents represents a promising strategy to enhance anti-tumor activity in NHL. The preclinical data strongly support the synergistic or additive effects of combining this compound® with rituximab, venetoclax, and G2/M checkpoint inhibitors. The provided protocols offer a framework for researchers to further investigate these and other novel combination therapies, ultimately aiming to improve treatment options for patients with NHL.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biospace.com [biospace.com]
- 3. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lutetium-177 Labeled Antibodies: Best Practices for Handling and Safety
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Lutetium-177 (¹⁷⁷Lu) labeled antibodies in a research and drug development setting. It covers essential aspects from radiation safety and handling to experimental procedures for in vitro and in vivo evaluation.
Radiation Safety and Handling of Lutetium-177
Lutetium-177 is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.[1] Proper handling and safety precautions are paramount to minimize radiation exposure to personnel.
1.1. Shielding and Facility Design
Due to its beta emissions and low-energy gamma photons, ¹⁷⁷Lu therapy can often be administered in unshielded rooms, although facilities previously designed for ¹³¹I therapy can be utilized.[2][3] However, for handling larger quantities in a laboratory setting, appropriate shielding is necessary.
-
Beta Shielding: Acrylic (Plexiglas) shielding of at least 0.5 cm is effective for stopping the beta emissions from ¹⁷⁷Lu.[2]
-
Gamma Shielding: Lead shielding is required to attenuate the gamma photons. The half-value layer of lead for ¹⁷⁷Lu is approximately 0.5 mm.[2] Mobile lead shields can be a cost-effective solution for additional shielding when needed.[2]
-
Facility Layout: A dedicated and well-ventilated laboratory space should be designated for working with ¹⁷⁷Lu. Surfaces, especially in areas where contamination is likely such as near sinks and waste containers, should be covered with absorbent paper.[2][3] A dedicated washroom for handling patient samples or animal waste is recommended.[2]
1.2. Personal Protective Equipment (PPE) and Dosimetry
Standard laboratory PPE, including a lab coat, safety glasses, and double gloves, is mandatory when handling ¹⁷⁷Lu-labeled antibodies.[4] Ring dosimeters should be worn to monitor extremity doses, in addition to whole-body dosimeters.
1.3. Waste Management
Radioactive waste management for ¹⁷⁷Lu must consider its half-life and the potential presence of the long-lived impurity, Lutetium-177m (¹⁷⁷ᵐLu), which has a half-life of 160.4 days.[5][6]
-
Short-term Decay-in-Storage: Waste containing only ¹⁷⁷Lu can be stored for decay. A general rule is to store for at least 10 half-lives (approximately 67 days) before disposal as regular waste, after surveying to ensure radioactivity is at background levels.
-
Long-term Storage for ¹⁷⁷ᵐLu: If the ¹⁷⁷Lu is produced via a carrier-added method, it may contain ¹⁷⁷ᵐLu. This waste cannot be decayed in storage under standard protocols and must be disposed of as low-level radioactive waste.[1][6] It is crucial to consult the certificate of analysis to determine the production method.[6] Storage times for waste containing ¹⁷⁷ᵐLu can range from 3 to 5 years.[5]
-
Waste Segregation: Segregate radioactive waste into solid and liquid waste streams. Sharps should be placed in designated puncture-proof radioactive waste containers.
Quantitative Data Summary: Radiation Safety
| Parameter | Value | Reference |
| ¹⁷⁷Lu Half-life | 6.7 days | [1] |
| Primary Emissions | Beta (β⁻), Gamma (γ) | [1] |
| Beta Shielding | >0.5 cm Plexiglas | [2] |
| Lead Half-Value Layer | ~0.5 mm | [2] |
| Staff Annual Dose (Clinical) | 0.5 to 1.5 mSv (whole body) | [2] |
| ¹⁷⁷ᵐLu Half-life | 160.4 days | [5][6] |
| Storage for ¹⁷⁷ᵐLu Waste | 3 - 5 years | [5] |
Experimental Protocols
The following protocols provide a general framework for the radiolabeling of antibodies with ¹⁷⁷Lu and their subsequent in vitro and in vivo evaluation. Optimization may be required for specific antibodies and cell lines.
2.1. Radiolabeling of Antibodies with ¹⁷⁷Lu
This protocol describes the conjugation of an antibody with a chelator (DOTA-NHS ester) and subsequent radiolabeling with ¹⁷⁷Lu.
Workflow for Antibody Radiolabeling with ¹⁷⁷Lu
Caption: Workflow for the conjugation and radiolabeling of an antibody with ¹⁷⁷Lu.
Protocol:
-
Antibody Preparation: Prepare the antibody in a metal-free buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0).
-
Conjugation: Add DOTA-NHS ester (dissolved in DMSO) to the antibody solution at a specific molar ratio (e.g., 10:1 to 20:1). Incubate at room temperature for 4-18 hours with gentle mixing.
-
Purification of Conjugate: Remove unconjugated DOTA-NHS by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with metal-free 0.1 M ammonium (B1175870) acetate buffer (pH 7.0).
-
Radiolabeling:
-
In a sterile, pyrogen-free vial, add the purified DOTA-conjugated antibody.
-
Add a reaction buffer (e.g., 0.2 M sodium acetate, pH 4.5).
-
Add the required amount of ¹⁷⁷LuCl₃ solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
-
Quenching: After incubation, add a small volume of 50 mM DTPA solution to chelate any unbound ¹⁷⁷Lu.
-
Final Purification: Purify the ¹⁷⁷Lu-labeled antibody from unbound ¹⁷⁷Lu-DTPA using SEC as described in step 3.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). For ITLC, a common mobile phase is 0.1 M citrate (B86180) buffer (pH 6.0), where the labeled antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front. RCP should typically be >95%.[7][8]
-
Stability: Assess the stability of the radiolabeled antibody in human serum at 37°C over time (e.g., 24, 48, 72 hours).[8]
-
Quantitative Data Summary: Radiolabeling
| Parameter | Typical Value | Reference |
| DOTA:Antibody Molar Ratio | 10:1 - 20:1 | [9] |
| Radiolabeling pH | 4.5 - 5.5 | [8] |
| Radiolabeling Temperature | 95°C | [8] |
| Radiolabeling Time | 30 minutes | [10] |
| Radiochemical Purity (RCP) | >95% | [7][8] |
2.2. In Vitro Cell-Based Assays
2.2.1. Binding Affinity Assay
This assay determines the binding affinity (Kd) of the ¹⁷⁷Lu-labeled antibody to its target antigen on cancer cells.
Protocol:
-
Cell Plating: Seed a known number of target cells (e.g., 1 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.[8]
-
Saturation Binding:
-
Prepare serial dilutions of the ¹⁷⁷Lu-labeled antibody in binding buffer (e.g., PBS with 1% BSA).
-
Add the diluted radiolabeled antibody to the wells.
-
For non-specific binding determination, add a large excess (e.g., 1000-fold) of the unlabeled antibody to a parallel set of wells.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) and transfer the lysate to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radiolabeled antibody and fit the data using non-linear regression to determine the Kd and Bmax.
2.2.2. Cytotoxicity Assay
This assay evaluates the ability of the ¹⁷⁷Lu-labeled antibody to kill target cancer cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
-
Treatment: Add increasing concentrations of the ¹⁷⁷Lu-labeled antibody to the wells. Include controls such as unlabeled antibody and a non-specific ¹⁷⁷Lu-labeled antibody.
-
Incubation: Incubate the plates for a period relevant to the half-life of ¹⁷⁷Lu and the cell doubling time (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.[11]
-
Data Analysis: Plot cell viability versus the concentration of the ¹⁷⁷Lu-labeled antibody to determine the IC50 (the concentration that inhibits cell growth by 50%).
Workflow for a Typical In Vitro Cytotoxicity Assay
Caption: A generalized workflow for performing an in vitro cytotoxicity assay.
2.3. In Vivo Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
2.3.1. Biodistribution Study
This study determines the uptake and clearance of the ¹⁷⁷Lu-labeled antibody in different organs and the tumor.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
Injection: Inject a known amount of the ¹⁷⁷Lu-labeled antibody (e.g., 0.5-1.0 MBq) into the tail vein of each mouse.[12]
-
Time Points: At various time points post-injection (e.g., 24, 48, 72, 168 hours), euthanize a cohort of mice (n=3-5 per group).
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Measurement: Weigh each organ and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Quantitative Data Summary: In Vivo Studies
| Parameter | Typical Value (Mouse Models) | Reference |
| Injected Activity (Biodistribution) | 0.5 - 1.0 MBq | [12] |
| Injected Activity (Therapy) | 1 - 15 MBq | [12] |
| Tumor Uptake (%ID/g) | Highly variable, dependent on target and antibody | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of common targets for ¹⁷⁷Lu-labeled antibody therapies.
PSMA Signaling Pathway
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[5]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.[13][14]
Caption: CD133 is involved in signaling pathways that maintain cancer stem cell properties.
References
- 1. researchgate.net [researchgate.net]
- 2. PROM1-mediated cell signal transduction in cancer stem cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Targeted Radionuclide Therapy with Low and High-Dose Lutetium-177–Labeled Single Domain Antibodies Induces Distinct Immune Signatures in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Biological Evaluation of Aprepitant Based 177Lu-Radioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of clinical-scale 177 Lu-Rituximab: Optimization of protocols for conjugation, radiolabeling, and freeze-dried kit formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Radionuclide Therapy with A 177Lu-labeled Anti-HER2 Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 12. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometric Analysis of CD37 Expression on B-cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD37, a member of the tetraspanin superfamily, is a heavily glycosylated protein prominently expressed on the surface of mature B-lymphocytes.[1] Its expression pattern, being present on mature B-cells but absent on pro-B cells and terminally differentiated plasma cells, makes it a significant marker for B-cell identification and a promising therapeutic target in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[2][3][4] These application notes provide detailed methods for the analysis of CD37 expression on various B-cell subsets using multicolor flow cytometry.
Biological Role of CD37 in B-cells
CD37 plays a multifaceted role in B-cell biology, acting as a "molecular facilitator" in the plasma membrane by organizing signaling complexes.[2] It is involved in both pro-survival and pro-apoptotic signaling pathways. Ligation of CD37 can initiate two counteracting signaling cascades. One pathway promotes cell survival through the activation of GSK3β, while the other induces apoptosis via SHP1-dependent upregulation of BIM.[5] Additionally, CD37 is implicated in the negative regulation of the IL-6 signaling pathway through its interaction with SOCS3, thereby acting as a tumor suppressor in B-cell lymphomagenesis.[6][7]
Quantitative Expression of CD37 on B-cell Subsets
CD37 is brightly expressed on peripheral B-cells, with studies quantifying its expression to a median of 80,000 to 114,000 molecules per cell. However, its expression level varies across different B-cell subpopulations and in pathological conditions. The following table summarizes the relative expression levels of CD37 on various B-cell subsets.
| B-cell Subset | Canonical Phenotype | Relative CD37 Expression Level |
| Transitional B-cells | CD19+ CD24++ CD38++ | Moderate to High |
| Naïve B-cells | CD19+ IgD+ CD27- | High |
| Non-switched Memory B-cells | CD19+ IgD+ CD27+ | High |
| Switched Memory B-cells | CD19+ IgD- CD27+ | High |
| Plasmablasts | CD19+ CD20- CD27++ CD38++ | Low to Negative |
| Plasma Cells | CD19- CD138+ | Negative |
| Chronic Lymphocytic Leukemia (CLL) B-cells | CD19+ CD5+ CD23+ | Variable (often high) |
| Diffuse Large B-cell Lymphoma (DLBCL) | CD19+ | Variable (loss of expression associated with poor prognosis)[2] |
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) for CD37 Expression on B-cell Subsets
This protocol describes an 8-color flow cytometry panel for the simultaneous identification of major B-cell subsets and the quantification of CD37 expression.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Receptor Blocking Reagent
-
Fluorescently conjugated monoclonal antibodies (see table below)
-
Compensation beads
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
Recommended Antibody Panel:
| Marker | Fluorochrome | Clone | Purpose |
| CD19 | BV510 | HIB19 | Pan B-cell marker |
| CD37 | PE | MB-1 or HH1 | Target of interest |
| IgD | FITC | IA6-2 | Naïve and non-switched memory B-cell identification |
| CD27 | APC | O323 | Memory B-cell and plasmablast identification |
| CD38 | PerCP-Cy5.5 | HIT2 | Plasmablast and transitional B-cell identification |
| CD24 | PE-Cy7 | ML5 | Transitional B-cell identification |
| CD3 | APC-H7 | SK7 | T-cell exclusion (dump channel) |
| CD14 | APC-H7 | M5E2 | Monocyte exclusion (dump channel) |
| Viability Dye | e.g., 7-AAD | - | Dead cell exclusion |
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
-
Staining:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Prepare a master mix of the antibodies at their predetermined optimal concentrations.
-
Add the antibody master mix to the cell suspension and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
If using a fixable viability dye, perform this staining step according to the manufacturer's protocol prior to fixation. If using a non-fixable viability dye like 7-AAD, it will be added just before acquisition.
-
Resuspend the cells in 300-500 µL of FACS buffer. Add 7-AAD if applicable.
-
Acquire the samples on a flow cytometer within one hour.
-
-
Flow Cytometry and Data Analysis:
-
Compensation: Prepare single-stained compensation controls for each fluorochrome using compensation beads or cells.[8] Use these to calculate the compensation matrix.
-
Gating Strategy: A representative gating strategy is outlined in the diagram below.
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells using the viability dye.
-
Exclude T-cells and monocytes using the dump channel (CD3/CD14 negative).
-
Gate on the CD19+ B-cell population.
-
From the CD19+ gate, further delineate B-cell subsets based on the expression of IgD, CD27, CD24, and CD38.
-
Analyze the expression of CD37 on each of the identified B-cell subsets.
-
-
Visualizations
Experimental Workflow
B-cell Subset Gating Strategy
CD37 Signaling Pathway
Conclusion
The analysis of CD37 expression by multicolor flow cytometry is a valuable tool for the characterization of B-cell subsets in both research and clinical settings. The provided protocols and panels offer a framework for the detailed investigation of this important B-cell marker. Given the role of CD37 in B-cell malignancies, accurate and reproducible methods for its detection and quantification are essential for advancing our understanding of its function and for the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Staining the target: CD37 expression in lymphomas | Blood | American Society of Hematology [ashpublications.org]
- 5. Tetraspanin CD37 Directly Mediates Transduction of Survival and Apoptotic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetraspanin CD37 protects against the development of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetraspanin CD37 protects against the development of B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal Antibody MB-1 (CD37) | Explore Technologies [techfinder.stanford.edu]
Application Notes and Protocols for Phase 1/2 Clinical Trial Design of Novel Radioimmunotherapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes a monoclonal antibody (mAb) to deliver a cytotoxic radionuclide directly to tumor cells.[1][2][3] The development of novel radioimmunotherapies requires a meticulously designed clinical trial protocol to establish safety, determine the optimal dose, and assess preliminary efficacy. This document provides detailed application notes and protocols for the design and implementation of Phase 1/2 clinical trials for novel radioimmunotherapies.
Phase 1/2 Clinical Trial Design: A Hybrid Approach
A combined Phase 1/2 clinical trial design is often employed for novel radioimmunotherapies to streamline the development process. The trial is typically divided into two main parts: a dose-escalation phase (Phase 1) and a dose-expansion phase (Phase 2).
Phase 1: Dose Escalation
The primary objective of the Phase 1 portion is to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of the novel radioimmunotherapy.[4][5] This is achieved through a dose-escalation scheme where successive cohorts of patients receive increasing doses of the therapeutic agent.
Key Considerations for Phase 1 Design:
-
Dose Escalation Strategy: The "3+3" design is a traditional, rule-based method.[4] Newer, model-based or model-assisted designs are emerging to more accurately determine the MTD.[6]
-
Dose-Limiting Toxicities (DLTs): These are predefined, severe adverse events that are closely monitored to guide dose escalation. Bone marrow toxicity is a common DLT in radioimmunotherapy.[7]
-
Pharmacokinetics (PK) and Biodistribution: Extensive sampling of blood and imaging studies are conducted to understand the absorption, distribution, metabolism, and excretion of the radioimmunoconjugate.[8]
-
Dosimetry: Patient-specific dosimetry calculations are crucial to estimate the radiation absorbed dose to tumors and critical organs.[7][9]
Table 1: Example Phase 1 Dose Escalation Cohorts
| Cohort | Number of Patients | Dose Level (MBq/kg or mCi/m2) | DLTs Observed | Decision |
| 1 | 3-6 | X | 0/3 | Escalate to next dose level |
| 2 | 3-6 | 1.5X | 1/3 | Expand cohort to 6 patients |
| 3 | 3-6 | 2X | 2/6 | MTD exceeded; RP2D is 1.5X |
Phase 2: Dose Expansion
Once the RP2D is established, the Phase 2 portion of the trial commences. The primary objectives of this phase are to further evaluate the safety and to assess the preliminary anti-tumor activity of the radioimmunotherapy in a larger, more specific patient population.[5]
Key Considerations for Phase 2 Design:
-
Patient Population: Enrollment is often targeted to patients with a specific tumor type and biomarker expression (e.g., high expression of the target antigen).
-
Primary Efficacy Endpoint: This could be Overall Response Rate (ORR), Progression-Free Survival (PFS), or another relevant measure of clinical benefit.[10]
-
Secondary Endpoints: These may include duration of response, overall survival, and further characterization of the safety profile.
-
Biomarker Analysis: Tumor biopsies and blood samples are collected to identify predictive biomarkers of response or resistance.[11][12]
Key Experimental Protocols
Detailed protocols for critical experiments are essential for the successful execution of a Phase 1/2 radioimmunotherapy trial.
Protocol 1: Biodistribution and Pharmacokinetic Analysis
Objective: To determine the in vivo distribution, tumor uptake, and clearance of the radioimmunoconjugate.
Methodology:
-
Patient Preparation: Ensure adequate hydration. Pre-medication may be administered as required.
-
Radiopharmaceutical Administration: A diagnostic dose of the radiolabeled antibody (often using an imaging radionuclide like Indium-111 or Zirconium-89) is administered intravenously.[9]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 10 min, 1, 4, 24, 48, 72, and 144 hours post-injection).[8][9]
-
Radioactivity Measurement: The radioactivity in each blood sample is measured using a gamma counter.
-
Pharmacokinetic Analysis: The time-activity curve for blood is generated to calculate key PK parameters such as clearance and half-life.
-
Imaging: Whole-body planar and SPECT/CT images are acquired at multiple time points to visualize the biodistribution.[13]
-
Ex Vivo Biodistribution (if applicable in preclinical studies): Tissues are harvested at various time points post-injection, weighed, and the radioactivity is measured to calculate the percent injected dose per gram (%ID/g).[9]
Protocol 2: Dosimetry Calculations
Objective: To estimate the absorbed radiation dose to tumors and normal organs.
Methodology:
-
Image Analysis: Regions of interest (ROIs) are drawn on the SPECT/CT images over the tumor and critical organs (e.g., liver, spleen, kidneys, red marrow).[13]
-
Time-Activity Curve Generation: The radioactivity in each ROI at each time point is determined to generate time-activity curves for each source organ.
-
Cumulated Activity Calculation: The area under the time-activity curve is integrated to calculate the total number of disintegrations (cumulated activity) in each source organ.
-
Absorbed Dose Calculation: The MIRD (Medical Internal Radiation Dose) schema is commonly used to calculate the absorbed dose.[1] S-values, which represent the absorbed dose to a target organ per unit of cumulated activity in a source organ, are utilized.
Table 2: Example Dosimetry Results (Absorbed Dose in mGy/MBq)
| Organ | Patient 1 | Patient 2 | Patient 3 | Mean ± SD |
| Tumor | 2.5 | 3.1 | 2.8 | 2.8 ± 0.3 |
| Liver | 0.8 | 1.1 | 0.9 | 0.9 ± 0.1 |
| Spleen | 1.6 | 2.0 | 1.8 | 1.8 ± 0.2 |
| Kidneys | 0.5 | 0.6 | 0.4 | 0.5 ± 0.1 |
| Red Marrow | 0.3 | 0.4 | 0.3 | 0.3 ± 0.1 |
Protocol 3: Biomarker Analysis
Objective: To identify and validate biomarkers that may predict patient response to radioimmunotherapy.
Methodology:
-
Sample Collection: Tumor biopsies (pre- and on-treatment) and serial blood samples are collected.
-
Immunohistochemistry (IHC): Tumor tissue is stained for the target antigen and other relevant markers (e.g., PD-L1) to assess expression levels.[12]
-
Genomic and Transcriptomic Analysis: DNA and RNA are extracted from tumor tissue to identify mutations, gene expression profiles, and neoantigen load.[11]
-
Liquid Biopsy Analysis: Circulating tumor DNA (ctDNA) is isolated from plasma to monitor tumor dynamics and response to treatment.[14]
-
Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are analyzed to characterize the immune cell populations.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of an anti-EGFR radioimmunotherapy.
Experimental Workflow
Caption: Workflow for a combined Phase 1/2 clinical trial of a novel radioimmunotherapy.
Logical Relationship
Caption: Logical relationship between key components of a radioimmunotherapy clinical trial.
References
- 1. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Radioimmunotherapy: A Specific Treatment Protocol for Cancer by Cytotoxic Radioisotopes Conjugated to Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quanticate.com [quanticate.com]
- 6. Contemporary dose-escalation methods for early phase studies in the immunotherapeutics era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetric Considerations in Radioimmunotherapy and Systemic Radionuclide Therapies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Review Reports - Assessing the Clinical Effectiveness of Radioimmunotherapy with Combined Radionuclide/Monoclonal Antibody Conjugates in Cancer Treatment: Insights from Randomised Clinical Trials | MDPI [mdpi.com]
- 11. Candidate immune biomarkers for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Combination of Radiotherapy With Immunotherapy and Potential Predictive Biomarkers for Treatment of Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. The compass and the map: Navigating biomarker strategies for novel modalities | Drug Discovery News [drugdiscoverynews.com]
Troubleshooting & Optimization
Overcoming resistance to Betalutin in non-Hodgkin's lymphoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) in non-Hodgkin's lymphoma (NHL).
Troubleshooting Guides
This section offers guidance on identifying and addressing potential mechanisms of resistance to this compound in experimental settings.
Issue 1: Suboptimal Efficacy of this compound in Rituximab-Resistant NHL Models
Possible Cause: Downregulation of CD20 is a common mechanism of resistance to rituximab (B1143277).[1][2] this compound, an anti-CD37 radioimmunoconjugate, has been shown to counteract this by upregulating CD20 expression.[1][2][3]
Troubleshooting Strategy: Investigate the synergistic effect of this compound and rituximab.
Quantitative Data Summary:
| Cell Line | Treatment | Observation | Reference |
| Raji2R (Rituximab-Resistant) | ¹⁷⁷Lu-lilotomab satetraxetan | Increased rituximab binding to 53% ± 3% of the parental rituximab-sensitive Raji cell line. | [2] |
| Raji2R (Rituximab-Resistant) | ¹⁷⁷Lu-lilotomab satetraxetan | Increased rituximab-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) by 50% (p < 0.05). | [2][3] |
| Raji2R Xenograft Model | ¹⁷⁷Lu-lilotomab satetraxetan (350 MBq/kg) + Rituximab | Synergistically suppressed tumor growth. | [2][3] |
Experimental Protocols:
-
CD20 Expression Analysis by Flow Cytometry:
-
Culture rituximab-resistant NHL cells (e.g., Raji2R) with and without this compound treatment at a predetermined concentration.
-
Harvest cells after a specified incubation period (e.g., 3 and 6 days).[4]
-
Wash cells with PBS containing 1% BSA.
-
Incubate cells with a fluorescently labeled anti-CD20 antibody (e.g., FITC-conjugated) or an isotype control.
-
Analyze the cells using a flow cytometer to quantify the Mean Fluorescence Intensity (MFI), which corresponds to the level of CD20 expression.
-
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Label target cells (rituximab-resistant NHL cells) with a fluorescent marker (e.g., calcein (B42510) AM).
-
Pre-treat target cells with this compound or a control.
-
Co-culture the target cells with effector cells (e.g., peripheral blood mononuclear cells - PBMCs) at various effector-to-target ratios.
-
Add rituximab or an isotype control antibody to the co-culture.
-
After incubation, measure the release of the fluorescent marker from lysed target cells to quantify ADCC.
-
Workflow for Overcoming Rituximab Resistance:
Caption: Workflow for testing this compound to overcome rituximab resistance.
Issue 2: Intrinsic Resistance to this compound Monotherapy
Possible Causes:
-
Cell cycle arrest at the G2/M checkpoint, preventing cells from entering apoptosis.[7]
Troubleshooting Strategies:
-
Assess BCL2 expression levels and test the combination of this compound with a BCL2 inhibitor (e.g., venetoclax).[6]
-
Analyze the cell cycle profile and evaluate the combination of this compound with G2/M checkpoint inhibitors (e.g., MK-1775).[7]
Quantitative Data Summary:
| Cell Line | Treatment | Observation | Reference |
| Toledo, DOHH2 (DLBCL) | ¹⁷⁷Lu-lilotomab satetraxetan + Venetoclax | Synergistic anti-lymphoma activity. | [6] |
| OCI-Ly8, U2932 | ¹⁷⁷Lu-lilotomab satetraxetan + MK-1775 or PD-166285 | Increased antiproliferative effect (p = 0.0495). | [7] |
| Ramos, Rec-1, U2932, OCI-Ly8 | ¹⁷⁷Lu-lilotomab satetraxetan + MK-1775 or PD-166285 | Reduced fraction of cells in G2/M phase (p = 0.0495). | [7] |
Experimental Protocols:
-
Western Blot for BCL2 Expression:
-
Lyse NHL cell lines (sensitive and potentially resistant) to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against BCL2, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot. Use a loading control (e.g., β-actin) for normalization.
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining:
-
Treat NHL cells with this compound, a G2/M inhibitor, or the combination.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathway for this compound-Induced Cell Cycle Arrest and Apoptosis:
Caption: Intrinsic resistance pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced this compound efficacy in our rituximab-refractory cell line. What is a likely cause and how can we address it?
A1: A common mechanism for rituximab resistance is the downregulation of the CD20 antigen on the surface of lymphoma cells.[1] this compound, which targets the CD37 antigen, has been shown in preclinical studies to upregulate CD20 expression, thereby re-sensitizing cells to rituximab.[1][2][3] A recommended approach is to test a combination therapy of this compound followed by rituximab. Preclinical data has demonstrated a synergistic effect in suppressing tumor growth in rituximab-resistant models.[1][2][3] A Phase 1b clinical trial has also shown a 100% complete response rate in the first group of patients treated with this compound followed by rituximab.[1]
Q2: Our NHL cell line shows high intrinsic resistance to this compound monotherapy. What are the potential molecular mechanisms?
A2: Intrinsic resistance to this compound can be multifactorial. Two key mechanisms identified are:
-
High BCL2 Expression: The anti-apoptotic protein BCL2 can be overexpressed in some lymphoma subtypes, making them resistant to apoptosis induced by this compound's radiation.[5][6] Combining this compound with a BCL2 inhibitor, such as venetoclax, has shown synergistic effects in preclinical models.[6]
-
G2/M Cell Cycle Arrest: this compound induces DNA damage, which should trigger apoptosis. However, some resistant cells may instead undergo a sustained G2/M cell cycle arrest, allowing for DNA repair and survival.[7] The efficacy of this compound has been shown to be higher in cells with reduced G2/M arrest.[7] Combining this compound with inhibitors of G2/M checkpoint kinases (e.g., WEE-1 inhibitors like MK-1775) can force cells to enter mitosis with damaged DNA, leading to cell death and overcoming resistance.[7]
Q3: Is there evidence of CD37 downregulation leading to this compound resistance?
A3: While CD37 is the target for this compound, some studies have shown that in rituximab-resistant cell lines with downregulated CD20, CD37 can also be downregulated.[8][9] This is because CD20 and CD37 can form a complex, and the presence of CD20 may stabilize CD37 in the cell membrane.[8] However, even with reduced CD37 levels, the efficacy of other CD37-targeting therapies like CAR T-cells was not hampered.[8] For this compound, the level of CD37 expression is a key factor for its efficacy, as it is more effective in CD37-positive B-cell lymphomas.[5][6] Therefore, it is crucial to assess the CD37 expression levels in your experimental model.
Q4: What is the rationale for pre-dosing with lilotomab before this compound administration?
A4: Pre-dosing with unlabeled lilotomab antibody before administering the radioactive conjugate this compound (¹⁷⁷Lu-lilotomab) is a strategy to improve the safety profile of the treatment.[10] The unlabeled antibody binds to CD37 on normal B-cells, particularly in the red marrow, protecting these healthy tissues from the radiation delivered by this compound.[10] Studies have shown that this pre-dosing significantly reduces hematological toxicity without negatively impacting the amount of radiation absorbed by the tumor.[10]
Q5: What is the current clinical status of this compound?
References
- 1. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]
- 2. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD20 expression regulates CD37 levels in B-cell lymphoma – implications for immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound publications highlight benefits of predosing regimen [manufacturingchemist.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. news.cision.com [news.cision.com]
Betalutin® Hematological Toxicity Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hematological toxicity associated with Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound®-induced hematological toxicity?
A1: The hematological toxicity of this compound® is a direct consequence of the beta-radiation emitted by Lutetium-177 (¹⁷⁷Lu)[1]. This radiation can cause damage to hematopoietic stem and progenitor cells residing in the bone marrow, leading to a decrease in the production of mature blood cells[2][3].
Q2: What are the most common hematological toxicities observed with this compound® therapy?
A2: The most frequently reported hematological toxicities are neutropenia and thrombocytopenia[4][5]. These are generally reversible[4][6].
Q3: How does pre-dosing with lilotomab reduce hematological toxicity?
A3: Pre-dosing with unlabeled lilotomab, the antibody component of this compound®, is a key strategy to mitigate hematological toxicity[1][4]. The unlabeled antibody binds to the CD37 antigen on circulating B-cells and in the bone marrow, effectively shielding these sites from the subsequent administration of the radioactive this compound®[1]. This leads to a more targeted delivery of the radioimmunoconjugate to tumor cells and spares healthy hematopoietic tissue[1][7]. Studies have shown that pre-dosing significantly reduces the radiation dose absorbed by the red marrow[1][7].
Troubleshooting Guide
Scenario 1: A researcher observes a significant drop in platelet count (Thrombocytopenia) post-Betalutin® administration.
-
Question: What immediate actions should be taken if a Grade 3 or 4 thrombocytopenia is observed?
-
Answer:
-
Confirm the finding: Repeat the complete blood count (CBC) to verify the platelet count.
-
Assess for bleeding: Clinically evaluate the subject for any signs of bleeding, such as petechiae, ecchymosis, or mucosal bleeding.
-
Consider platelet transfusion: For Grade 4 thrombocytopenia, especially with bleeding, platelet transfusions may be necessary[6].
-
Monitor closely: Increase the frequency of CBC monitoring to track the platelet count trend.
-
Review concomitant medications: Ensure the subject is not taking any medications that could exacerbate thrombocytopenia or increase bleeding risk.
-
Scenario 2: A researcher notes a sharp decline in absolute neutrophil count (Neutropenia).
-
Question: What are the key management steps for Grade 3 or 4 neutropenia?
-
Answer:
-
Verify the count: Perform a repeat CBC with differential to confirm the absolute neutrophil count (ANC).
-
Assess for infection: Evaluate the subject for any signs or symptoms of infection, including fever.
-
Consider G-CSF support: For severe or prolonged neutropenia, the use of granulocyte colony-stimulating factors (G-CSF), such as filgrastim, can be considered to stimulate neutrophil production and recovery[8][9][10].
-
Initiate prophylactic antibiotics: In cases of severe neutropenia, prophylactic antibiotics may be warranted to prevent infections[11][12].
-
Implement neutropenic precautions: Advise the subject on measures to reduce the risk of infection, such as avoiding crowds and practicing good hygiene.
-
Quantitative Data Summary
The following tables summarize the hematological toxicity data from the LYMRIT 37-01 clinical trial, comparing different this compound® dosing regimens.
Table 1: Incidence of Grade ≥3 Hematological Toxicities in the LYMRIT 37-01 Trial (Follicular Lymphoma Patients)
| Treatment Arm | This compound® Dose | Lilotomab Pre-dosing | N | Grade ≥3 Neutropenia | Grade ≥3 Thrombocytopenia |
| Arm 1 | 15 MBq/kg | 40 mg | 25 | 28% | Not Reported |
| Arm 4 | 20 MBq/kg | 100 mg/m² | 16 | 31% | Not Reported |
Data adapted from a 2018 press release on the LYMRIT 37-01 study[13].
Table 2: Hematological Toxicity in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma Patients Treated with this compound®
| Adverse Event | All Grades | Grade 3/4 |
| Neutropenia | Not Reported | 31.6% |
| Thrombocytopenia | Not Reported | 26.3% |
This data reflects the overall safety profile in the Phase 1/2a study. The nadir for neutrophil and platelet counts typically occurred 5 to 7 weeks after radioimmunotherapy[4].
Experimental Protocols
Protocol: Monitoring Hematological Parameters During this compound® Therapy
-
Baseline Assessment:
-
Perform a complete blood count (CBC) with differential, including absolute neutrophil count (ANC) and platelet count, within 7 days prior to this compound® administration.
-
Ensure baseline hematological parameters meet the protocol-specific inclusion criteria (e.g., ANC ≥1.5 x 10⁹/L, Platelets ≥150 x 10⁹/L)[14].
-
-
Post-Administration Monitoring:
-
Conduct CBC with differential weekly for the first 12 weeks following this compound® administration. The nadir for blood cell counts is expected between 5 to 7 weeks post-treatment[4].
-
After 12 weeks, continue monitoring every 2-4 weeks until all hematological parameters return to baseline or Grade 1.
-
-
Sample Collection and Handling:
-
Collect 2-3 mL of whole blood in an EDTA (purple top) tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the sample within 24 hours of collection for accurate results.
-
-
Data Recording and Grading:
-
Record all CBC results in the subject's case report form.
-
Grade hematological toxicities according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Visualizations
Caption: Mechanism of this compound® toxicity and lilotomab-mediated protection.
Caption: Radiation-induced DNA damage signaling cascade in hematopoietic stem cells.
Caption: Workflow for hematological monitoring during this compound® therapy.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Insights into ionizing radiation-induced bone marrow hematopoietic stem cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of irradiation on bone and marrow phenotypes, and its relation to disruption of hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCCN releases new patient guidelines on anemia and neutropenia - The Cancer Letter [cancerletter.com]
- 9. NCCN Releases New Patient Guidelines on Anemia and Neutropenia [prnewswire.com]
- 10. news-medical.net [news-medical.net]
- 11. mascc.org [mascc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) Dosing Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Betalutin dosing schedules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound and how does it inform dosing strategies?
A1: this compound is an antibody-radionuclide conjugate (ARC) that targets the CD37 antigen, a protein found on the surface of malignant B-cells.[1][2] It consists of the monoclonal antibody lilotomab linked to the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1] The lilotomab component binds specifically to CD37 on lymphoma cells, after which the conjugate is internalized.[3][4] The ¹⁷⁷Lu then emits beta particles, which induce DNA double-strand breaks in the target cell and in neighboring tumor cells (a "crossfire" effect), leading to G2/M cell cycle arrest and ultimately, apoptosis (cell death).[3][4][5]
Understanding this mechanism is crucial for dosing. The goal is to deliver a sufficient radiation dose to the tumor to be effective while minimizing the dose to healthy, critical organs like the red marrow.[2] Dosing strategies, therefore, focus on maximizing the tumor-to-red-marrow absorbed dose ratio.[2]
Q2: How does pre-dosing with unlabeled lilotomab affect this compound's efficacy and safety?
A2: Pre-dosing with unlabeled ("cold") lilotomab is a critical step to optimize the biodistribution of this compound. The unlabeled antibody binds to non-malignant B-cells and other accessible CD37 sites in the body, effectively saturating them.[2] This prevents the subsequent dose of radiolabeled this compound from being wasted on non-tumor targets, thereby increasing its uptake in tumor lesions and significantly improving the tumor-to-red-marrow absorbed dose ratio.[2] Clinical data shows that higher pre-dosing levels of lilotomab lead to a better therapeutic ratio.[2]
Q3: We are designing a new study. What are the key dosing regimens that have been previously investigated in clinical trials?
A3: Several dosing regimens have been explored, primarily in the LYMRIT-37-01 and PARADIGME trials. The key variables are the amount of lilotomab pre-dosing and the activity of this compound. The PARADIGME trial was designed to directly compare the two most promising regimens from earlier studies for patients with third-line follicular lymphoma (FL).[3][4] Although the PARADIGME trial was ultimately discontinued (B1498344) due to recruitment issues and a profile not deemed sufficiently competitive, its design provides valuable insight into the most clinically relevant dosing schedules.[6][7]
Data Presentation: Summary of Key Clinical Trial Dosing Regimens
Table 1: Comparison of Dosing Regimens in the Phase 2b PARADIGME Trial [3][4][8]
| Parameter | Arm 1 | Arm 2 |
| Lilotomab Pre-dosing | 40 mg (fixed dose) | 100 mg/m² |
| This compound® Activity | 15 MBq/kg | 20 MBq/kg |
| Target Population | 3rd-line relapsed/refractory Follicular Lymphoma (FL) | 3rd-line relapsed/refractory Follicular Lymphoma (FL) |
| Primary Endpoint | Overall Response Rate (ORR) | Overall Response Rate (ORR) |
Table 2: Impact of Lilotomab Pre-dosing on Absorbed Dose Ratios (LYMRIT-37-01) [2]
| Pre-dosing Group | Mean Patient Tumor to Red Marrow Absorbed Dose Ratio | Fold Increase vs. No Pre-dosing |
| No Lilotomab Pre-dosing | 1.07 | - |
| 40 mg Lilotomab | 2.16 | ~2.0x |
| 100 mg/m² Lilotomab | 4.62 | ~4.3x |
Q4: What are the expected dose-limiting toxicities (DLTs) and how should they be monitored?
A4: The primary dose-limiting toxicities for this compound are hematological and are generally manageable and reversible.[8] These include:
-
Thrombocytopenia (low platelet count)
-
Neutropenia (low neutrophil count)
In dose-escalation studies, a DLT is typically defined by events such as Grade 4 neutropenia or thrombocytopenia lasting longer than 7 days, or Grade 3/4 events associated with fever or bleeding.[9] Researchers should conduct frequent complete blood counts (CBCs) following this compound administration to monitor for these toxicities.
Q5: My experiment shows high variability in tumor radiation uptake between subjects, even with the same dosing. What could be the cause?
A5: High inter-patient variability in tumor absorbed dose is a known challenge. A study by Løndalen et al. noted large variations in tumor absorbed doses even within the same treatment arm.[10] Potential causes include:
-
Tumor Burden: While one study indicated that a higher tumor burden (up to 585 cm³) did not necessarily reduce this compound uptake, this can be a factor.[10][11]
-
CD37 Expression Levels: Variability in the expression level of the CD37 target on tumor cells among patients can influence uptake.
-
Tumor Vasculature and Perfusion: The ability of the large antibody-radionuclide conjugate to penetrate the tumor tissue can vary.
-
Individual Patient Pharmacokinetics: Differences in how patients process and clear the agent can affect the amount that reaches the tumor.
To address this, patient-specific dosimetry is highly recommended to accurately quantify the radiation dose delivered to both tumors and organs at risk.
Experimental Protocols
Protocol 1: Patient-Specific Dosimetry Calculation
This protocol is a generalized workflow based on methodologies used in this compound clinical trials for calculating absorbed radiation doses.[2][10][12]
-
This compound Administration: Administer the specified this compound dosing regimen (e.g., 15 MBq/kg) following lilotomab pre-dosing.
-
SPECT/CT Imaging: Acquire whole-body SPECT/CT scans at multiple time points post-injection (e.g., 4, 96, and 168 hours). This is crucial for accurately capturing the pharmacokinetics.
-
Image Quantification:
-
On the CT images, delineate volumes of interest (VOIs) for all identifiable tumors and relevant organs at risk (e.g., red marrow, liver, spleen, kidneys).
-
Using the corresponding SPECT images, quantify the total radioactivity (in MBq) within each VOI at each time point.
-
-
Time-Activity Curve Generation: For each VOI, plot the measured radioactivity against time. Fit these data points to a mono-exponential (or bi-exponential) curve to calculate the time-integrated activity coefficient (formerly known as cumulated activity).
-
Absorbed Dose Calculation:
-
Use a dedicated software package like OLINDA/EXM.
-
Input the time-integrated activity coefficients and patient-specific organ masses (derived from CT) into the software.
-
The software applies the Medical Internal Radiation Dose (MIRD) formalism to calculate the final absorbed dose (in Gray [Gy] or centigray [cGy]) for each tumor and organ.
-
-
Analysis: Calculate the ratio of the mean tumor absorbed dose to the red marrow absorbed dose to determine the therapeutic index for that patient. A total tumor absorbed dose of ≥ 200 cGy has been suggested as a potential threshold for clinical response.[10]
Visualizations: Workflows and Pathways
References
- 1. openmedscience.com [openmedscience.com]
- 2. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nordic Nanovector to merge with APIM after this compound fail | pharmaphorum [pharmaphorum.com]
- 7. news.cision.com [news.cision.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma-Are We Hitting the Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 177Lu-lilotomab satetraxetan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-lilotomab satetraxetan. The information is designed to address specific issues that may be encountered during experimentation, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 177Lu-lilotomab satetraxetan and what are its primary off-target effects?
A1: 177Lu-lilotomab satetraxetan is a radioimmunoconjugate that targets the CD37 antigen, a protein expressed on the surface of normal and malignant B-cells.[1] The murine monoclonal antibody, lilotomab, is conjugated to the beta-emitting radionuclide Lutetium-177 (177Lu) via the chelator satetraxetan.[1] Upon binding to CD37, the emitted beta radiation induces DNA damage and subsequent apoptosis in the target cells.
The primary off-target effects are hematological toxicities, specifically neutropenia and thrombocytopenia.[1][2] This is due to the expression of CD37 on normal B-lymphocytes, leading to radiation exposure of the bone marrow.[3]
Q2: How can the off-target hematological toxicity of 177Lu-lilotomab satetraxetan be mitigated?
A2: A key strategy to reduce off-target hematological toxicity is the administration of a pre-dosing regimen consisting of unlabeled ("cold") lilotomab and the anti-CD20 antibody, rituximab (B1143277), prior to the infusion of 177Lu-lilotomab satetraxetan.[1][2] The "cold" lilotomab temporarily blocks CD37 on normal B-cells and in non-tumor tissues, while rituximab depletes peripheral B-cells.[4][5] This approach enhances the biodistribution of the radioimmunoconjugate to the tumor site and significantly reduces the radiation dose absorbed by the red marrow and spleen.[3][6][7]
Troubleshooting Guide
Issue 1: Higher than expected hematological toxicity (neutropenia, thrombocytopenia) is observed in our preclinical models.
Troubleshooting Steps:
-
Verify Pre-dosing Regimen: Ensure the correct dosage and timing of the pre-dosing agents (lilotomab and rituximab) were used. The pre-dosing step is critical for minimizing off-target binding.
-
Assess Biodistribution: Perform a biodistribution study to determine the uptake of 177Lu-lilotomab satetraxetan in various organs, particularly the bone marrow and spleen. This can be achieved through SPECT/CT imaging at multiple time points post-injection.
-
Dosimetry Calculations: Calculate the absorbed radiation dose in the red marrow. A higher than expected dose may indicate suboptimal pre-dosing or altered pharmacokinetics in your model.
-
Evaluate Animal Model: Consider the specific characteristics of your preclinical model. Differences in CD37 expression levels on normal and malignant cells compared to established models could influence toxicity.
Issue 2: Suboptimal tumor uptake of 177Lu-lilotomab satetraxetan is observed in our imaging studies.
Troubleshooting Steps:
-
Confirm CD37 Expression: Verify the expression level of the CD37 antigen on the tumor cells in your model using techniques such as flow cytometry or immunohistochemistry. Low target expression will result in poor uptake.
-
Review Pre-dosing Protocol: While essential for reducing off-target effects, an excessively high or improperly timed pre-dose of "cold" lilotomab could potentially compete with the radiolabeled antibody for tumor binding. Refer to established protocols for optimal timing and dosage.
-
Analyze Pharmacokinetics: Investigate the clearance rate of the radioimmunoconjugate from the circulation. Rapid clearance could lead to reduced tumor accumulation. Blood samples can be collected at various time points and radioactivity measured.[1]
-
Assess Tumor Microenvironment: Factors within the tumor microenvironment, such as poor vascularization, may impede the delivery of the antibody to the tumor cells.
Data Presentation
Table 1: Impact of Lilotomab Pre-dosing on Red Marrow Absorbed Dose
| Pre-dosing Arm | Lilotomab Dose | Mean Red Marrow Absorbed Dose (mGy/MBq) |
| Arms 2 & 3 (No Lilotomab Pre-dosing) | 0 mg | 1.48 |
| Arm 1 | 40 mg (fixed) | 0.94 |
| Arm 4 | 100 mg/m² | 0.89 |
Data adapted from a Phase 1 clinical trial. Pre-dosing with lilotomab significantly reduced the absorbed dose to the red marrow.[3][6][7]
Table 2: Hematological Adverse Events in Phase 1/2a Study of 177Lu-lilotomab satetraxetan with Pre-dosing
| Adverse Event | Grade 3/4 Incidence (%) |
| Neutropenia | 31.6 |
| Thrombocytopenia | 26.3 |
Data from a study where patients received pre-dosing with rituximab and lilotomab. The hematological toxicities were reported to be reversible.[1][2]
Experimental Protocols
1. General Protocol for Monitoring Hematological Toxicity:
-
Objective: To assess the degree of myelosuppression following administration of 177Lu-lilotomab satetraxetan.
-
Procedure:
-
Collect peripheral blood samples from the animal model at baseline (pre-treatment) and at regular intervals post-treatment (e.g., days 7, 14, 21, 28, and weekly thereafter until recovery).
-
Perform a complete blood count (CBC) with differential for each sample.
-
Key parameters to monitor are absolute neutrophil count (ANC) and platelet count.
-
Nadir (lowest count) and time to nadir should be determined.
-
Monitor for signs of bleeding or infection in the animals.
-
2. Protocol for SPECT/CT Imaging for Biodistribution Assessment:
-
Objective: To visualize and quantify the distribution of 177Lu-lilotomab satetraxetan in vivo.
-
Procedure:
-
Administer the pre-dosing regimen followed by 177Lu-lilotomab satetraxetan to the animal model.
-
Perform whole-body SPECT/CT imaging at multiple time points post-injection (e.g., 2, 24, 48, 72, and 168 hours).
-
Acquire both SPECT and CT data for anatomical co-registration.
-
Reconstruct the images and delineate regions of interest (ROIs) over tumors and major organs (e.g., liver, spleen, kidneys, and bone marrow surrogates like the femur).
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI to quantify uptake.
-
Visualizations
Caption: CD37 signaling can lead to either apoptosis or cell survival pathways in B-cells.
Caption: A generalized workflow for preclinical radioimmunotherapy experiments.
Caption: A logical approach to troubleshooting unexpected hematological toxicity.
References
- 1. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma | Blood Advances | American Society of Hematology [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Anti-CD37 Radioimmunotherapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the therapeutic index of anti-CD37 radioimmunotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity associated with anti-CD37 radioimmunotherapy, and how can it be managed?
A1: The primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia and neutropenia. This occurs because hematopoietic cells in the bone marrow can be sensitive to radiation. Management strategies include careful dose-escalation studies to determine the maximum tolerated dose, and pre-dosing with unlabeled anti-CD37 antibody (lilotomab) to saturate CD37 binding sites on normal B-cells and reduce non-specific uptake in the red marrow. In clinical trials, some dosing arms have been closed due to hematologic adverse events, highlighting the importance of managing this toxicity.[1]
Q2: We are observing high splenic uptake of our anti-CD37 radioimmunoconjugate. What are the potential causes and how can we mitigate this?
A2: High splenic uptake is a known characteristic of anti-CD37 radioimmunotherapy. The spleen has high physiological expression of CD37 on B-cells and is a site of clearance for antibody-antigen complexes. This can lead to significant radiation doses to the spleen.[2][3] Mitigation strategies include:
-
Pre-dosing with unlabeled antibody: Administering a dose of "cold" (non-radiolabeled) lilotomab before the "hot" (radiolabeled) dose can saturate CD37 binding sites in the spleen, thereby reducing the uptake of the radioimmunoconjugate.
-
Dose fractionation: While less explored for ¹⁷⁷Lu-lilotomab satetraxetan, fractionating the dose could potentially allow for tissue repair and reduce toxicity.
Q3: What is "pre-targeting," and how can it improve the therapeutic index?
A3: Pre-targeting is a multi-step strategy designed to separate the tumor-targeting antibody from the delivery of the radionuclide.[4][5][6][7] This approach significantly improves the tumor-to-normal tissue ratio by allowing the antibody to first accumulate at the tumor site and clear from circulation before a rapidly clearing, radiolabeled small molecule is administered that binds to the pre-localized antibody.[4][5][6][7] This minimizes radiation exposure to healthy tissues.
Q4: What is the rationale for choosing ¹⁷⁷Lu as the radionuclide for anti-CD37 therapy?
A4: ¹⁷⁷Lu is a β-emitter with a medium energy that allows for treatment of small to medium-sized tumor lesions. It also emits low-energy gamma photons, which are suitable for SPECT imaging, enabling dosimetry calculations to be performed.[1]
Troubleshooting Guides
Issue 1: Sub-optimal Tumor-to-Red Marrow Dose Ratio
-
Problem: The absorbed dose to the red marrow is high relative to the tumor, increasing the risk of hematologic toxicity and limiting the therapeutic dose that can be administered.
-
Possible Cause: High expression of CD37 on normal B-cells in circulation and in the bone marrow, leading to significant uptake of the radioimmunoconjugate.
-
Troubleshooting Steps:
-
Implement a pre-dosing strategy: Administering unlabeled lilotomab prior to the radiolabeled antibody-radionuclide conjugate can significantly decrease the red marrow absorbed dose.[8] Studies have shown that pre-dosing with lilotomab can significantly increase the tumor-to-red marrow absorbed dose ratio.[8]
-
Optimize the pre-dosing amount: Different amounts of pre-dosing antibody should be tested to find the optimal balance between saturating non-target sites and not excessively blocking tumor uptake.
-
Consider a pre-targeting approach: For a more advanced strategy to maximize the therapeutic index, explore a pre-targeting workflow as detailed in the experimental protocols section.
-
Issue 2: Inconsistent or Low Tumor Uptake in Preclinical Models
-
Problem: Inconsistent or low tumor uptake of the anti-CD37 radioimmunoconjugate is observed in xenograft models.
-
Possible Causes:
-
Variable CD37 expression on tumor cells.
-
Poor vascularization of the tumor.
-
Formation of anti-drug antibodies (in longer-term studies).
-
-
Troubleshooting Steps:
-
Verify CD37 expression: Confirm the CD37 expression levels on the tumor cell line being used via flow cytometry or immunohistochemistry.
-
Tumor model selection: Ensure the chosen tumor model develops adequate vascularization to allow for antibody penetration.
-
Biodistribution studies: Conduct thorough biodistribution studies at multiple time points to understand the pharmacokinetics of the radioimmunoconjugate in the specific animal model.
-
Quantitative Data Summary
Table 1: Absorbed Radiation Doses in Normal Organs and Tumors for ¹⁷⁷Lu-lilotomab satetraxetan
| Organ/Tissue | Absorbed Dose (mGy/MBq) - Without Lilotomab Pre-dosing (Arms 2 & 3) | Absorbed Dose (mGy/MBq) - With 40 mg Lilotomab Pre-dosing (Arm 1) | Absorbed Dose (mGy/MBq) - With 100 mg/m² Lilotomab Pre-dosing (Arm 4) |
| Red Marrow | 1.48 | 0.94 | 0.89 |
| Spleen | 3.20 | 2.57 (calculated from reported range) | 1.13 |
| Liver | Not significantly different between arms | 0.70 - 1.15 | Not significantly different between arms |
| Kidneys | Not significantly different between arms | 0.16 - 0.79 | Not significantly different between arms |
| Tumor (mean) | 1.79 | 2.15 | 2.67 |
Data synthesized from clinical trial results.[2][3][8]
Table 2: Tumor-to-Red Marrow Absorbed Dose Ratios
| Treatment Arm | Mean Tumor-to-Red Marrow Dose Ratio |
| No Lilotomab Pre-dosing (Arms 2 & 3 combined) | 1.2 |
| 40 mg Lilotomab Pre-dosing (Arm 1) | 2.3 |
| 100 mg/m² Lilotomab Pre-dosing (Arm 4) | 3.0 |
Data derived from the mean absorbed doses presented in Table 1.[8]
Experimental Protocols
1. Protocol for a Preclinical Biodistribution Study
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing human B-cell lymphoma xenografts with confirmed CD37 expression.
-
Radioimmunoconjugate Preparation: Prepare ¹⁷⁷Lu-lilotomab satetraxetan with a known specific activity.
-
Injection: Administer a defined activity of the radioimmunoconjugate (e.g., 500 kBq per mouse) via tail vein injection.[9] Include control groups receiving a non-specific ¹⁷⁷Lu-labeled antibody.
-
Time Points: Euthanize cohorts of animals (n=4-6 per time point) at various times post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours).[9]
-
Organ Harvesting and Weighing: Dissect tumors and major organs (blood, liver, spleen, kidneys, muscle, bone). Record the wet weight of each tissue.
-
Activity Measurement: Measure the radioactivity in each tissue sample using a gamma counter. Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).
-
Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point. Plot the data to visualize the uptake and clearance of the radioimmunoconjugate.
2. Protocol for In Vitro Internalization Assay
-
Cell Culture: Culture CD37-positive lymphoma cells (e.g., Daudi or Ramos) to mid-log phase.
-
Radioimmunoconjugate Incubation: Incubate the cells with a known concentration of ¹⁷⁷Lu-lilotomab satetraxetan at 37°C for various time points (e.g., 0.5, 1, 2, 4, and 24 hours) to allow for internalization. As a control, incubate a parallel set of cells at 4°C to inhibit internalization.
-
Acid Wash: At each time point, wash the cells with a mild acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioimmunoconjugate. The radioactivity in the supernatant represents the membrane-bound fraction.
-
Cell Lysis: Lyse the remaining cell pellet. The radioactivity in the lysate represents the internalized fraction.
-
Radioactivity Measurement: Measure the radioactivity in the acid wash supernatant and the cell lysate using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (internalized + membrane-bound).
3. Protocol for Dosimetry Calculation (MIRD Formalism)
-
Image Acquisition: In a clinical setting, acquire serial planar and SPECT/CT images at multiple time points after administration of ¹⁷⁷Lu-lilotomab satetraxetan.[3]
-
Image Analysis and Time-Activity Curve Generation:
-
Delineate regions of interest (ROIs) over source organs (e.g., liver, spleen, kidneys, red marrow) and tumors on the SPECT/CT images.
-
Quantify the activity in each ROI at each time point.
-
Plot the activity versus time for each source organ and fit the data to an exponential function to generate time-activity curves.
-
-
Calculation of Cumulated Activity: Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations (cumulated activity) in each source organ.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) which employs the MIRD (Medical Internal Radiation Dose) formalism.[3] The software uses the calculated cumulated activities and standard human phantom models to calculate the absorbed dose to target organs. The absorbed dose to a target organ is the sum of the self-dose from the activity within the organ and the cross-fire dose from activity in other source organs.
Visualizations
Caption: CD37 signaling pathways in B-cells.[2][10][11][12][13]
Caption: Pre-targeting radioimmunotherapy workflow.[4][5][6][7][14]
Caption: Troubleshooting high normal tissue uptake.
References
- 1. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraspanin CD37 Directly Mediates Transduction of Survival and Apoptotic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Improvement of Radioimmunotherapy Using Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Expression and Function of Tetraspanins and Their Interacting Partners in B Cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Tetraspanin CD37 protects against the development of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in Betalutin preclinical experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betalutin (177Lu-lilotomab satetraxetan) in preclinical settings. The information is designed to address common issues and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during preclinical experiments with this compound.
Q1: We are observing inconsistent cytotoxicity of this compound across different lymphoma cell lines, even with similar CD37 expression levels. What could be the cause?
A1: Inconsistent cytotoxicity despite similar CD37 expression can be attributed to several factors:
-
Intrinsic Resistance Mechanisms: Some cell lines may possess intrinsic resistance to radiation-induced apoptosis. A key factor identified in preclinical studies is the overexpression of the anti-apoptotic protein BCL2.[1][2] Cell lines with high BCL2 expression may be less sensitive to this compound's effects. It is recommended to assess the BCL2 expression levels in your cell lines.
-
Cellular Proliferation Rate: The efficacy of radioimmunotherapy can be influenced by the cell cycle. Rapidly dividing cells may be more susceptible to DNA damage induced by the beta-emission of 177Lu.
-
Downstream Signaling Pathways: Differences in the activation of pro-survival signaling pathways, such as the PI3K/AKT and STAT3 pathways, can also contribute to varied responses.[3][4]
Troubleshooting Steps:
-
Quantify BCL2 Expression: Perform Western blotting or flow cytometry to determine the relative levels of BCL2 in your panel of lymphoma cell lines.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of your cell lines to see if there is a correlation between the proportion of cells in S-phase and sensitivity to this compound.
-
Combination Therapy Studies: Consider co-treatment with a BCL2 inhibitor (e.g., venetoclax) to see if it sensitizes resistant cell lines to this compound.[1]
Q2: Our in vivo biodistribution studies show lower than expected tumor uptake of 177Lu-lilotomab satetraxetan. What are the potential reasons?
A2: Lower than expected tumor uptake in animal models can be a complex issue with several potential causes:
-
Formation of Human Anti-Mouse Antibodies (HAMA): If the study involves multiple injections or a prolonged time course, the murine-derived lilotomab antibody can elicit an immune response in the host, leading to the formation of HAMA. These antibodies can accelerate the clearance of this compound from circulation, reducing its ability to reach the tumor.
-
"Antigen Sink" Effect: High levels of circulating CD37-positive normal B-cells can act as an "antigen sink," binding to this compound and preventing it from reaching the tumor site. This is particularly relevant in models with an intact immune system.
-
Suboptimal Specific Activity: The specific activity of the radiolabeled antibody (MBq/mg) is a critical parameter. If the specific activity is too low, a large amount of "cold" (unlabeled) antibody may compete for binding to CD37 on tumor cells, reducing the radioactive dose delivered. Conversely, if the specific activity is too high, it could lead to radiolytic damage to the antibody, impairing its function.
Troubleshooting Steps:
-
Pre-dosing with Cold Antibody: To counteract the "antigen sink" effect from normal B-cells, a pre-dose of unlabeled lilotomab or a different anti-CD20 antibody like rituximab (B1143277) can be administered prior to the this compound injection.[5][6] This strategy aims to saturate the CD37 receptors on normal B-cells, allowing more of the radiolabeled this compound to reach the tumor.
-
Optimize Specific Activity: Ensure that the specific activity of your 177Lu-lilotomab satetraxetan is within the optimal range for your experimental model. Preclinical studies have often used a specific activity in the range of 94 to 347 MBq/mg.[6]
-
Use of Immunodeficient Models: For initial efficacy and biodistribution studies, the use of severely immunodeficient mouse strains (e.g., SCID, NSG) can minimize the development of HAMA.
Q3: We are seeing significant variability in tumor growth inhibition in our xenograft studies, even within the same treatment group. How can we reduce this variability?
A3: High variability in tumor growth inhibition studies is a common challenge in preclinical oncology research.
-
Tumor Heterogeneity: The initial tumor fragments or cell suspensions used for implantation can have inherent heterogeneity, leading to different growth rates and responses to treatment.
-
Inconsistent Tumor Establishment: Variations in the site and technique of tumor cell injection can lead to differences in tumor vascularization and growth.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and response to therapy.
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure a consistent number of viable cells are injected in the same anatomical location for each animal. For subcutaneous models, the flank is a commonly used site.[7]
-
Randomization: Once tumors reach a predetermined size, randomize the animals into control and treatment groups to ensure an even distribution of tumor volumes at the start of the experiment.
-
Monitor Animal Health: Closely monitor the weight and overall health of the animals throughout the study. Any animal showing signs of distress unrelated to the expected treatment effects should be noted and potentially excluded from the final analysis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | CD37 Expression | IC50 (µg/mL) of 177Lu-lilotomab satetraxetan | Reference |
| DOHH-2 | Transformed Follicular Lymphoma | High | < 1 | [1] |
| REC-1 | Mantle Cell Lymphoma | High | 2.5 - 5 | [1] |
| OCI-Ly8 | Diffuse Large B-cell Lymphoma | Moderate | 5 - 10 | [1] |
| Ramos | Burkitt's Lymphoma | Moderate | > 10 | [1] |
| U2932 | Diffuse Large B-cell Lymphoma | Moderate | > 10 | [1] |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Low | Resistant | [1] |
| OCI-Ly-18 | Diffuse Large B-cell Lymphoma | Low | Resistant | [1] |
Table 2: Recommended Parameters for In Vivo this compound Studies in Murine Models
| Parameter | Recommendation | Rationale | Reference |
| Animal Model | Athymic Nude or SCID mice | To prevent rejection of human tumor xenografts and minimize HAMA response. | [7] |
| Tumor Implantation | Subcutaneous injection of 1x10^6 to 10x10^6 cells in the flank. | To establish a localized and easily measurable tumor. | [7] |
| This compound Dose (Tumor Growth Inhibition) | 150 - 500 MBq/kg | Effective therapeutic range observed in preclinical models. | [8] |
| Pre-dosing (Optional) | 40 mg unlabeled lilotomab or 10 mg/kg rituximab | To saturate CD37 on normal B-cells and improve tumor targeting. | [5][8] |
| Specific Activity | 94 - 347 MBq/mg | Optimal range to ensure sufficient radioactivity per antibody molecule without causing radiolytic damage. | [6] |
Experimental Protocols
In Vitro Cell Viability Assay (Example using a Resazurin-based Reagent)
This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
Lymphoma cell lines of interest
-
Complete cell culture medium
-
177Lu-lilotomab satetraxetan of known specific activity
-
Unlabeled lilotomab (for control)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Treatment: Prepare serial dilutions of 177Lu-lilotomab satetraxetan and unlabeled lilotomab in complete culture medium. Add the treatments to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for an additional 2-4 hours, or as recommended by the reagent manufacturer.
-
Data Acquisition: Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value for 177Lu-lilotomab satetraxetan.
Apoptosis Assay (Annexin V Staining)
This protocol provides a general framework for assessing apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
177Lu-lilotomab satetraxetan
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat lymphoma cells with 177Lu-lilotomab satetraxetan at a concentration expected to induce apoptosis (e.g., at or above the IC50) for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis of malignant B-cells.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: Simplified overview of the CD37-mediated regulation of the IL-6/STAT3 signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comprehensive analysis of 177Lu-lilotomab satetraxetan in lymphoma cell lines: Implications for precision radioimmunotherapy and combination schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Welcome [jci.org]
- 4. Tetraspanin CD37 protects against the development of B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) Biodistribution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Betalutin® and investigating the impact of lilotomab pre-dosing on its biodistribution.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind pre-dosing with unlabeled lilotomab before administering this compound®?
Pre-dosing with unlabeled lilotomab, a murine anti-CD37 monoclonal antibody, is a strategy to improve the biodistribution of the radioimmunoconjugate this compound® (¹⁷⁷Lu-lilotomab satetraxetan).[1][2][3] The primary goal is to saturate CD37 antigens on normal B-cells and other non-target tissues, particularly in the red marrow.[3] This blockage of non-tumor binding sites allows for a greater proportion of the subsequent this compound® dose to reach the CD37-expressing tumor cells, thereby increasing the tumor-to-normal tissue absorbed dose ratio.[1][2]
Q2: What is the primary dose-limiting organ for this compound® therapy, and how does lilotomab pre-dosing affect it?
The primary dose-limiting organ for this compound® therapy is the red marrow.[1][2] Lilotomab pre-dosing has a significant mitigating effect on the absorbed dose in the red marrow.[1][2] By blocking CD37 antigens in the red marrow, the unlabeled antibody reduces the uptake of the radiolabeled this compound®, leading to lower hematological toxicity.[3]
Q3: Does pre-dosing with lilotomab negatively impact the radiation dose absorbed by the tumor?
No, studies have shown that pre-dosing with lilotomab does not adversely impact the amount of radiation absorbed by the tumor.[3] While it might seem counterintuitive to block the target antigen, the pre-dosing strategy appears to be balanced by a higher concentration of this compound® remaining in the bloodstream, which increases the opportunity for the radioimmunoconjugate to reach the tumor.[3] In fact, some studies have shown that the mean tumor absorbed doses per administered activity were comparable or even higher in pre-dosed arms compared to non-pre-dosed arms.[1]
Q4: What are the key organs, other than the tumor and red marrow, that show uptake of this compound®?
Besides the tumor and red marrow, organs with distinct uptake of ¹⁷⁷Lu-lilotomab satetraxetan include the liver, spleen, and kidneys.[1][4] The highest physiologic uptake is typically observed in the spleen and liver.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Red Marrow Uptake and Hematological Toxicity | - Insufficient or no lilotomab pre-dosing. - Individual patient variation in CD37 expression in the marrow. | - Ensure adherence to the recommended lilotomab pre-dosing protocol. - Consider optimizing the pre-dosing amount based on clinical trial data.[2] |
| Suboptimal Tumor Targeting | - Low CD37 expression on tumor cells. - Formation of circulating immune complexes.[5] - Issues with the radiolabeling of the antibody. | - Confirm CD37 expression on tumor biopsies prior to the experiment. - Investigate the presence of circulating CD37 antigen. - Perform quality control of the radiolabeled antibody to ensure stability and immunoreactivity. |
| Unexpected Biodistribution Profile (e.g., high liver uptake) | - Alteration of antibody pharmacokinetics due to labeling.[6] - Presence of Human Anti-Mouse Antibodies (HAMA). | - Evaluate the degree of labeling and the type of chelator used, as these can impact biodistribution.[7][8] - Screen for HAMA in subjects, as this can lead to altered clearance and biodistribution. |
| Variability in Biodistribution Data Between Subjects | - Inconsistent experimental procedures. - Biological variability among subjects. | - Standardize all experimental procedures, including injection volume, timing of imaging, and tissue collection methods.[9] - Ensure consistent data analysis and calculation of %ID/g or SUV.[9] |
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of lilotomab pre-dosing on this compound® biodistribution from the LYMRIT-37-01 clinical trial.[1][10]
Table 1: Mean Absorbed Doses in Normal Organs by Treatment Arm
| Treatment Arm | Lilotomab Pre-dosing | Mean Red Marrow Absorbed Dose (mGy/MBq) | Mean Liver Absorbed Dose (mGy/MBq) | Mean Spleen Absorbed Dose (mGy/MBq) | Mean Kidneys Absorbed Dose (mGy/MBq) |
| Arm 1 | 40 mg | 0.94 | 0.70 - 1.15 | 1.54 - 3.60 | 0.16 - 0.79 |
| Arm 2 | None | 1.55 | Not Reported | Not Reported | Not Reported |
| Arm 3 | None | 1.44 | Not Reported | Not Reported | Not Reported |
| Arm 4 | 100 mg/m² | 0.89 | Not Reported | Not Reported | Not Reported |
| Arms 2 & 3 Combined (No Pre-dosing) | None | 1.48 | Not Reported | Not Reported | Not Reported |
Data for liver, spleen, and kidneys are presented as ranges from a study including patients with and without pre-dosing.[4]
Table 2: Mean Tumor Absorbed Doses and Tumor-to-Red Marrow Ratios
| Treatment Arm | Lilotomab Pre-dosing | Mean Tumor Absorbed Dose per Administered Activity (mGy/MBq) | Mean Ratio of Tumor to Red Marrow Absorbed Dose |
| Arm 1 | 40 mg | 2.15 | 2.16 |
| Arm 2 | None | 2.31 | 1.07 (combined with Arm 3) |
| Arm 3 | None | 1.33 | 1.07 (combined with Arm 2) |
| Arm 4 | 100 mg/m² | 2.67 | 4.62 |
| Arms 2 & 3 Combined (No Pre-dosing) | None | 1.79 | 1.07 |
Experimental Protocols
1. Protocol for Ex Vivo Biodistribution Studies in a Rodent Model
This protocol outlines the general steps for conducting an ex vivo biodistribution study to evaluate the impact of lilotomab pre-dosing.
-
Animal Model: Use an appropriate rodent model with CD37-positive tumor xenografts (e.g., Daudi lymphoma xenografts in nude mice).[11]
-
Grouping: Divide animals into at least two groups:
-
Group A (Control): Receives only ¹⁷⁷Lu-lilotomab satetraxetan.
-
Group B (Pre-dosed): Receives unlabeled lilotomab intravenously at a specified time (e.g., 1-2 hours) before the injection of ¹⁷⁷Lu-lilotomab satetraxetan.[1]
-
-
Injection: Administer a known activity of ¹⁷⁷Lu-lilotomab satetraxetan intravenously.
-
Time Points: Euthanize animals at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).
-
Tissue Collection: Collect blood, tumor, and major organs (liver, spleen, kidneys, muscle, bone/marrow, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and time point. Compare the %ID/g between the control and pre-dosed groups.
2. Protocol for SPECT/CT Imaging and Dosimetry in a Clinical Setting
This protocol is based on the methodology used in the LYMRIT-37-01 trial for patient-specific dosimetry.[1][4]
-
Pre-treatment/Pre-dosing: Administer pre-treatment (e.g., rituximab) and lilotomab pre-dosing according to the specific study arm protocol.[12]
-
Administration of this compound®: Infuse the therapeutic dose of ¹⁷⁷Lu-lilotomab satetraxetan.
-
SPECT/CT Imaging: Perform serial SPECT/CT imaging at multiple time points (e.g., day 0, day 1, day 4, and day 7) to determine the time-activity curves.
-
Image Analysis:
-
Delineate volumes of interest (VOIs) for tumors and normal organs on the CT images.
-
Use the SPECT data to determine the total number of disintegrations in each VOI.
-
-
Dosimetry Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to tumors and normal organs based on the time-activity curves and patient-specific organ masses.[4]
-
Data Evaluation: Compare the absorbed doses and the tumor-to-red marrow absorbed dose ratios across different pre-dosing regimens.
Visualizations
Caption: Fig 1: this compound® mechanism with pre-dosing.
Caption: Fig 2: Workflow for biodistribution studies.
References
- 1. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of circulating antigen and radiolabel stability on the biodistribution of an indium labelled antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Betalutin-Induced G2/M Cell Cycle Arrest Modulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Betalutin® (177Lu-lilotomab satetraxetan)-induced G2/M cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces G2/M cell cycle arrest?
A1: this compound, a radioimmunoconjugate, targets the CD37 protein on B-cells.[1][2] The attached radionuclide, Lutetium-177 (177Lu), emits beta particles that cause DNA double-strand breaks (DSBs).[1][3] These DSBs trigger the DNA Damage Response (DDR) pathway, leading to the activation of sensor proteins like ATM and ATR.[1][3] This cascade ultimately results in the phosphorylation and inactivation of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, which is essential for entry into mitosis, thereby arresting the cells in the G2/M phase of the cell cycle.[1][4]
Q2: Why do different B-cell lymphoma cell lines show varied sensitivity to this compound-induced G2/M arrest?
A2: The sensitivity to this compound is linked to the cellular regulation of CDK1. In sensitive cell lines, such as DOHH2 (transformed follicular lymphoma), this compound treatment leads to reduced inhibitory phosphorylation of CDK1 at Tyr15 and Thr14, and increased activating phosphorylation at Thr161, promoting progression through the G2/M checkpoint with unrepaired DNA, leading to apoptosis.[1] In contrast, less sensitive cell lines, like Ramos (Burkitt's lymphoma), maintain high levels of inhibitory CDK1 phosphorylation, resulting in a more robust G2/M arrest that allows for DNA repair and cell survival.[1][3]
Q3: What is the role of WEE-1 and MYT-1 kinases in this compound-induced G2/M arrest?
A3: WEE-1 and MYT-1 are kinases that phosphorylate CDK1 at Tyr15 and Thr14, respectively.[1] These phosphorylations are inhibitory and prevent the activation of the CDK1/Cyclin B1 complex, thus halting the cell cycle at the G2/M checkpoint.[1] In cell lines that exhibit strong G2/M arrest upon this compound treatment, the activity of WEE-1 and MYT-1 is sustained, leading to high levels of inhibitory CDK1 phosphorylation.[1]
Q4: Can the efficacy of this compound be enhanced by modulating the G2/M checkpoint?
A4: Yes. The use of G2/M cell cycle arrest inhibitors, such as the WEE-1 inhibitor MK-1775, can sensitize resistant lymphoma cells to this compound.[1] By inhibiting WEE-1, these agents prevent the inhibitory phosphorylation of CDK1, forcing the cells to enter mitosis despite DNA damage, which ultimately leads to increased apoptosis.[1]
Troubleshooting Guides
Problem 1: Inconsistent G2/M arrest observed in our lymphoma cell line after this compound treatment.
-
Possible Cause 1: Cell line-specific differences in DNA damage response.
-
Troubleshooting Step: Characterize the baseline expression and phosphorylation status of key cell cycle proteins (CDK1, Cyclin B1, WEE-1, MYT-1, CHK1) in your cell line. Compare your results to established sensitive (e.g., DOHH2) and less sensitive (e.g., Ramos) cell lines.[1]
-
-
Possible Cause 2: Suboptimal concentration or activity of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of 177Lu-lilotomab for inducing G2/M arrest in your specific cell line. Ensure the radioimmunoconjugate has not exceeded its shelf-life and has been stored correctly.
-
-
Possible Cause 3: Issues with cell cycle analysis protocol.
-
Troubleshooting Step: Review and optimize your cell synchronization and staining protocols. Ensure proper fixation and permeabilization, and that the concentration of propidium (B1200493) iodide (PI) or other DNA dyes is appropriate.[5]
-
Problem 2: Difficulty in detecting changes in CDK1 phosphorylation by Western blot.
-
Possible Cause 1: Antibody quality or specificity.
-
Troubleshooting Step: Validate your primary antibodies against phosphorylated CDK1 (Tyr15, Thr14, Thr161) using appropriate positive and negative controls. Consider using a different antibody clone or supplier if issues persist.
-
-
Possible Cause 2: Insufficient protein loading or poor transfer.
-
Troubleshooting Step: Quantify your protein lysates before loading and ensure equal loading across all lanes. Optimize your Western blot transfer conditions (voltage, time, membrane type) to ensure efficient transfer of low-abundance phosphoproteins.
-
-
Possible Cause 3: Timing of sample collection.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for observing maximal changes in CDK1 phosphorylation after this compound treatment. Phosphorylation events can be transient.[1]
-
Problem 3: Low apoptotic rate observed despite evidence of G2/M arrest.
-
Possible Cause 1: Efficient DNA repair mechanisms.
-
Troubleshooting Step: Investigate the expression and activity of key DNA repair proteins (e.g., RAD51, BRCA1). A robust DNA repair response can resolve the damage during G2/M arrest, allowing cells to survive.[6]
-
-
Possible Cause 2: Activation of pro-survival pathways.
-
Troubleshooting Step: Examine the activation status of pro-survival signaling pathways, such as the PI3K/AKT pathway, which has been associated with CD37 signaling.[1]
-
-
Possible Cause 3: Inefficient activation of apoptotic machinery.
-
Troubleshooting Step: Assess the expression and cleavage of key apoptotic proteins (e.g., caspases, PARP). Consider co-treatment with a G2/M checkpoint inhibitor to force mitotic entry and induce apoptosis.[1]
-
Data Presentation
Table 1: Differential Cytotoxicity and G2/M Arrest in B-cell Lymphoma Cell Lines Treated with 177Lu-lilotomab
| Cell Line | Lymphoma Subtype | CD37 Receptors/Cell | IC50 (kBq/mL) | G2/M Arrest | Apoptosis |
| DOHH2 | Transformed Follicular Lymphoma | High | Low | Reduced | High |
| Ramos | Burkitt's Lymphoma | High | High | Strong | Low |
| Rec-1 | Mantle Cell Lymphoma | Moderate | Intermediate | Strong | Intermediate |
| OCI-Ly8 | Diffuse Large B-cell Lymphoma | Moderate | Intermediate | Strong | Intermediate |
| U2932 | Diffuse Large B-cell Lymphoma | Low | High | Strong | Low |
Data compiled from preclinical studies.[1] IC50 values are indicative of relative sensitivity.
Table 2: Modulation of CDK1 Phosphorylation by 177Lu-lilotomab in Sensitive (DOHH2) vs. Less Sensitive (Ramos) Cells
| Cell Line | Treatment | p-CDK1 (Tyr15) | p-CDK1 (Thr14) | p-CDK1 (Thr161) |
| DOHH2 | Control | Baseline | Baseline | Baseline |
| DOHH2 | 177Lu-lilotomab | Decreased | Decreased | Increased |
| Ramos | Control | Baseline | Baseline | Baseline |
| Ramos | 177Lu-lilotomab | Maintained/Increased | Maintained/Increased | Low |
Summary of findings from Western blot analyses.[1]
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Methodology:
-
Seed cells at an appropriate density and treat with the desired concentration of 177Lu-lilotomab or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Harvest cells by trypsinization or scraping, and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[7]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 30 µg/ml propidium iodide) and RNase A (e.g., 200 µg/ml) in PBS with 0.1% Triton X-100.[5]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms with appropriate software.[7]
-
2. Western Blot Analysis of Cell Cycle Proteins
-
Objective: To assess the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
-
Methodology:
-
Treat cells with 177Lu-lilotomab as described above.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., CDK1, CHK1, WEE-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: this compound-induced DNA damage response pathway leading to G2/M cell cycle arrest.
References
- 1. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. researchgate.net [researchgate.net]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. The CD37-targeted antibody-drug conjugate IMGN529 is highly active against human CLL and in a novel CD37 transgenic murine leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 212Pb-Radioimmunotherapy induces G2 cell cycle arrest and delays DNA damage repair in tumor xenografts in a model for disseminated intraperitoneal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reversing Rituximab Resistance with Betalutin® in NHL Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betalutin® (¹⁷⁷Lu-lilotomab satetraxetan) to reverse rituximab (B1143277) resistance in non-Hodgkin's lymphoma (NHL) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound® is proposed to reverse rituximab resistance?
A1: Preclinical studies have shown that this compound®, an anti-CD37 radioimmunoconjugate, can reverse rituximab resistance by upregulating the expression of the CD20 antigen on the surface of NHL cells.[1][2][3][4] This increase in CD20 expression enhances the binding of rituximab to the cancer cells, thereby restoring the potential for rituximab-mediated antibody-dependent cellular cytotoxicity (ADCC).[1][2][3][4][5]
Q2: What NHL models have been used to demonstrate the efficacy of this compound® in overcoming rituximab resistance?
A2: The primary in vitro model used is the rituximab-resistant Raji2R human B-cell lymphoma cell line.[3][4][6] For in vivo studies, xenograft models using athymic mice bearing Raji2R tumors have been employed to show the synergistic anti-tumor effect of this compound® in combination with rituximab.[1][2][3][4]
Q3: What is the rationale for targeting CD37 with this compound® in the context of rituximab resistance?
A3: CD37 is a tetraspanin protein highly expressed on mature and malignant B cells.[6] By targeting a different antigen than CD20, this compound® can deliver cytotoxic radiation to NHL cells, including those that may have downregulated CD20 to become resistant to rituximab.[6][7] The subsequent upregulation of CD20 is a key secondary effect that re-sensitizes the cells to rituximab.
Q4: Has the combination of this compound® and rituximab been investigated in a clinical setting?
A4: Yes, a Phase 1b clinical trial (Archer-1) has investigated the safety and preliminary efficacy of this compound® in combination with rituximab for patients with second-line relapsed/refractory follicular lymphoma.[1][8][9] Initial results from this trial have been reported as promising.[8]
Troubleshooting Guides
Problem 1: Inconsistent or no significant increase in CD20 expression on rituximab-resistant cells after this compound® treatment in our in vitro experiments.
-
Possible Cause 1: Suboptimal this compound® Concentration. The concentration of ¹⁷⁷Lu-lilotomab satetraxetan may be too low to induce the desired biological effect.
-
Possible Cause 2: Inappropriate Incubation Time. The duration of exposure to this compound® may not be sufficient for the upregulation of CD20 to occur.
-
Troubleshooting Step: Conduct a time-course experiment, measuring CD20 expression at various time points (e.g., 24, 48, 72 hours) post-treatment to identify the optimal incubation period.
-
-
Possible Cause 3: Cell Line Viability. High concentrations of this compound® can lead to significant cytotoxicity, which may mask the effect on CD20 expression.
-
Troubleshooting Step: Concurrently assess cell viability (e.g., using a trypan blue exclusion assay or a viability dye for flow cytometry) to ensure that the observed effects are not due to widespread cell death. Adjust the this compound® concentration to a level that induces a biological response without causing excessive cell death in the desired timeframe.
-
Problem 2: Lack of synergistic anti-tumor effect in our in vivo xenograft model when combining this compound® and rituximab.
-
Possible Cause 1: Suboptimal Dosing and Scheduling. The doses of this compound® and rituximab, as well as the timing of their administration, are critical for observing a synergistic effect.
-
Troubleshooting Step: Review the dosing regimens from successful preclinical studies. Typically, this compound® is administered prior to rituximab to allow time for CD20 upregulation.[3][4] A dose-escalation study for both agents in your specific animal model may be necessary to determine the optimal therapeutic window.
-
-
Possible Cause 2: Tumor Burden. A very high tumor burden at the start of treatment may be difficult to control, even with a synergistic combination.
-
Troubleshooting Step: Initiate treatment when tumors have reached a palpable but not excessively large size, as specified in established protocols.
-
-
Possible Cause 3: Animal Model Suitability. The specific strain of immunodeficient mice or the characteristics of the xenografted cells may influence the outcome.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound® on Rituximab-Resistant Raji2R Cells
| Parameter | Raji2R (Untreated) | Raji2R + this compound® | % Increase | Reference |
| Rituximab Binding | 36% ± 5% (of parental Raji cells) | 53% ± 3% (of parental Raji cells) | ~47% | [3][4] |
| Rituximab-mediated ADCC | 20% ± 2% (of parental Raji cells) | 30% ± 3% (of parental Raji cells) | 50% | [3][4][5] |
Table 2: In Vivo Efficacy of this compound® and Rituximab Combination in a Rituximab-Resistant NHL Xenograft Mouse Model
| Treatment Group | Median Survival Time | Comparison to Rituximab Monotherapy | Comparison to this compound® Monotherapy | Reference |
| Rituximab Monotherapy | - | - | - | [1][2] |
| This compound® Monotherapy | ~2.5x longer than Rituximab | - | - | [1][2] |
| This compound® + Rituximab | 5x longer than Rituximab | 5-fold increase | 2-fold increase | [1][2] |
Experimental Protocols
1. In Vitro Upregulation of CD20 Expression
-
Cell Line: Rituximab-resistant Raji2R cells.
-
Treatment: Culture Raji2R cells in appropriate media. Treat cells with varying concentrations of ¹⁷⁷Lu-lilotomab satetraxetan.
-
Incubation: Incubate for a predetermined time course (e.g., 24-120 hours).[3]
-
Analysis:
2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cells: Rituximab-resistant Raji2R cells pre-treated with or without ¹⁷⁷Lu-lilotomab satetraxetan.
-
Effector Cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Co-culture target and effector cells at a specific effector-to-target ratio.
-
Add rituximab to the co-culture.
-
Incubate for a standard duration (e.g., 4 hours).
-
-
Readout: Measure the lysis of target cells. This can be done using a bioluminescence reporter assay or a standard chromium-51 (B80572) release assay.[3][4]
3. In Vivo Xenograft Model of Rituximab Resistance
-
Tumor Implantation: Subcutaneously implant rituximab-resistant Raji2R cells into the flank of the mice.
-
Treatment Groups:
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
Record survival data.
-
-
Analysis: Compare tumor growth delay and overall survival between the different treatment groups. Statistical models such as the Bliss independence model can be used to assess for synergism.[3][4]
Visualizations
Caption: In Vitro Workflow for Assessing this compound's Effect.
Caption: In Vivo Workflow for Combination Therapy Assessment.
Caption: Re-sensitization of NHL Cells to Rituximab by this compound®.
References
- 1. Nordic Nanovector publishes results of preclinical study demonstrating this compound® reverses tumour resistance to rituximab in NHL disease models [prnewswire.com]
- 2. Results of preclinical study demonstrates lilotomab satetraxetan reverses tumour resistance to rituximab in NHL disease models - ecancer [ecancer.org]
- 3. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NORDIC NANOVECTOR PRESENTS PRECLINICAL RESEARCH WITH this compound® SHOWING POTENTIAL FOR COMBINATION WITH RITUXIMAB IN NON-HODGKIN LYMPHOMA - HealthCap [healthcap.eu]
- 8. Study of Safety and Efficacy of this compound and Rituximab in Patients With FL [clin.larvol.com]
- 9. Nordic Nanovector Announces First Patient Dosed in Archer-1 Trial of this compound® Plus Rituximab in Follicular Lymphoma [prnewswire.com]
Validation & Comparative
A Comparative Analysis of Betalutin and Standard Chemotherapy in Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Betalutin (177Lu lilotomab satetraxetan) with standard-of-care chemotherapy regimens in the treatment of Non-Hodgkin's Lymphoma (NHL), with a focus on follicular lymphoma (FL). The information is supported by experimental data from clinical trials to aid in research and development efforts.
Overview of Therapeutic Agents
This compound (177Lu lilotomab satetraxetan) is a next-generation radioimmunotherapy (RIT) that targets CD37, a glycoprotein (B1211001) expressed on the surface of mature B-cells, including malignant ones in NHL.[1][2] It consists of the anti-CD37 monoclonal antibody lilotomab conjugated with the beta-emitting radionuclide Lutetium-177 (177Lu).[1][2] This targeted approach allows for the selective delivery of radiation to cancer cells.[1][2]
Standard-of-care chemotherapy for follicular lymphoma typically involves combination regimens that include a cytotoxic agent and a monoclonal antibody targeting the CD20 protein, such as rituximab (B1143277). Commonly used first-line treatments include R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone), R-CVP (rituximab, cyclophosphamide, vincristine, prednisone), and a combination of bendamustine (B91647) and rituximab (BR).[3][4][5][6] These regimens work by killing rapidly dividing cancer cells.[1][3][7]
Efficacy Comparison: Clinical Trial Data
The following tables summarize the efficacy data from clinical trials for this compound and standard-of-care chemotherapy regimens in patients with follicular lymphoma. It is important to note that the patient populations and trial designs may differ, affecting direct comparability.
| Treatment Regimen | Trial/Study | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | ||||||
| 40mg lilotomab + 15 MBq/kg this compound | LYMRIT-37-01 (Phase 1/2) | Relapsed/Refractory FL | 64% | 28% | Not Reported | Not Reported |
| 100mg/m2 lilotomab + 20 MBq/kg this compound | LYMRIT-37-01 (Phase 1/2) | Relapsed/Refractory FL | 69% | 19% | Not Reported | Not Reported |
| 40mg lilotomab + 15 MBq/kg this compound | PARADIGME (Phase 2b - discontinued) | 3rd-line rituximab-refractory FL | 38.9% | 20.8% | 5.9 months | Not Reported |
| 100mg lilotomab + 20 MBq/kg this compound | PARADIGME (Phase 2b - discontinued) | 3rd-line rituximab-refractory FL | 32.1% | 14.3% | 5.8 months | Not Reported |
| Standard-of-Care Chemotherapy | ||||||
| R-CHOP | SWOG-S0016 | Previously untreated FL | Not Reported | Not Reported | 10-year PFS: 42% | 10-year OS: 81% |
| R-CHOP | JCOG0203 | Previously untreated advanced-stage FL | Not Reported | Not Reported | 10-year PFS: 36% | 15-year OS: 76.2% |
| R-CHOP | FOLL05 | Previously untreated advanced symptomatic FL | 93% | 73% | 3-year PFS: 68% | 8-year OS: 83% |
| R-CVP | FOLL05 | Previously untreated advanced symptomatic FL | 88% | 67% | 3-year PFS: 52% | 8-year OS: 85% |
| Bendamustine + Rituximab (BR) | Institutional Analysis | Treatment-naïve symptomatic FL | 88.23% | 64.7% | 5-year PFS: 55% | Not Reported |
| Bendamustine + Rituximab (BR) | Phase III Trial (vs. LR) | Treatment-naïve FL | 81.8% | 63.6% | Not Reported | Not Reported |
Experimental Protocols
This compound Clinical Trials (LYMRIT-37-01 & PARADIGME)
The LYMRIT-37-01 was a Phase 1/2a dose-escalation study to evaluate the safety and preliminary efficacy of this compound in patients with relapsed indolent NHL, including follicular lymphoma. The PARADIGME trial was a pivotal Phase 2b randomized study in patients with third-line rituximab-refractory follicular lymphoma, designed to compare two different dosing regimens of this compound.[8][9]
-
Patient Population: Patients with relapsed or refractory follicular lymphoma who had received prior therapies.[10] The PARADIGME trial specifically enrolled patients refractory to anti-CD20 therapy.[8]
-
Treatment Regimen:
-
Pre-dosing: Patients received a pre-dose of unlabeled lilotomab to improve the biodistribution of the radioimmunotherapy.[11]
-
This compound Administration: A single intravenous infusion of 177Lu-lilotomab satetraxetan was administered.[10] Two dosing regimens were primarily investigated: 15 MBq/kg this compound following 40mg lilotomab, and 20 MBq/kg this compound following 100mg/m2 lilotomab.[8]
-
-
Endpoints: The primary endpoint for the PARADIGME trial was the overall response rate (ORR).[8] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[8]
Standard-of-Care Chemotherapy Protocols
R-CHOP Protocol:
-
Patient Population: Typically used as a first-line treatment for patients with advanced-stage follicular lymphoma.[12][13]
-
Treatment Regimen: The R-CHOP regimen is administered in cycles, typically every 21 days for 6 to 8 cycles.[14]
-
Rituximab: 375 mg/m² intravenously on Day 1.[14]
-
Cyclophosphamide: 750 mg/m² intravenously on Day 1.
-
Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on Day 1.
-
Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on Day 1.
-
Prednisone: 100 mg orally on Days 1-5.
-
-
Endpoints: Efficacy is typically assessed by overall response rate, complete response rate, progression-free survival, and overall survival.[12]
R-CVP Protocol:
-
Patient Population: Used as a first-line treatment for advanced indolent lymphoma, including follicular lymphoma.[15]
-
Treatment Regimen: Administered in 21-day cycles for 6 to 8 cycles.[16]
-
Endpoints: Similar to R-CHOP, outcomes are measured by response rates, PFS, and OS.[18]
Bendamustine and Rituximab (BR) Protocol:
-
Patient Population: A common first-line treatment for previously untreated indolent NHL and mantle cell lymphoma, as well as for relapsed/refractory cases.[19]
-
Treatment Regimen: Typically administered in 28-day cycles for a maximum of 6 cycles.[20]
-
Endpoints: Efficacy is evaluated based on response rates, PFS, and OS.[21]
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound's mechanism of action is centered on the targeted delivery of radiation to CD37-expressing B-cells.[2] The binding of the lilotomab antibody to the CD37 receptor on the lymphoma cell surface leads to the internalization of the radioimmunoconjugate. The beta particles emitted by 177Lu then induce DNA damage, leading to cell cycle arrest and apoptosis of the malignant B-cell.[22]
General Chemotherapy Mechanism of Action
Standard chemotherapy agents used in NHL, such as cyclophosphamide, doxorubicin, and vincristine, primarily target rapidly dividing cells.[1][3][7] Their mechanisms involve disrupting DNA replication and cell division, ultimately leading to apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial for NHL, applicable to both this compound and standard chemotherapy studies.
Conclusion
This compound has demonstrated promising efficacy in patients with relapsed or refractory follicular lymphoma, offering a novel, targeted treatment modality.[10] However, the discontinuation of the PARADIGME trial highlights the challenges in establishing a competitive profile in the third-line setting. Standard-of-care chemotherapy regimens like R-CHOP, R-CVP, and BR remain the cornerstone of first-line treatment for follicular lymphoma, with long-term data supporting their efficacy.[18][21] The choice of therapy depends on various factors including the line of treatment, patient characteristics, and the specific subtype of NHL. Further research is needed to define the optimal positioning of this compound in the treatment landscape of NHL.
References
- 1. Chemotherapy | Lymphoma Action [lymphoma-action.org.uk]
- 2. openmedscience.com [openmedscience.com]
- 3. Chemotherapy for Non-Hodgkin Lymphoma: Role and Impact [lymphoma.ca]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Follicular Lymphoma (Non-Hodgkin Lymphoma) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 6. list.essentialmeds.org [list.essentialmeds.org]
- 7. Chemotherapy for non-Hodgkin lymphoma | Canadian Cancer Society [cancer.ca]
- 8. Nordic Nanovector Announces Opening of First US Site for PARADIGME Trial of this compound® in Third-line Follicular Lymphoma - BioSpace [biospace.com]
- 9. Nordic Nanovector Provides update on PARADIGME, its Phase 2b Pivotal Trial with this compound® in R/R Follicular Lymphoma [prnewswire.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Standard R-CHOP therapy in follicular lymphoma and diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. 168-R-CVP (rituximab CYCLOPHOSPHamide vinCRISTine prednisolone) | eviQ [eviq.org.au]
- 17. R-CVP for B-Cell Lymphoma | ChemoExperts [chemoexperts.com]
- 18. onclive.com [onclive.com]
- 19. bccancer.bc.ca [bccancer.bc.ca]
- 20. cancercareontario.ca [cancercareontario.ca]
- 21. Safety and Efficacy of Bendamustine-Rituximab in Treatment Naïve Symptomatic Follicular Lymphoma: An Institutional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Betalutin and Other Radioimmunotherapy Agents in Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) with other notable radioimmunotherapy (RIT) agents, Zevalin (⁹⁰Y-ibritumomab tiuxetan) and Bexxar (¹³¹I-tositumomab), for the treatment of non-Hodgkin's lymphoma (NHL). The information presented is based on available preclinical data and aims to assist researchers in evaluating these therapeutic options.
Introduction to Radioimmunotherapy Agents
Radioimmunotherapy is a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cytotoxic power of a radionuclide. This approach allows for the selective delivery of radiation to cancer cells, minimizing damage to healthy tissues.[1][2]
-
This compound (¹⁷⁷Lu-lilotomab satetraxetan): This next-generation RIT targets the CD37 antigen, a protein expressed on the surface of normal and malignant B-cells.[3][4] It utilizes the beta-emitting radionuclide Lutetium-177.[3]
-
Zevalin (⁹⁰Y-ibritumomab tiuxetan): An anti-CD20 RIT, Zevalin was the first RIT agent approved for the treatment of NHL.[5][6][7] It is conjugated to the beta-emitter Yttrium-90.[5][6]
-
Bexxar (¹³¹I-tositumomab): Also targeting the CD20 antigen, Bexxar uses the beta- and gamma-emitting radionuclide Iodine-131.[8][9]
Mechanism of Action
The fundamental mechanism of action for these RIT agents involves the antibody binding to its specific target antigen on the surface of B-cell lymphoma cells. The attached radionuclide then delivers a lethal dose of radiation, leading to DNA damage and subsequent cell death.[10][11]
The primary signaling pathway activated by these agents is the DNA damage response (DDR). The beta radiation emitted by ¹⁷⁷Lu, ⁹⁰Y, and ¹³¹I induces double-strand breaks in the DNA of the target cells. This damage is recognized by sensor proteins such as ATM and ATR, which in turn activate a cascade of downstream signaling molecules, including checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death).[11][12]
Preclinical Efficacy
The antitumor activity of this compound, Zevalin, and Bexxar has been evaluated in various preclinical lymphoma models.
Tumor Growth Inhibition
| Agent | Animal Model | Cell Line | Dose | Tumor Growth Inhibition | Citation |
| This compound | SCID mice | DOHH2 (Follicular Lymphoma) | 100 MBq/kg | Significant delay in tumor growth | [11][12] |
| Zevalin | Nude mice | Burkitt Lymphoma (Ramos) | Not specified | Markedly increased therapeutic efficacy compared to conventional RIT | [9] |
| Bexxar | Nude mice | Burkitt Lymphoma (Ramos) | Not specified | Modest attenuation in lymphoma proliferation | [9] |
Survival Studies
| Agent | Animal Model | Cell Line | Dose | Outcome | Citation |
| This compound | Nude mice | Burkitt Lymphoma (Ramos) | Not specified | Information not available | |
| Zevalin | Nude mice | Burkitt Lymphoma (Ramos) | Not specified | Information not available | |
| Bexxar | Subcutaneous lymphoma xenograft model | Not specified | 48 µCi | Slightly longer survival compared with no treatment | [9] |
Preclinical Biodistribution
Biodistribution studies are crucial for determining the uptake and retention of the RIT agent in the tumor and various organs, which helps in assessing both efficacy and potential toxicity.
| Agent | Animal Model | Key Findings | Citation |
| This compound | Nude mice with Daudi lymphoma xenografts | Tumor uptake increased up to 2 days after injection with a maximum between 2 and 6 days. Activity in blood and normal tissues cleared significantly in the first few days. | |
| Zevalin | Nude mice with Ramos lymphoma xenograft | Improved biodistribution when preceded by an infusion of rituximab. | [13] |
| Bexxar | Nude mice with human colon cancer xenografts | Information not available |
Preclinical Toxicology
The primary dose-limiting toxicity for all three RIT agents in preclinical studies is myelosuppression (suppression of the bone marrow's ability to produce blood cells).
| Agent | Animal Model | Key Toxicities Observed | Citation |
| This compound | Nude mice | Information not available | |
| Zevalin | Not specified | Myelosuppression | [5][6] |
| Bexxar | Not specified | Myelosuppression | [14][15] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized workflows for key preclinical experiments.
Xenograft Tumor Model Workflow
References
- 1. Radiation dosimetry results for Zevalin radioimmunotherapy of rituximab-refractory non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. oncidiumfoundation.org [oncidiumfoundation.org]
- 5. 90 Y-ibritumomab tiuxetan: a nearly forgotten opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Efficacy and safety of 90Y ibritumomab tiuxetan (Zevalin) radioimmunotherapy for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. The therapeutic effectiveness of 177Lu-lilotomab in B-cell non-Hodgkin lymphoma involves modulation of G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 90Yttrium Ibritumomab Tiuxetan Therapy in Allogeneic Transplantation in B-cell Lymphoma with Extensive Marrow involvement and Chronic Lymphocytic Leukemia: Utility of Pre-transplantation Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bexxar (Tositumomab and Iodine 1131 Tositumomab): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validating CD37 as a Superior Target to CD20 for Radioimmunotherapy: A Comparative Guide
For Immediate Release
In the landscape of targeted cancer therapies, particularly for B-cell malignancies, radioimmunotherapy (RIT) has carved a significant niche. While CD20 has long been the validated and successful target for RIT agents like Zevalin® and Bexxar®, emerging evidence points to CD37 as a potentially superior target, offering advantages in efficacy and application in a broader patient population. This guide provides a comprehensive comparison of CD37 and CD20 as targets for RIT, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Radioimmunotherapy leverages monoclonal antibodies to deliver cytotoxic radiation directly to cancer cells, minimizing damage to healthy tissues. The choice of target antigen is paramount to the success of this approach. This guide dissects the key attributes of CD37 and CD20, providing a data-driven rationale for the increasing interest in CD37. Key differentiators include antigen expression levels across B-cell malignancies, internalization rates of the antibody-antigen complex, and performance in patient populations that have become resistant to CD20-targeted therapies.
Comparative Analysis of CD37 and CD20 as RIT Targets
A thorough evaluation of an ideal RIT target hinges on several key parameters. The following tables summarize the available data for CD37 and CD20, highlighting the potential advantages of targeting CD37.
Table 1: Antigen Expression and Characteristics
| Feature | CD37 | CD20 | References |
| Protein Class | Tetraspanin (TSPAN26) | Tetraspanin | [1][2] |
| Expression on B-Cells | Pre-B cells to mature B-cells; absent on plasma cells. | Pre-B cells to mature B-cells; absent on plasma cells. | [2][3] |
| Expression in B-Cell Malignancies | Highly and uniformly expressed across various B-cell lymphomas, including Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL). | Generally high, but can be variable and is downregulated or lost in some relapsed/refractory patients. | [3][4][5] |
| Internalization Rate | Intermediate to rapid internalization upon antibody binding. | Slow internalization upon antibody binding. | [6][7][8] |
| Normal Tissue Expression | Primarily restricted to lymphoid tissues. | Primarily restricted to B-lymphocytes. | [1][9] |
Table 2: Preclinical Efficacy of Radioimmunotherapy
| Parameter | Anti-CD37 RIT (e.g., 177Lu-lilotomab) | Anti-CD20 RIT (e.g., 90Y-ibritumomab, 131I-tositumomab) | References |
| Antitumor Activity in vitro | Potent cytotoxicity in various B-cell lymphoma cell lines. | Demonstrated cytotoxicity in B-cell lymphoma cell lines. | [10][11] |
| Antitumor Activity in vivo (Xenograft Models) | Significant tumor growth inhibition and increased survival in NHL models. | Effective tumor growth inhibition and prolonged survival in lymphoma xenografts. | [12][13] |
| Efficacy in Rituximab-Resistant Models | 177Lu-lilotomab has shown the potential to reverse rituximab (B1143277) resistance and demonstrates synergistic antitumor effects when combined with rituximab. | Reduced efficacy in models with low or absent CD20 expression. | [12] |
Table 3: Clinical Performance of Radioimmunotherapies
| Parameter | Betalutin® (177Lu-lilotomab satetraxetan) - Targeting CD37 | Zevalin® (90Y-ibritumomab tiuxetan) & Bexxar® (131I-tositumomab) - Targeting CD20 | References |
| Indication | Investigational for relapsed/refractory indolent Non-Hodgkin's Lymphoma (iNHL). | Approved for relapsed or refractory low-grade or follicular B-cell NHL. | [14][15] |
| Overall Response Rate (ORR) | In the LYMRIT 37-01 trial for iNHL, ORR was 61% for all patients and 65% for follicular lymphoma (FL) patients. In 3rd line FL patients, the ORR was 70%. | Response rates of 70%-90% in low-grade and follicular lymphoma. | [16][17] |
| Complete Response (CR) Rate | In the LYMRIT 37-01 trial, the CR rate was 26% for all iNHL patients and 24% for FL patients. In 3rd line FL patients, the CR rate was 27%. | Complete response rates of about 25% with responses lasting more than a year. | [16][17] |
| Median Duration of Response (mDoR) | 13.3 months for all patients and 20.5 months for those with a complete response in the LYMRIT 37-01 trial. | Median duration of response is about 1 year. | [16][17] |
| Key Toxicities | Reversible hematologic toxicity, primarily neutropenia and thrombocytopenia. | Reversible bone marrow suppression is the dose-limiting toxicity. | [10][16][18] |
The Rationale for CD37's Superiority
The data presented above illuminates several key advantages of targeting CD37 over CD20 for radioimmunotherapy.
Caption: Logical flow demonstrating the advantages of CD37 over CD20 as a radioimmunotherapy target.
A crucial advantage of CD37 is its high and uniform expression across a wide range of B-cell malignancies, which can be maintained even in patients who have relapsed after or are refractory to CD20-targeting therapies.[3][4] Furthermore, the more efficient internalization of the anti-CD37 antibody-radionuclide conjugate is a significant benefit for RIT.[6][7] This process ensures that the cytotoxic payload is delivered directly inside the malignant B-cell, maximizing its DNA-damaging effects and potentially leading to a more potent bystander effect, where neighboring tumor cells not directly targeted by the antibody are also killed by the radiation.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Antibody Radiolabeling (Exemplified by 177Lu-lilotomab satetraxetan)
The murine anti-CD37 monoclonal antibody, lilotomab, is conjugated to the chelator p-SCN-benzyl-DOTA (satetraxetan).[19] This conjugate is then radiolabeled with Lutetium-177 (177Lu), a beta-emitting radionuclide. The labeling process involves incubating the lilotomab-satetraxetan conjugate with 177LuCl3 at a specific pH and temperature, followed by purification to remove any unbound 177Lu. Quality control measures, including radiochemical purity and immunoreactivity, are performed to ensure the integrity of the final radioimmunoconjugate.
In Vitro Cytotoxicity Assays
The cytotoxic effects of anti-CD37 and anti-CD20 RIT can be assessed using various in vitro assays. B-cell lymphoma cell lines with varying expression levels of CD37 and CD20 are incubated with escalating doses of the respective radioimmunoconjugates. Cell viability is then measured using standard methods such as MTT or trypan blue exclusion assays. These experiments help determine the specific killing activity and dose-response relationship.
In Vivo Tumor Xenograft Models
To evaluate the in vivo efficacy, immunodeficient mice (e.g., SCID or nude mice) are subcutaneously or intravenously inoculated with human B-cell lymphoma cell lines.[12][13] Once tumors are established, mice are treated with the anti-CD37 or anti-CD20 radioimmunoconjugate. Tumor growth is monitored over time, and survival is recorded. These studies provide crucial information on the antitumor activity, biodistribution, and potential toxicities of the RIT agents in a living organism.
Caption: A generalized workflow for the development and validation of a radioimmunotherapy agent.
Signaling Pathways and Mechanism of Action
The therapeutic effect of radioimmunotherapy is primarily driven by the targeted delivery of radiation.
Caption: Mechanism of action for radioimmunotherapy targeting CD37 or CD20.
Upon binding to the target antigen on the B-cell surface, the radioimmunoconjugate delivers a lethal dose of radiation. For an internalizing target like CD37, the radionuclide is brought inside the cell, leading to highly effective DNA damage and subsequent apoptosis. The beta particles emitted by radionuclides like 177Lu can also travel several cell diameters, creating a "bystander effect" that kills nearby tumor cells that may not have been directly targeted by the antibody. This is particularly advantageous in bulky or poorly vascularized tumors.
Conclusion
The cumulative evidence strongly suggests that CD37 is a highly promising, and potentially superior, target for radioimmunotherapy compared to CD20. Its high and stable expression, coupled with efficient internalization, addresses some of the key limitations of CD20-targeted RIT, particularly in the context of relapsed and refractory disease. As clinical trials for anti-CD37 RIT agents like this compound® continue to mature, the full clinical benefit of this approach will be further elucidated, potentially offering a new and powerful therapeutic option for patients with B-cell malignancies. Further head-to-head preclinical and, if feasible, clinical studies would be invaluable to definitively establish the superiority of CD37-targeted RIT.
References
- 1. CD37 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CD20 expression regulates CD37 levels in B-cell lymphoma - implications for immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-CD37 targeted immunotherapy of B-Cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD20 expression regulates CD37 levels in B-cell lymphoma – implications for immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytosis and degradation of monoclonal antibodies targeting human B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Tissue expression of CD37 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. openmedscience.com [openmedscience.com]
- 15. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma [explorationpub.com]
- 16. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. onclive.com [onclive.com]
- 19. Lilotomab - Wikipedia [en.wikipedia.org]
A Comparative Guide to Betalutin and Therapeutic Alternatives for Relapsed/Refractory Follicular Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of Betalutin (177Lu-lilotomab satetraxetan) with other therapeutic alternatives for relapsed/refactory follicular lymphoma (FL). The information is compiled from publicly available clinical trial data to support research and drug development professionals in their understanding of the current treatment landscape.
Overview of Therapeutic Mechanisms
This compound is a radioimmunotherapy agent that targets CD37, a protein expressed on the surface of B-cells. It consists of a monoclonal antibody, lilotomab, linked to the beta-emitting radionuclide Lutetium-177. This targeted approach delivers radiation directly to malignant B-cells.[1][2] Alternative therapies for relapsed/refractory FL employ different mechanisms of action, including other radioimmunotherapies targeting CD20, chimeric antigen receptor (CAR) T-cell therapies that redirect a patient's own T-cells to attack cancer cells, and small molecule inhibitors that target key signaling pathways within cancer cells.
Comparative Efficacy Data
The following tables summarize the long-term efficacy data from key clinical trials of this compound and its alternatives in patients with relapsed/refractory follicular lymphoma. It is important to note that direct head-to-head comparisons are limited, and patient populations across trials may vary.
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| LYMRIT 37-01 (Phase 1/2) | This compound (40mg lilotomab + 15 MBq/kg) | 64% | 28% | 20.5 months (for CRs) | Not Reported |
| This compound (100mg/m² lilotomab + 20 MBq/kg) | 69% | 19% | Not Reported | Not Reported | |
| PARADIGME (Phase 2b) | 40mg lilotomab + 15 MBq/kg this compound | Data readout anticipated H1 2022 | Data readout anticipated H1 2022 | Data readout anticipated H1 2022 | Data readout anticipated H1 2022 |
Data from LYMRIT 37-01 as of June 2018.[3]
Table 2: Efficacy of Radioimmunotherapy Alternatives in Relapsed/Refractory Follicular Lymphoma
| Drug Name (Brand Name) | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Ibritumomab tiuxetan (Zevalin) | Study 106-04 | 80% | 34% | 14.2 months | 12.1 months |
| Tositumomab and I-131 Tositumomab (Bexxar) | Pivotal Trial | 65% | 20% | 24.5 months (for responders) | 10.4 months |
Zevalin data from patients who had not received prior rituximab (B1143277).[4][5] Bexxar data from patients with rituximab-progressive disease.[6][7]
Table 3: Efficacy of CAR T-Cell Therapies in Relapsed/Refractory Follicular Lymphoma
| Drug Name | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Axicabtagene ciloleucel (Yescarta) | ZUMA-5 | 94% | 79% | 38.6 months | 40.2 months |
| Tisagenlecleucel (Kymriah) | ELARA | 86% | 69% | Not Reached | Not Reached |
| Lisocabtagene maraleucel (Breyanzi) | TRANSCEND FL | 97% | 94% | Not Reached | Not Reached |
ZUMA-5 data with a median follow-up of 17.5 months.[8] ELARA data with a median follow-up of 29 months.[9] TRANSCEND FL data with a median follow-up of 16.6 months.[10]
Table 4: Efficacy of PI3K Inhibitors in Relapsed/Refractory Follicular Lymphoma
| Drug Name (Brand Name) | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Copanlisib (B1663552) (Aliqopa) + Rituximab | CHRONOS-3 | Not Reported | Not Reported | Not Reported | 21.5 months |
| Idelalisib (Zydelig) | Phase 2 | 57% | 6% | 12.5 months | 11 months |
| Duvelisib (Copiktra) | DYNAMO | 42% | Not Reported | Not Reported | Not Reported |
CHRONOS-3 compared Copanlisib + Rituximab to Placebo + Rituximab (PFS 13.8 months).[11][12] Idelalisib data in patients refractory to alkylating agents and rituximab.[10] Duvelisib data from the DYNAMO trial.[10]
Table 5: Efficacy of Lenalidomide (B1683929) + Rituximab in Relapsed/Refractory Follicular Lymphoma
| Drug Name | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Lenalidomide (Revlimid) + Rituximab | AUGMENT | 78% | 34% | Not Reached | 39.4 months |
AUGMENT compared Lenalidomide + Rituximab to Placebo + Rituximab (PFS 14.1 months).[13][14]
Comparative Safety Data
The following tables summarize the long-term safety profiles of this compound and its alternatives. The data highlights common and severe adverse events observed in key clinical trials.
Table 6: Safety Profile of this compound
| Clinical Trial | Common Adverse Events (All Grades) | Severe Adverse Events (Grade 3/4) |
| LYMRIT 37-01 | Hematologic toxicities | Reversible neutropenia and thrombocytopenia |
| LYMRIT 37-05 (DLBCL) | Nausea (15.8%) | Neutropenia (31.6%), Thrombocytopenia (26.3%) |
LYMRIT 37-01 reported a predictable and manageable safety profile.LYMRIT 37-05 data in a different patient population but provides insight into this compound's safety.
Table 7: Safety Profile of Radioimmunotherapy Alternatives
| Drug Name (Brand Name) | Common Adverse Events (All Grades) | Severe Adverse Events (Grade 3/4) |
| Ibritumomab tiuxetan (Zevalin) | Infusion-related reactions, cytopenias | Prolonged and severe cytopenias (thrombocytopenia, neutropenia, anemia), secondary malignancies |
| Tositumomab and I-131 Tositumomab (Bexxar) | Infusion-related reactions, myelosuppression | Myelosuppression, secondary myelodysplasia/leukemia |
Zevalin has boxed warnings for severe infusion reactions and prolonged and severe cytopenias.[15] Bexxar safety data from a study in patients with rituximab-progressive disease.[6]
Table 8: Safety Profile of CAR T-Cell Therapies
| Drug Name | Common Adverse Events (All Grades) | Severe Adverse Events (Grade 3/4) |
| Axicabtagene ciloleucel (Yescarta) | Cytokine Release Syndrome (CRS), neurological events | CRS (7%), neurological events (21%) |
| Tisagenlecleucel (Kymriah) | CRS, neurological events | CRS (<1%), neurological events (≤1%) |
| Lisocabtagene maraleucel (Breyanzi) | CRS (58%), neurological events (15%) | CRS (1%), neurological events (2%) |
Data from ZUMA-5, ELARA, and TRANSCEND FL trials respectively.[8][9][16]
Table 9: Safety Profile of PI3K Inhibitors
| Drug Name (Brand Name) | Common Adverse Events (All Grades) | Severe Adverse Events (Grade 3/4) |
| Copanlisib (Aliqopa) + Rituximab | Hyperglycemia, hypertension | Hyperglycemia (56%), hypertension (40%) |
| Idelalisib (Zydelig) | Diarrhea, rash, pyrexia, transaminitis | Diarrhea/colitis, pneumonitis, intestinal perforation |
| Duvelisib (Copiktra) | Diarrhea, nausea, neutropenia, fatigue, rash | Diarrhea/colitis, pneumonitis, infections, hepatotoxicity |
Copanlisib data from CHRONOS-3.[11] Idelalisib and Duvelisib have boxed warnings for severe and fatal toxicities.
Table 10: Safety Profile of Lenalidomide + Rituximab
| Drug Name | Common Adverse Events (All Grades) | Severe Adverse Events (Grade 3/4) |
| Lenalidomide (Revlimid) + Rituximab | Infections (63%), neutropenia (58%), cutaneous reactions (32%) | Neutropenia (50%), leukopenia (7%) |
Data from the AUGMENT trial.[13]
Experimental Protocols
This section details the methodologies of the key clinical trials cited in this guide.
This compound: PARADIGME (NCT01796171) [15][17][18]
-
Design: Phase 2b, randomized, open-label, multicenter trial.
-
Patient Population: Patients with relapsed/refractory follicular lymphoma who have received at least two prior systemic therapies and are refractory to rituximab/anti-CD20 therapy.
-
Intervention: Comparison of two dosing regimens of this compound:
-
Arm 1: 40 mg lilotomab pre-dosing followed by 15 MBq/kg this compound.
-
Arm 2 (discontinued): 100 mg/m² lilotomab pre-dosing followed by 20 MBq/kg this compound.
-
-
Primary Endpoint: Overall Response Rate (ORR).
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), safety, and quality of life.
Axicabtagene ciloleucel: ZUMA-5 (NCT03105336) [8][19][20]
-
Design: Phase 2, single-arm, multicenter, open-label trial.
-
Patient Population: Adults with relapsed/refractory indolent non-Hodgkin lymphoma (including FL) after two or more prior lines of therapy, including an anti-CD20 monoclonal antibody and an alkylating agent.
-
Intervention: A single infusion of axicabtagene ciloleucel (2 x 10^6 CAR T-cells/kg) following conditioning chemotherapy with cyclophosphamide (B585) and fludarabine.
-
Primary Endpoint: Overall Response Rate (ORR) assessed by an independent review committee.
Tisagenlecleucel: ELARA (NCT03568461) [9][21][22]
-
Design: Phase 2, single-arm, multicenter, open-label trial.
-
Patient Population: Adults with relapsed/refractory FL (grades 1, 2, or 3A) after two or more lines of systemic therapy, or relapsed after autologous stem cell transplant.
-
Intervention: A single infusion of tisagenlecleucel following lymphodepleting chemotherapy.
-
Primary Endpoint: Complete Response Rate (CRR).
Lisocabtagene maraleucel: TRANSCEND FL (NCT04245839) [6][16][23]
-
Design: Phase 2, single-arm, multicenter, open-label study.
-
Patient Population: Patients with relapsed/refractory FL, including those in the second-line setting with high-risk features (e.g., progression of disease within 24 months).
-
Intervention: A single infusion of lisocabtagene maraleucel at a target dose of 100 x 10^6 CAR-positive viable T-cells following conditioning chemotherapy.
-
Primary Endpoint: Overall Response Rate (ORR).
Copanlisib + Rituximab: CHRONOS-3 (NCT02367040) [11][24][25]
-
Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with relapsed indolent NHL who were progression-free for at least 12 months after their last rituximab-based therapy or were unwilling/unfit to receive chemotherapy.
-
Intervention:
-
Experimental Arm: Copanlisib (60 mg IV on days 1, 8, and 15 of a 28-day cycle) plus rituximab.
-
Control Arm: Placebo plus rituximab.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
Lenalidomide + Rituximab: AUGMENT (NCT01938001) [26][27][28]
-
Design: Phase 3, randomized, double-blind, multicenter trial.
-
Patient Population: Patients with relapsed/refractory follicular lymphoma (grade 1-3a) or marginal zone lymphoma who had received at least one prior systemic therapy but were not refractory to rituximab.
-
Intervention:
-
Experimental Arm: Lenalidomide (20 mg orally on days 1-21 of a 28-day cycle for up to 12 cycles) plus rituximab.
-
Control Arm: Placebo plus rituximab.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound.
Caption: General workflow for CAR T-cell therapy.
Caption: Simplified PI3K signaling pathway in B-cells.
Conclusion
The treatment landscape for relapsed/refractory follicular lymphoma is rapidly evolving, with several effective therapeutic options available beyond traditional chemotherapy. This compound, a CD37-targeted radioimmunotherapy, has demonstrated promising efficacy and a manageable safety profile in clinical trials.
CAR T-cell therapies have shown remarkably high response rates and durable remissions, representing a significant advancement for heavily pre-treated patients. However, they are associated with unique and potentially severe toxicities, such as cytokine release syndrome and neurotoxicity, requiring specialized management.
PI3K inhibitors offer an oral or intravenous targeted therapy option, but their use can be limited by a challenging side effect profile, including autoimmune-like toxicities. The combination of lenalidomide and rituximab provides a chemotherapy-free regimen with a favorable long-term progression-free survival, though it is also associated with a notable risk of neutropenia.
The choice of therapy for a patient with relapsed/refractory follicular lymphoma is complex and depends on various factors, including prior treatments, disease characteristics, patient comorbidities, and treatment goals. This comparative guide provides a summary of the available data to aid researchers and drug development professionals in understanding the relative positioning of this compound among other novel therapies. Further research, including direct comparative trials, is needed to definitively establish the optimal sequencing and combination of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Expression and Function of Tetraspanins and Their Interacting Partners in B Cells [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Efficacy and Safety of Tositumomab and Iodine-131 Tositumomab (Bexxar) in B-Cell Lymphoma, Progressive After Rituximab [nlp.case.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 2 Multicenter Study of Axicabtagene Ciloleucel in Subjects With Relapsed/Refractory Indolent Non-Hodgkin Lymphoma [clin.larvol.com]
- 8. Axicabtagene ciloleucel in relapsed or refractory indolent non-Hodgkin lymphoma (ZUMA-5): a single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Durable response after tisagenlecleucel in adults with relapsed/refractory follicular lymphoma: ELARA trial update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Copanlisib plus rituximab versus placebo plus rituximab in patients with relapsed indolent non-Hodgkin lymphoma (CHRONOS-3): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III CHRONOS-3 study evaluating copanlisib and rituximab combination meets primary endpoint [lymphomahub.com]
- 13. AUGMENT: A Phase III Study of Lenalidomide Plus Rituximab Versus Placebo Plus Rituximab in Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Lisocabtagene maraleucel in follicular lymphoma: the phase 2 TRANSCEND FL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. | BioWorld [bioworld.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. targetedonc.com [targetedonc.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Research Portal [researchportal.murdoch.edu.au]
- 26. ASCO – American Society of Clinical Oncology [asco.org]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ashpublications.org [ashpublications.org]
A comparative analysis of beta-emitters for radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted cancer therapy, radioimmunotherapy (RIT) stands out as a powerful modality that combines the specificity of monoclonal antibodies with the cytotoxic potency of radionuclides. The choice of radionuclide is paramount to the success of RIT, with beta-emitters being the most clinically established class. This guide provides a comprehensive comparative analysis of the most commonly used beta-emitters—Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), Iodine-131 (B157037) (¹³¹I), and Rhenium-188 (¹⁸⁸Re)—to aid researchers and drug development professionals in making informed decisions for their therapeutic strategies.
Physical and Dosimetric Properties of Beta-Emitters
The therapeutic efficacy of a beta-emitter in RIT is intrinsically linked to its physical properties, such as half-life, beta particle energy, and tissue penetration. These characteristics determine the absorbed radiation dose to the tumor and normal tissues, influencing both treatment success and potential toxicity.[1][2] The ideal radionuclide should have a half-life that is compatible with the biological half-life of the targeting antibody, allowing for maximal tumor accumulation and minimal non-target irradiation.[3]
| Property | Yttrium-90 (⁹⁰Y) | Lutetium-177 (¹⁷⁷Lu) | Iodine-131 (¹³¹I) | Rhenium-188 (¹⁸⁸Re) |
| Half-life | 2.7 days | 6.7 days | 8.0 days | 16.9 hours |
| Max. Beta Energy (MeV) | 2.28 | 0.50 | 0.61 | 2.12 |
| Mean Beta Energy (MeV) | 0.93 | 0.15 | 0.18 | 0.78 |
| Max. Tissue Range (mm) | 11.0 | 2.0 | 2.4 | 10.0 |
| Gamma Emission (keV) | None (Bremsstrahlung) | 113 (6%), 208 (11%) | 364 (82%) | 155 (15%) |
| Chelator Requirement | Yes (e.g., DOTA, DTPA) | Yes (e.g., DOTA) | No (direct labeling) | Yes (e.g., MAG3, N₃S) |
The high energy and long-range of ⁹⁰Y's beta particles make it suitable for treating larger, bulky tumors, where its "cross-fire" effect can irradiate tumor cells that have not bound the radiolabeled antibody.[4][5] In contrast, the lower energy and shorter range of ¹⁷⁷Lu's beta particles are advantageous for smaller tumors and micrometastases, potentially reducing toxicity to surrounding healthy tissues.[2][6] ¹³¹I, a historically significant radionuclide in RIT, has the advantage of direct labeling to antibodies but its gamma emissions necessitate stricter radiation protection measures.[2][7] ¹⁸⁸Re, with its high-energy beta emission similar to ⁹⁰Y and a short half-life, is well-suited for targeting agents with rapid tumor uptake.[8][9] Its theranostic potential is enhanced by a gamma co-emission suitable for imaging.[8]
Preclinical and Clinical Performance: A Comparative Overview
Extensive preclinical and clinical research has been conducted to evaluate the therapeutic potential of these beta-emitters in various cancer models.
Yttrium-90 (⁹⁰Y) vs. Lutetium-177 (¹⁷⁷Lu)
Comparative studies have often highlighted the distinct therapeutic profiles of ⁹⁰Y and ¹⁷⁷Lu. In murine lymphoma xenograft models, ⁹⁰Y-labeled anti-CD20 antibodies demonstrated superior therapeutic efficacy compared to their ¹⁷⁷Lu counterparts, curing a higher percentage of mice.[1][10] This was attributed to the higher absorbed radiation dose delivered to the tumor by ⁹⁰Y for the same administered activity.[1][10] However, for slow-growing tumors, ¹⁷⁷Lu has shown a longer period of efficacy, likely due to its longer half-life and more uniform dose distribution.[11] In the context of neuroendocrine tumors, treatment with ¹⁷⁷Lu has been associated with lower nephrotoxicity compared to ⁹⁰Y.[6]
Iodine-131 (¹³¹I)
¹³¹I-tositumomab (Bexxar®) was one of the first radioimmunotherapeutic agents approved for the treatment of non-Hodgkin's lymphoma (NHL), demonstrating significant and durable responses in relapsed or refractory patients.[7][12][13] Clinical trials have shown high overall response rates, with a notable percentage of patients achieving complete remission.[7][12] However, its use has been largely superseded by ⁹⁰Y-ibritumomab tiuxetan (Zevalin®) and ¹⁷⁷Lu-based therapies due to the logistical challenges associated with its gamma emissions and the potential for thyroid toxicity.
Rhenium-188 (¹⁸⁸Re)
The chemical similarity of rhenium to technetium, the workhorse of diagnostic nuclear medicine, makes ¹⁸⁸Re an attractive "theranostic" agent.[8] Preclinical studies have demonstrated the potential of ¹⁸⁸Re-labeled antibodies and peptides in various cancers, including melanoma and leukemia.[14][15] Its short half-life necessitates rapid targeting kinetics, making it suitable for smaller molecules like antibody fragments or peptides.[9] Clinical trials have explored its use in treating bone metastases, primary tumors, and even non-melanoma skin cancer.[8][16]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of radioimmunotherapeutics. Below are generalized protocols for key comparative experiments.
Biodistribution and Dosimetry Studies in Xenograft Models
-
Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Ramos for lymphoma, LS174T for colon cancer) into immunocompromised mice (e.g., athymic nude or SCID).[1][17]
-
Radiolabeling: Conjugate the monoclonal antibody with the appropriate chelator (e.g., DOTA for ⁹⁰Y and ¹⁷⁷Lu) and radiolabel with the beta-emitter following established protocols.[18] For ¹³¹I, direct radioiodination is performed.[19]
-
Injection: Administer a defined activity of the radiolabeled antibody (e.g., 0.1-0.5 MBq for biodistribution) intravenously into tumor-bearing mice.[1]
-
Tissue Harvesting: At various time points post-injection (e.g., 4, 24, 48, 72, and 144 hours), euthanize cohorts of mice and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).[1]
-
Activity Measurement: Weigh the harvested tissues and measure the radioactivity in each sample using a gamma counter, correcting for radioactive decay.
-
Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ and time point.
-
Dosimetry: Integrate the time-activity curves for each source organ to determine the total number of disintegrations. Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation dose to the tumor and normal organs.[1]
Therapeutic Efficacy Studies
-
Tumor Establishment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][10]
-
Treatment Administration: Administer a therapeutic dose of the radiolabeled antibody (e.g., 15-37 MBq) to the treatment groups.[10] The control group may receive saline or an unlabeled antibody.
-
Monitoring: Measure tumor volume and body weight two to three times per week.[1] Monitor for any signs of toxicity.
-
Endpoint: The study endpoint can be tumor regression, a defined tumor volume, or survival.[1][10]
-
Statistical Analysis: Compare tumor growth curves and survival rates between the different treatment groups and the control group using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis).[10]
Visualizing Key Concepts in Radioimmunotherapy
Conclusion
The selection of a beta-emitter for radioimmunotherapy is a critical decision that must be guided by the specific clinical context, including tumor size, location, and the pharmacokinetics of the targeting antibody.[4] High-energy emitters like ⁹⁰Y and ¹⁸⁸Re are generally favored for larger, solid tumors where their long-range cross-fire effect is advantageous.[5] Conversely, lower-energy emitters such as ¹⁷⁷Lu are often preferred for smaller tumors or disseminated disease, offering a potentially better safety profile.[2] The advent of theranostic pairs, such as the chemical similarity between ¹⁸⁸Re and ⁹⁹ᵐTc, further enhances the potential for personalized medicine approaches in RIT.[8] This guide provides a foundational framework for comparing these powerful therapeutic agents, empowering researchers to design more effective and safer radioimmunotherapies for cancer treatment.
References
- 1. Comparative Efficacy of 177Lu and 90Y for Anti-CD20 Pretargeted Radioimmunotherapy in Murine Lymphoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radionuclides for Targeted Therapy: Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dosimetry models for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of different classes of radionuclides for potential use in radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoclonal Antibodies Radiolabeling with Rhenium-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of radionuclide therapy using 90Y and 177Lu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Radioimmunotherapy with tositumomab and iodine-131 tositumomab for non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Structure Optimization, and Preclinical Evaluation of 188Re-Labeled FAPI for Targeted Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncidiumfoundation.org [oncidiumfoundation.org]
- 17. α- Versus β-Emitting Radionuclides for Pretargeted Radioimmunotherapy of Carcinoembryonic Antigen–Expressing Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 131I anti-CD45 radioimmunotherapy effectively targets and treats T-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Partnership: The Synergistic Effects of Betalutin and Rituximab in Non-Hodgkin's Lymphoma
A comprehensive analysis of preclinical and clinical data reveals a powerful synergistic relationship between Betalutin (177Lu-lilotomab satetraxetan) and rituximab (B1143277) in the treatment of Non-Hodgkin's Lymphoma (NHL), offering a promising new therapeutic strategy for patients, particularly those with relapsed or refractory disease.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the combined this compound and rituximab therapy against monotherapy and other treatment alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to illuminate the significant potential of this combination in the evolving landscape of NHL treatment.
Mechanisms of Action: A Dual-Targeted Assault on NHL
This compound and rituximab employ distinct but complementary mechanisms to eradicate malignant B-cells. This compound is a radioimmunotherapy agent that targets CD37, a glycoprotein (B1211001) present on the surface of B-cells. It consists of the anti-CD37 antibody lilotomab linked to the beta-emitting radionuclide Lutetium-177 (177Lu). Upon binding to CD37, this compound is internalized by the cancer cell, delivering a lethal dose of radiation directly to the tumor.
Rituximab, a chimeric monoclonal antibody, targets the CD20 protein, another surface antigen on B-cells. Its mechanisms of action are multifaceted and include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Rituximab flags cancer cells for destruction by immune effector cells like Natural Killer (NK) cells.
-
Complement-Dependent Cytotoxicity (CDC): It activates the complement system, a cascade of proteins that can directly kill cancer cells.
-
Induction of Apoptosis: Rituximab can directly trigger programmed cell death in malignant B-cells.
The synergy between this compound and rituximab stems from a unique interplay between their mechanisms. Preclinical studies have shown that this compound can upregulate the expression of CD20 on NHL cells, even in rituximab-resistant models. This increased CD20 expression enhances the binding of rituximab, thereby potentiating its anti-tumor effects, particularly ADCC. This ability to overcome rituximab resistance is a critical advantage of the combination therapy.
Preclinical Evidence: Demonstrating Synergistic Efficacy
In-vitro and in-vivo preclinical studies have consistently demonstrated the superior efficacy of the this compound-rituximab combination compared to either agent alone.
In Vitro Studies
Treatment of rituximab-resistant NHL cell lines with this compound has been shown to significantly increase the binding of rituximab. One study found that this compound treatment increased rituximab binding in Raji2R (rituximab-resistant) cells to 53% of the level seen in the parental rituximab-sensitive Raji cells, a significant increase from the 36% binding observed in untreated Raji2R cells. This enhanced binding translated to a 50% increase in rituximab-mediated ADCC activity.
In Vivo Animal Models
Studies in mouse models of NHL have provided compelling evidence of the synergistic anti-tumor activity of the combination therapy. In a Burkitt's lymphoma xenograft model, the combination of this compound and rituximab resulted in a significantly longer median survival time (>157 days) compared to either treatment alone (31-60 days). Furthermore, the median time to tumor volume quadruplication was more than twice as long for the combination treatment (>157 days) compared to monotherapies (25-49 days).
Another study using a rituximab-resistant NHL mouse model showed that the median survival time of mice treated with the combination was double that of mice receiving this compound alone and five times longer than those treated with rituximab monotherapy.
Clinical Trials: Translating Preclinical Promise into Patient Benefit
The promising preclinical data has paved the way for clinical investigation of the this compound-rituximab combination in patients with NHL.
LYMRIT 37-01 Trial
The Phase 1/2a LYMRIT 37-01 trial evaluated this compound as a single agent in patients with relapsed/refractory indolent NHL. The trial demonstrated the potential of this compound to provide a durable response with a manageable safety profile. In patients with follicular lymphoma (FL), the overall response rate (ORR) was 65%, with a complete response (CR) rate of 30%. For patients with rituximab-refractory FL, the ORR was 58% with a CR of 19%.
Archer-1 Trial
Building on the single-agent activity of this compound and the strong preclinical rationale for combination, the Phase 1b Archer-1 trial is investigating the safety and efficacy of this compound in combination with rituximab in patients with second-line relapsed/refractory FL. Initial results from the first cohort of seven patients are highly encouraging, with all patients achieving a response, including five complete responses and two partial responses. All responses were ongoing at the time of reporting, with five patients remaining in remission for two years after this compound administration. The combination has shown a very good safety profile, comparable to that of single-agent this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a clear comparison of the efficacy of this compound, rituximab, and their combination.
Table 1: Preclinical Efficacy in NHL Xenograft Models
| Treatment Group | Median Survival (days) | Median Time to Tumor Volume Quadruplication (days) | Reference |
| Saline Control | - | - | |
| Rituximab (10 mg/kg x 4) | 31 | 25 | |
| Rituximab (40 mg/kg x 1) | 60 | 49 | |
| This compound (250 MBq/kg) | 40 | 33 | |
| This compound + Rituximab (10 mg/kg x 4) | >157 | >157 | |
| This compound + Rituximab (40 mg/kg x 1) | >157 | >157 | |
| Rituximab Monotherapy (Rituximab-Resistant Model) | - | - | |
| This compound Monotherapy (Rituximab-Resistant Model) | - | - | |
| This compound + Rituximab (Rituximab-Resistant Model) | 5x longer than Rituximab alone, 2x longer than this compound alone | - |
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
| Trial | Treatment | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| LYMRIT 37-01 | This compound Monotherapy | All FL patients | 65% | 30% | |
| LYMRIT 37-01 | This compound Monotherapy | Rituximab-Refractory FL | 58% | 19% | |
| Archer-1 (Initial data) | This compound + Rituximab | Second-line FL | 100% (7/7 patients) | 71% (5/7 patients) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
Preclinical In Vivo Xenograft Study Protocol (Daudi Burkitt's Lymphoma Model)
-
Animal Model: Nude mice with subcutaneously xenografted Daudi Burkitt's lymphoma tumors.
-
Treatment Groups:
-
Saline (Control)
-
Rituximab (4 doses of 10 mg/kg or 1 dose of 40 mg/kg)
-
177Lu-lilotomab (this compound) (250 MBq/kg)
-
Combination of 177Lu-lilotomab and rituximab (at the above doses)
-
-
Administration: Treatments were administered every 3 to 4 days.
-
Endpoints: Tumor volume was measured every 2-3 days. Survival was monitored.
-
Statistical Analysis: Log-Rank and clustered Cox-proportional hazards tests were used to compare the therapeutic effects.
Clinical Trial Protocol: Archer-1 (Phase 1b)
-
Study Design: Open-label, single-arm, multi-center, dose-escalation trial.
-
Patient Population: Patients with relapsed/refractory follicular lymphoma who have received one or more prior therapies.
-
Treatment Regimen:
-
Starting dose of this compound (10 MBq/kg) and lilotomab (40 mg), with dose escalation to 15 MBq/kg this compound in the second cohort.
-
Following this compound administration, patients received four weekly doses of rituximab (375 mg/m2) on days 7, 14, 21, and 28.
-
Patients without disease progression were scheduled to receive rituximab maintenance for 2 years.
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Overall response rate, duration of response, progression-free survival, and overall survival.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To further elucidate the synergistic relationship and experimental design, the following diagrams have been created using Graphviz.
Caption: Mechanism of synergistic action between this compound and rituximab.
Caption: Preclinical experimental workflow for evaluating synergy.
Caption: Logical relationship of the this compound-rituximab combination therapy.
Conclusion
The combination of this compound and rituximab represents a highly promising therapeutic strategy for patients with Non-Hodgkin's Lymphoma. The synergistic mechanisms of action, supported by robust preclinical and encouraging early clinical data, suggest that this combination can lead to deeper and more durable responses, particularly in the challenging setting of relapsed or refractory disease and in cases of rituximab resistance. The ability of this compound to upregulate CD20 and thereby resensitize tumors to rituximab is a key finding that warrants further investigation. As data from ongoing clinical trials such as Archer-1 continue to emerge, the full potential of this potent partnership will be further elucidated, potentially establishing a new standard of care for a significant subset of NHL patients.
A Comparative Analysis of Betalutin (177Lu-lilotomab satetraxetan) in Relapsed/Refractory Follicular Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of patient outcomes with Betalutin (177Lu-lilotomab satetraxetan) versus other therapeutic alternatives for relapsed or refractory follicular lymphoma (FL). The information is compiled from publicly available clinical trial data and peer-reviewed publications, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound is a radioimmunotherapy agent that targets CD37, a protein expressed on the surface of B-cells.[1] It consists of the murine monoclonal antibody lilotomab linked to the beta-emitting radionuclide lutetium-177 (B1209992) (177Lu).[1] Clinical trials have investigated this compound as a single-agent treatment for patients with relapsed/refractory indolent non-Hodgkin's lymphoma (iNHL), including a significant number of FL patients. This guide compares the efficacy and safety of this compound with established and emerging therapies for this indication, including chemotherapy combinations, other radioimmunotherapies, PI3K inhibitors, and CAR-T cell therapies.
Quantitative Patient Outcomes
The following tables summarize key efficacy data from clinical trials of this compound and comparator therapies in patients with relapsed/refractory follicular lymphoma.
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma (LYMRIT 37-01 Study)
| Patient Population | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) |
| Follicular Lymphoma (FL) patients (n=57) | This compound (various doses) | 65% | 30% | 13.6 months |
| FL patients with ≥2 prior therapies (n=37) | This compound (various doses) | 70% | 32% | Not Reported |
| Rituximab-refractory FL patients (n=21) | This compound (various doses) | 62% | 19% | Not Reported |
| FL patients in Arm 1 (40mg lilotomab + 15 MBq/kg this compound) (n=25) | This compound | 64% | 28% | Not Reported |
| FL patients in Arm 4 (100 mg/m2 lilotomab + 20 MBq/kg this compound) (n=16) | This compound | 69% | 19% | Not Reported |
Data from the LYMRIT 37-01 Phase 1/2 study.[2][3][4][5][6][7]
Table 2: Efficacy of Comparator Therapies in Relapsed/Refractory Follicular Lymphoma
| Therapy Class | Agent(s) | Study | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) / Progression-Free Survival (PFS) |
| Radioimmunotherapy | Zevalin (90Y-ibritumomab tiuxetan) | FIT Trial (Consolidation) | Not Applicable | Not Applicable | 5-year PFS: 47% |
| Bexxar (131I-tositumomab) | Phase II | 65% | Not Reported | mDoR: 24.5 months | |
| PI3K Inhibitors | Idelalisib | Phase 2 | 57% | Not Reported | mDoR: 12.5 months |
| Copanlisib | CHRONOS-1 | 65% | 14% | Not Reported | |
| Parsaclisib | CITADEL-203 | 77.7% | 19.4% | mDoR: 14.7 months | |
| TQ-B3525 | Phase II | 86.6% | 34.2% | mDoR: Not Reached (18-month DOR rate: 51.6%) | |
| Lenalidomide + Rituximab (B1143277) | R² | RELEVANCE (vs. R-chemo) | 61% | 48% | 6-year PFS: 60% |
| CAR-T Cell Therapy | Lisocabtagene maraleucel | TRANSCEND FL | 97% | 94% | 36-month DoR rate: 70% |
| Axicabtagene ciloleucel | Real-world study | 93% | 84% | 6-month PFS: 88% | |
| Tisagenlecleucel | ELARA | 86% | Not Reported | 12-month PFS: 70.5% | |
| Bispecific Antibody | Epcoritamab + R² | EPCORE FL-1 | >95% | >79% | 16-month TTNLT: 92.8% |
This table presents a selection of data from various clinical trials and is not a head-to-head comparison.[3][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Experimental Protocols
This compound (LYMRIT 37-01 Trial)
The LYMRIT 37-01 trial was a Phase 1/2, open-label, single-injection, dose-escalation study to determine the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed indolent NHL.[23][24]
-
Patient Population: Patients with relapsed, CD37-positive indolent B-cell non-Hodgkin's lymphoma who had received at least one prior systemic therapy.[23]
-
Treatment Regimen: The study evaluated different dosing regimens. Two recommended Phase 2 doses were identified and further investigated in the PARADIGME trial:[2]
-
Pre-treatment: All patients were pre-treated with rituximab to improve the biodistribution of this compound.[25]
-
Primary Endpoints: The primary endpoints were to determine the maximum tolerated dose and the recommended Phase 2 dose of this compound.[23]
-
Secondary Endpoints: Secondary endpoints included overall response rate (ORR), duration of response (DoR), and safety.[9]
This compound (PARADIGME Trial)
The PARADIGME trial was a pivotal Phase 2b global, randomized study comparing the two dosing regimens identified in the LYMRIT 37-01 trial in patients with third-line relapsed/refractory follicular lymphoma.[5][9][26]
-
Patient Population: Patients with third-line relapsed rituximab/anti-CD20 refractory follicular lymphoma.[26] The protocol was later amended to include patients who had undergone stem cell transplant.[5]
-
Treatment Regimens: [9]
-
Arm A: 15 MBq/kg this compound following 40mg lilotomab pre-dosing.
-
Arm B: 20 MBq/kg this compound following 100mg/m2 lilotomab pre-dosing.
-
-
Primary Endpoint: The primary endpoint for the trial was the overall response rate (ORR).[9]
-
Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), safety, and quality of life.[9]
-
Trial Status: The PARADIGME trial was discontinued (B1498344) by Nordic Nanovector in July 2022.[5] The company stated that while this compound showed an attractive safety profile and signs of efficacy in some patients, the observed profile did not fully meet the objectives set out for the study.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets the CD37 glycoprotein (B1211001) on B-cells. Upon binding, the 177Lu radionuclide delivers a cytotoxic beta radiation dose to the target cell and its surrounding microenvironment, leading to cell death.[1]
Caption: this compound binds to CD37, is internalized, and induces DNA damage, leading to apoptosis.
This compound Clinical Trial Workflow
The following diagram illustrates the general workflow for a patient participating in a this compound clinical trial, from screening to follow-up.
Caption: A simplified workflow of patient progression through a this compound clinical trial.
Conclusion
This compound has demonstrated promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with relapsed/refractory follicular lymphoma. The single-dose administration offers a potential advantage in terms of patient convenience.[8] However, the discontinuation of the pivotal PARADIGME trial suggests that its clinical benefit may not have been sufficiently robust to meet the primary endpoints in a registrational setting.
When compared to other available therapies, this compound's efficacy, as measured by ORR and CR rates in the LYMRIT 37-01 study, appears to be in a similar range to some PI3K inhibitors and other radioimmunotherapies. However, the emergence of highly effective treatments such as CAR-T cell therapies and bispecific antibodies, which have demonstrated very high response rates and durable remissions, has significantly raised the bar for new agents in this space.
For drug development professionals, the experience with this compound underscores the challenges of developing new therapies for relapsed/refractory follicular lymphoma in a rapidly evolving therapeutic landscape. The data presented in this guide can serve as a valuable benchmark for evaluating the potential of novel agents and designing future clinical trials.
References
- 1. openmedscience.com [openmedscience.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. mskcc.org [mskcc.org]
- 4. Moving T-Cell Therapies into the Standard of Care for Patients with Relapsed or Refractory Follicular Lymphoma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.cision.com [news.cision.com]
- 6. nyp.org [nyp.org]
- 7. news-medical.net [news-medical.net]
- 8. ascopubs.org [ascopubs.org]
- 9. ASH 2025: Results show long-lasting benefits of CAR T cell therapy for hard-to-treat lymphoma | MD Anderson Cancer Center [mdanderson.org]
- 10. Follicular Lymphoma Durable Remissions and Sustained Safety With Third-Line Lisocabtagene Maraleucel - The ASCO Post [ascopost.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAR-T Cell Therapy for Follicular Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II study of novel orally PI3Kα/δ inhibitor TQ-B3525 in relapsed and/or refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Tositumomab and Iodine-131 Tositumomab (Bexxar) in B-Cell Lymphoma, Progressive After Rituximab [nlp.case.edu]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. ajmc.com [ajmc.com]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. [ASH 2025] Epkinly sets new standard in relapsed/refractory follicular lymphoma < Pharma < Article - KBR [koreabiomed.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. ashpublications.org [ashpublications.org]
- 24. biospace.com [biospace.com]
- 25. d-nb.info [d-nb.info]
- 26. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Betalutin and CAR-T Therapy: Assessing Cost-Effectiveness in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for relapsed or refractory B-cell malignancies is rapidly evolving with the advent of novel therapeutic modalities. Among these, Betalutin (177Lu-lilotomab satetraxetan), a radioimmunotherapy, and Chimeric Antigen Receptor (CAR)-T cell therapies have emerged as promising options. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the assessment of their relative cost-effectiveness.
Introduction to this compound and CAR-T Therapy
This compound is a next-generation radioimmunotherapy designed to treat non-Hodgkin's lymphoma (NHL). It consists of a murine anti-CD37 monoclonal antibody, lilotomab, conjugated to the beta-emitting radionuclide Lutetium-177 (177Lu).[1][2] This single-dose regimen targets CD37, a protein highly expressed on B-cells, to deliver localized radiation to malignant cells.[1][2]
CAR-T therapy is a personalized immunotherapy where a patient's own T-cells are genetically engineered to express chimeric antigen receptors (CARs) that recognize specific antigens on cancer cells. For B-cell malignancies, the most common target is the CD19 antigen.[3] Once reinfused into the patient, these "living drugs" can elicit a potent and durable anti-tumor response.[4]
Mechanism of Action
This compound: Targeted Radiation
This compound's mechanism of action is centered on the targeted delivery of cytotoxic radiation. The lilotomab antibody component binds with high specificity to the CD37 antigen on the surface of B-cell lymphoma cells. Following binding, the attached 177Lu radionuclide emits beta particles, which induce DNA damage and subsequent apoptosis in the target cancer cells.
CAR-T Therapy: Engineered T-Cell Killing
CAR-T cell therapy involves a more complex biological mechanism. The engineered CAR on the T-cell surface recognizes and binds to a specific antigen (e.g., CD19) on the cancer cell. This binding activates the CAR-T cell, leading to the release of cytotoxic granules (perforin and granzymes) that induce apoptosis in the target cell. The CAR-T cells can also proliferate and persist in the body, providing long-term surveillance against cancer recurrence.
Experimental Protocols and Clinical Workflows
This compound Clinical Trial Protocol (LYMRIT 37-01)
The LYMRIT 37-01 Phase 1/2a study evaluated the safety and efficacy of this compound in patients with relapsed indolent non-Hodgkin lymphoma.
Key Methodologies:
-
Patient Population: Adults with relapsed/refractory follicular lymphoma, marginal zone lymphoma, small lymphocytic lymphoma, or mantle cell lymphoma.
-
Pre-dosing: To improve tumor targeting and reduce hematologic toxicity, patients received a pre-dose of rituximab (B1143277) followed by "cold" (non-radioactive) lilotomab before the administration of this compound.[5]
-
Dose Escalation: The study involved a dose-escalation phase to determine the maximum tolerated dose (MTD) of this compound.[5]
-
Administration: A single intravenous infusion of this compound was administered.
-
Assessments: Safety was assessed by monitoring adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE). Efficacy was evaluated based on overall response rate (ORR) and complete response (CR) rate using imaging techniques.[6]
CAR-T Therapy Clinical Trial Protocol (Exemplified by ZUMA-1)
The ZUMA-1 trial was a pivotal Phase 1/2 study that evaluated axicabtagene ciloleucel (Yescarta) in patients with refractory large B-cell lymphoma.
Key Methodologies:
-
Leukapheresis: T-cells are collected from the patient's blood via a process called leukapheresis.
-
Manufacturing: The collected T-cells are sent to a centralized manufacturing facility where they are genetically modified to express the anti-CD19 CAR and expanded in number. This process typically takes several weeks.
-
Lymphodepleting Chemotherapy: Prior to CAR-T cell infusion, patients receive a short course of chemotherapy (e.g., fludarabine (B1672870) and cyclophosphamide) to deplete existing lymphocytes and create a more favorable environment for the CAR-T cells to expand and persist.[7]
-
CAR-T Cell Infusion: A single infusion of the engineered CAR-T cells is administered intravenously.
-
Monitoring and Management of Toxicities: Patients are closely monitored for potential adverse events, particularly Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). Management protocols are in place to address these toxicities.
-
Efficacy Assessment: Tumor response is assessed at predefined time points using imaging studies.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from key clinical trials for this compound and two prominent CAR-T therapies, axicabtagene ciloleucel (axi-cel) and tisagenlecleucel (tisa-cel). It is important to note that these trials were not head-to-head comparisons and involved different patient populations and endpoints.
Efficacy Data
| Therapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| This compound | LYMRIT 37-01 | Relapsed/Refractory Follicular Lymphoma (FL) patients (≥2 prior therapies) | 70% | 32% |
| Axicabtagene Ciloleucel | ZUMA-1 | Refractory Large B-cell Lymphoma (LBCL) | 83% | 58% |
| Tisagenlecleucel | JULIET | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | 53% | 39% |
Data for this compound from the LYMRIT 37-01 trial.[8][9] Data for axicabtagene ciloleucel from the ZUMA-1 trial.[7] Data for tisagenlecleucel from the JULIET trial.[10]
Safety Data (Key Grade ≥3 Adverse Events)
| Adverse Event | This compound (LYMRIT 37-01) | Axicabtagene Ciloleucel (ZUMA-1) | Tisagenlecleucel (JULIET) |
| Neutropenia | 31.6% | 78% | 34% (decreased neutrophil count) |
| Thrombocytopenia | 26.3% | 40% | 28% (decreased platelet count) |
| Anemia | Not specified in top AEs | 43% | 39% |
| Cytokine Release Syndrome (CRS) | Not reported as a key AE | 11% | 23% |
| Neurological Events | Not reported as a key AE | 32% | 11% |
| Febrile Neutropenia | Not specified in top AEs | 31% | 17% |
Data for this compound from the LYMRIT 37-01 trial.[8][9] Data for axicabtagene ciloleucel from the ZUMA-1 trial.[11] Data for tisagenlecleucel from the JULIET trial.[10][12][13]
Cost-Effectiveness Analysis
A direct, head-to-head cost-effectiveness analysis of this compound versus CAR-T therapy has not been published. Therefore, this section presents the available data for each treatment modality to provide a basis for an indirect comparison.
This compound Cost
The precise cost of a single dose of this compound is not publicly available as it has not yet received widespread regulatory approval. The pivotal Phase IIb PARADIGME trial for this compound in third-line follicular lymphoma produced disappointing results, leading the developing company to announce a restructuring.[14] This development significantly impacts the future availability and pricing of this compound.
CAR-T Therapy Cost
The cost of CAR-T therapy is substantial and multi-faceted, encompassing the drug acquisition cost, leukapheresis, manufacturing, lymphodepleting chemotherapy, hospitalization for infusion and monitoring, and management of adverse events.
| Cost Component | Axicabtagene Ciloleucel (Yescarta) | Tisagenlecleucel (Kymriah) |
| Drug Acquisition Cost | ~$373,000 | ~$475,000 |
| Estimated Total Cost of Care (per patient) | ~
| ~
|
Drug acquisition costs are based on initial launch prices and may vary.[1][15] Total cost of care estimates are from real-world data and can vary significantly based on patient-specific factors and management of toxicities.[16]
CAR-T Therapy Cost-Effectiveness
Several economic analyses have evaluated the cost-effectiveness of CAR-T therapies compared to standard of care (SOC) in patients with relapsed or refractory B-cell malignancies. These studies typically measure outcomes in terms of Incremental Cost-Effectiveness Ratios (ICERs), expressed as the additional cost per Quality-Adjusted Life Year (QALY) gained. A commonly accepted willingness-to-pay threshold in the United States is around $150,000 per QALY.
| Therapy | Comparison | ICER (per QALY gained) |
| Axicabtagene Ciloleucel | Standard of Care (2nd line LBCL) | ~$98,040 - $142,327 |
| Tisagenlecleucel | Standard of Care (r/r DLBCL) | ~$78,652 |
ICER values are from various economic analyses and can differ based on the model assumptions and patient populations.[15]
Conclusion
This compound and CAR-T therapy represent two distinct and innovative approaches to treating relapsed or refractory B-cell malignancies.
This compound offers the advantage of a single-dose, off-the-shelf radioimmunotherapy. Clinical trial data from the LYMRIT 37-01 study demonstrated promising efficacy and a manageable safety profile, with the primary toxicities being hematological. However, the recent setback in its pivotal trial raises significant questions about its future clinical and commercial viability. The lack of published cost-effectiveness data further complicates its positioning in the treatment landscape.
CAR-T therapy , while demonstrating remarkable and durable responses in a subset of patients, is a complex and costly treatment. The individualized manufacturing process, potential for severe toxicities like CRS and ICANS, and the high overall cost of care are significant considerations. Nevertheless, multiple cost-effectiveness analyses suggest that for certain patient populations, the substantial clinical benefit of CAR-T therapy may justify its high price, with ICERs often falling within acceptable ranges for highly innovative cancer treatments.
For drug development professionals , the comparison highlights the trade-offs between a readily available, single-administration therapy like this compound and a highly personalized, but logistically complex and expensive, treatment like CAR-T. The future of this compound will depend on the outcomes of any further clinical development and the company's ability to navigate its current challenges. For CAR-T therapies, ongoing research is focused on improving safety profiles, expanding their application to other malignancies, and reducing manufacturing costs to improve accessibility and cost-effectiveness. The absence of direct comparative trials underscores the need for future research to better define the optimal use of these powerful therapies in the management of B-cell malignancies.
References
- 1. Total Costs of Chimeric Antigen Receptor T-Cell Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weighing the Cost and Value of CAR T-Cell Therapy - The ASCO Post [ascopost.com]
- 3. Long-term outcomes of the ZUMA-1 study assessing axicabtagene ciloleucel for the treatment of refractory B-cell lymphoma [lymphomahub.com]
- 4. chloniak.org [chloniak.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term clinical outcomes of tisagenlecleucel in patients with relapsed or refractory aggressive B-cell lymphomas (JULIET): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term clinical outcomes of tisagenlecleucel in the JULIET trial - BJH [bjh.be]
- 11. Long-Term Outcomes in JULIET Trial of Tisagenlecleucel for Relapsed or Refractory Aggressive B-Cell Lymphomas - The ASCO Post [ascopost.com]
- 12. thepharmaletter.com [thepharmaletter.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. curetoday.com [curetoday.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Meta-analysis of clinical trials involving anti-CD37 antibodies in lymphoma
For Researchers, Scientists, and Drug Development Professionals
The CD37 antigen, a tetraspanin protein highly expressed on the surface of mature B-cells, has emerged as a promising therapeutic target in B-cell malignancies. Its role in both pro-apoptotic and survival signaling pathways, coupled with its differential expression between malignant and normal cells, has spurred the development of various anti-CD37 monoclonal antibodies and antibody-drug conjugates (ADCs). This guide provides a meta-analysis of key clinical trials involving these agents, offering a comparative overview of their efficacy, safety, and mechanisms of action to inform ongoing research and drug development efforts.
Overview of Anti-CD37 Therapeutic Strategies
Anti-CD37 antibodies employ a multi-pronged approach to eliminate lymphoma cells. These mechanisms include:
-
Direct Induction of Apoptosis: Ligation of CD37 can trigger programmed cell death through the activation of intracellular signaling cascades.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody recruits natural killer (NK) cells to the tumor cell surface, leading to their destruction.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages are activated to engulf and destroy antibody-coated tumor cells.
-
Complement-Dependent Cytotoxicity (CDC): The antibody can activate the complement system, resulting in the formation of a membrane attack complex that lyses the tumor cell.
-
Payload Delivery (ADCs): Antibody-drug conjugates deliver a potent cytotoxic agent directly to the CD37-expressing cancer cell, minimizing systemic toxicity.
Comparative Efficacy and Safety of Investigational Anti-CD37 Antibodies
The following tables summarize the quantitative data from key clinical trials of prominent anti-CD37 antibodies in various lymphoma subtypes.
Table 1: Otlertuzumab (TRU-016) Clinical Trial Data
| Trial Identifier | Phase | Lymphoma Subtype | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Key Adverse Events (Grade ≥3) |
| NCT00614042[1][2] | 1 | Chronic Lymphocytic Leukemia (CLL) | Monotherapy | 83 | 23% (NCI-96 criteria) | 0% | Neutropenia, Thrombocytopenia, Anemia[1] |
| NCT01317901[3][4][5] | 1b | Relapsed Indolent NHL | Otlertuzumab + Bendamustine (B91647) + Rituximab (B1143277) | 12 | 83% | 33% | Neutropenia, Nausea, Fatigue, Leukopenia[5] |
Table 2: Naratuximab Emtansine (IMGN529) Clinical Trial Data
| Trial Identifier | Phase | Lymphoma Subtype | Treatment Regimen | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Key Adverse Events (Grade ≥3) |
| NCT01534715[6][7] | 1 | Relapsed/Refractory DLBCL | Monotherapy | - | 22% | - | - |
| NCT02564744[8][9][10][11] | 2 | Relapsed/Refractory DLBCL | Naratuximab Emtansine + Rituximab | 76 | 44.7% | 31.6% | Neutropenia (54%), Leukopenia (19%), Lymphopenia (17%), Thrombocytopenia (12%)[10] |
Table 3: BI 836826 Clinical Trial Data
| Trial Identifier | Phase | Lymphoma Subtype | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Key Adverse Events (Grade ≥3) |
| NCT02624492[12][13] | 1b | Relapsed/Refractory DLBCL | BI 836826 + Gemcitabine (B846) + Oxaliplatin (B1677828) | 21 | 38% | 10% | Thrombocytopenia, Neutropenia, Anemia, Infusion-related reactions[12] |
DLBCL: Diffuse Large B-cell Lymphoma; NHL: Non-Hodgkin Lymphoma.
Experimental Protocols of Key Clinical Trials
Otlertuzumab
-
NCT00614042 (Phase 1, Monotherapy in CLL):
-
Patient Eligibility: Patients with relapsed or refractory CLL/SLL.
-
Dosing Schedule: Otlertuzumab was administered intravenously weekly for the first two 28-day cycles, then every 14 days for four cycles. Dose escalation cohorts ranged from 0.03 to 30 mg/kg.[1]
-
Response Assessment: Responses were evaluated based on the 1996 National Cancer Institute (NCI-96) working group criteria and the 2008 International Workshop on Chronic Lymphocytic Leukemia (IWCLL) criteria.[1][2]
-
-
NCT01317901 (Phase 1b, Combination in Indolent NHL):
-
Patient Eligibility: Patients with relapsed indolent B-cell NHL who had received at least one prior rituximab-containing regimen.
-
Dosing Schedule: Otlertuzumab (10 or 20 mg/kg) was given on days 1 and 15 of a 28-day cycle, in combination with bendamustine (90 mg/m²) on days 1 and 2, and rituximab (375 mg/m²) on day 1, for up to six cycles.[3][4][5]
-
Response Assessment: Standard criteria for lymphoma response were used.[5]
-
Naratuximab Emtansine (IMGN529)
-
NCT02564744 (Phase 2, Combination in DLBCL):
-
Patient Eligibility: Patients with relapsed or refractory DLBCL who were not candidates for stem cell transplant and had received one to six prior lines of treatment.[11]
-
Dosing Schedule: Two dosing schedules were evaluated. Cohort A received naratuximab emtansine 0.7 mg/kg every 3 weeks. Cohort B received a weekly schedule of 0.4 mg/kg on day 1, and 0.2 mg/kg on days 8 and 15 of a 21-day cycle. All patients received rituximab 375 mg/m² on day 1 of each cycle.[10]
-
Response Assessment: The primary endpoint was the overall response rate, assessed by the Lugano classification.[7]
-
BI 836826
-
NCT02624492 (Phase 1b, Combination in DLBCL):
-
Patient Eligibility: Patients with relapsed or refractory DLBCL.
-
Dosing Schedule: BI 836826 was administered on day 8 of a 14-day cycle, with gemcitabine (1000 mg/m²) and oxaliplatin (100 mg/m²) given on day 1, for up to six cycles. BI 836826 dose escalation started at 25 mg and proceeded to 50 mg and 100 mg.[12]
-
Response Assessment: The primary objective was to determine the maximum tolerated dose. Preliminary efficacy was a secondary objective, with overall response rate assessed by the investigator.[13]
-
Visualizing the Mechanisms and Study Selection
To better understand the underlying biology and the process of this comparative analysis, the following diagrams are provided.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1b study of otlertuzumab (TRU-016), an anti-CD37 monospecific ADAPTIR™ therapeutic protein, in combination with rituximab and bendamustine in relapsed indolent lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Study of Naratuximab Emtansine Plus Rituximab in Diffuse Large B-Cell Lymphoma - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. onclive.com [onclive.com]
- 9. Gemcitabine plus oxaliplatin combination (GEMOX regimen) in pretreated patients with advanced non-small cell lung cancer (NSCLC): a multicenter phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1672-R-GemOX (rituximab gemcitabine oxaliplatin) | eviQ [eviq.org.au]
- 11. targetedonc.com [targetedonc.com]
- 12. hse.ie [hse.ie]
- 13. Randomized phase 2 study of otlertuzumab and bendamustine versus bendamustine in patients with relapsed chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Betalutin (¹⁷⁷Lu-lilotomab satetraxetan): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational radiopharmaceuticals like Betalutin (¹⁷⁷Lu-lilotomab satetraxetan) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Although the clinical development of this compound was discontinued, the principles governing the disposal of its radioactive component, Lutetium-177 (¹⁷⁷Lu), provide a clear and essential framework for managing any remaining materials.[1][2][3][4][5] This guide offers detailed, step-by-step procedures for the safe disposal of ¹⁷⁷Lu-containing waste, ensuring a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific radioactive material (RAM) license and the established protocols from your Environmental Health and Safety (EHS) department.[6] All handling of ¹⁷⁷Lu-lilotomab satetraxetan and its resulting waste must be performed in designated areas by personnel trained in radiation safety.
Essential Personal Protective Equipment (PPE):
-
Lab Coat: To prevent skin contact.
-
Gloves: Chemical-impermeable gloves are mandatory and should be inspected before use.[7]
-
Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields are required.[7][8]
-
Dosimetry: Personnel should wear appropriate radiation monitoring badges as required by institutional policy.
Core Disposal Protocol: A Step-by-Step Approach
The disposal of radiopharmaceuticals like this compound hinges on the principle of "decay-in-storage," which allows radioactive materials to decay to background levels before being disposed of as regular waste.[6] However, the presence of long-lived impurities can significantly affect storage times.
Step 1: Waste Identification and Segregation
Proper segregation of radioactive waste is crucial to prevent contamination and ensure compliant disposal.
-
Identify Waste Streams: Separate waste into distinct categories:
-
Dry Solid Waste: Contaminated items such as gloves, absorbent paper, vials, and syringes.
-
Liquid Waste: Aqueous solutions, patient excreta (in a clinical setting), and contaminated rinse water.[9]
-
Sharps Waste: Contaminated needles and blades, which must be placed in a designated sharps container.
-
-
Isotope-Specific Separation: Do not mix waste containing ¹⁷⁷Lu with other radionuclides that have different half-lives. This ensures accurate decay calculations and efficient waste management.[6]
Step 2: Collection and Labeling
All radioactive waste must be collected in designated, properly sealed, and clearly labeled containers.
-
Container Selection: Use appropriate containers for each waste stream (e.g., rigid, purple-lidded containers for cytotoxic/radioactive waste).[10]
-
Accurate Labeling: Each container must be clearly labeled with:[6]
-
The words "Caution, Radioactive Material" or the universal radiation symbol.
-
The radionuclide: "Lutetium-177" or "¹⁷⁷Lu".
-
The initial date of storage.
-
The estimated activity level.
-
The calculated "decay-by" date.
-
Step 3: Storage for Decay
Radioactive waste must be stored in a secure, designated decay area until its radioactivity has diminished to background levels.[6]
-
The "10 Half-Lives" Rule: A common benchmark for decay is a period of 10 physical half-lives.[6] For ¹⁷⁷Lu, with a half-life of approximately 6.7 days, this would be about 67 days.
-
The ¹⁷⁷ᵐLu Consideration: A critical factor for ¹⁷⁷Lu waste is the potential presence of the metastable isomer Lutetium-177m (¹⁷⁷ᵐLu), a long-lived contaminant with a half-life of 160.4 days.[6][11] The production method of the ¹⁷⁷Lu determines the level of this impurity.
-
Carrier-Added (Direct Method): Produced by direct irradiation of ¹⁷⁶Lu, this method can result in higher levels of ¹⁷⁷ᵐLu, necessitating significantly longer storage times (e.g., 3 to 5 years) for waste to reach clearance levels.[6][12][13]
-
Non-Carrier-Added (Indirect Method): Produced via the irradiation of ¹⁷⁶Yb, this method results in a purer form of ¹⁷⁷Lu with minimal ¹⁷⁷ᵐLu, allowing for shorter decay periods.[6][11]
-
-
Consult the Certificate of Analysis: Always refer to the product's certificate of analysis to identify the production method and the presence of any long-lived impurities to determine the appropriate storage duration.[6]
Step 4: Final Survey and Disposal
Once the calculated decay period has passed, a final survey is mandatory before disposal.
-
Radiation Survey: Use a calibrated radiation survey meter (e.g., a Geiger-Müller counter) to confirm that the radioactivity of the waste is indistinguishable from background radiation.
-
Record Keeping: Meticulously document all steps of the disposal process, from collection to final survey results.
-
Final Disposal:
-
If the waste is confirmed to be at background levels, deface or remove all radioactive labels.
-
Dispose of the waste as regular, medical, or biohazardous waste, in accordance with institutional and local regulations.[6]
-
For waste that cannot be decayed in storage (due to high ¹⁷⁷ᵐLu content), an outside vendor service specializing in radioactive waste disposal may be required.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of ¹⁷⁷Lu-containing materials.
| Parameter | Value | Significance | Source |
| ¹⁷⁷Lu Half-Life | ~6.7 days | Determines the primary decay period for pure ¹⁷⁷Lu waste. | [6] |
| ¹⁷⁷ᵐLu Half-Life | ~160.4 days | Long-lived impurity that can extend waste storage time significantly. | [6][11] |
| Recommended Decay Period | ~10 half-lives | A general guideline for radionuclides to decay to background levels. | [6] |
| Storage for ¹⁷⁷ᵐLu Waste | 3 to 5+ years | Necessary storage time for waste from "carrier-added" ¹⁷⁷Lu. | [12][13] |
Experimental Protocols and Workflows
The proper disposal of this compound waste follows a logical workflow designed to ensure safety and compliance. This process is visualized in the diagram below.
Caption: Workflow for the safe disposal of ¹⁷⁷Lu-containing laboratory waste.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Cash-strapped Nordic Nanovector plans restructuring after this compound flops | Biotechnology | The Pharmaletter | The Pharmaletter [thepharmaletter.com]
- 3. Nordic Nanovector to merge with APIM after this compound fail | pharmaphorum [pharmaphorum.com]
- 4. Nordic Nanovector to terminate Phase IIb follicular lymphoma therapy trial [clinicaltrialsarena.com]
- 5. Nordic Nanovector To Restructure After Discontinuing Lymphoma Trial [insights.citeline.com]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. An approach for optimising waste management and disposal procedures after treatment with 177Lu Dotatate (Lutathera1) [inis.iaea.org]
- 10. secamb.nhs.uk [secamb.nhs.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Betalutin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe handling, operational procedures, and disposal of Betalutin (¹⁷⁷Lu lilotomab satetraxetan), a radioimmunotherapeutic agent. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. This compound combines the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu) with a monoclonal antibody, targeting CD37 on B-cell malignancies.[1] Due to its radioactive nature, stringent safety measures in accordance with the ALARA (As Low As Reasonably Achievable) principle must be followed at all times.[2]
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to protect against radioactive contamination and exposure.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Rationale |
| Hands | Two pairs of disposable nitrile gloves | Prevents skin contamination and absorption. Double-gloving is recommended for added protection. |
| Body | Full-length laboratory coat (worn closed with sleeves down) | Protects skin and personal clothing from splashes and spills. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from splashes of radioactive material. |
| Feet | Closed-toe shoes | Prevents injuries from dropped objects or spills. |
II. Radiation Safety and Shielding
Lutetium-177, the radioisotope in this compound, emits both beta particles and low-energy gamma radiation.[3] Understanding its properties is key to effective radiation protection.
Table 2: Physical and Radiological Properties of Lutetium-177
| Property | Value |
| Half-Life | 6.65 days[4] |
| Primary Emissions | Beta particles (Maximum Energy: 490 keV)[4] |
| Secondary Emissions | Gamma photons (113 keV and 208 keV)[4] |
| Gamma Ray Dose Constant | 0.028 mrem/hr per mCi at 1 meter[4] |
Effective shielding is crucial for minimizing radiation exposure. Due to the properties of ¹⁷⁷Lu, specific materials are recommended.
Table 3: Shielding Requirements for Lutetium-177
| Radiation Type | Recommended Shielding | Details |
| Beta Particles | Plexiglas (acrylic) | Approximately 0.135 cm of Plexiglas is sufficient to block the beta emissions from ¹⁷⁷Lu.[4] |
| Gamma Photons | Lead (Pb) | The half-value layer (HVL) for ¹⁷⁷Lu gamma photons is approximately 0.6 mm of lead.[4] Mobile lead shields can be effective.[5] |
III. Operational Plan for Safe Handling
A systematic workflow is essential to maintain safety during the handling of this compound. This involves preparation, handling, and post-procedure monitoring.
Experimental Protocol: General Handling of this compound
-
Preparation:
-
Designate a specific work area for handling this compound.
-
Cover work surfaces with absorbent paper.
-
Assemble all necessary materials, including PPE, shielding, and waste containers, before handling the radioactive material.
-
-
Handling:
-
Wear all required PPE as specified in Table 1.
-
Use syringe shields and vial shields during preparation and administration.
-
Handle radioactive solutions in trays large enough to contain potential spills.
-
Adhere to the principles of time, distance, and shielding to minimize exposure.[6]
-
-
Post-Handling:
-
Monitor hands and work area for contamination using a Geiger-Mueller survey meter after each procedure.[4]
-
Decontaminate any identified areas of contamination promptly.
-
Dispose of all radioactive waste according to the disposal plan.
-
Remove and dispose of PPE in the designated radioactive waste container.
-
Wash hands thoroughly after removing gloves.
-
dot
Caption: A logical workflow for the safe handling and disposal of this compound.
IV. Disposal Plan
Proper disposal of waste contaminated with this compound is critical. The primary method for ¹⁷⁷Lu waste is decay-in-storage.
Table 4: Surface Contamination Limits for Lutetium-177
| Area Type | Removable Contamination Limit (dpm/100 cm²) |
| Unrestricted Areas | 1,000 |
| Restricted Areas | 2,000 |
| Source: Based on general limits for beta-gamma emitters.[7] |
Disposal Protocol for this compound Waste
-
Segregation: All waste contaminated with this compound (e.g., gloves, vials, absorbent paper) must be segregated into designated, clearly labeled radioactive waste containers.
-
Decay-in-Storage:
-
Due to its half-life of approximately 6.65 days, ¹⁷⁷Lu waste should be stored for a minimum of 10 half-lives (approximately 70 days) to allow for sufficient decay.[5]
-
Waste should be stored in a secure, shielded location.
-
-
Survey and Disposal:
-
After the decay period, the waste must be surveyed with a radiation detection meter to ensure it is indistinguishable from background radiation.
-
Once confirmed to be at background levels, the waste can be disposed of as regular biohazardous or chemical waste, depending on its other properties.
-
-
Consideration for ¹⁷⁷ᵐLu:
-
Some production methods for ¹⁷⁷Lu can result in a long-lived metastable isomer, ¹⁷⁷ᵐLu (half-life of 160.4 days).
-
If this compound contains ¹⁷⁷ᵐLu, a decay-in-storage strategy may not be feasible, and the waste may need to be disposed of as low-level radioactive waste through a licensed service. It is essential to consult the manufacturer's information to determine the presence of this impurity.[5]
-
References
- 1. iem-inc.com [iem-inc.com]
- 2. barriertechnologies.com [barriertechnologies.com]
- 3. radiacode.com [radiacode.com]
- 4. hpschapters.org [hpschapters.org]
- 5. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for ALARA â As Low As Reasonably Achievable | Radiation and Your Health | CDC [cdc.gov]
- 7. Appendix IV: Boston University / Boston Medical Center Contamination Action Limits for Release | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
